2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBKVPMFSIOUCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265071 | |
| Record name | 2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-58-5 | |
| Record name | 2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
Abstract
This technical guide provides a comprehensive overview of a strategic synthesis pathway for 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyrazine core is a key pharmacophore found in numerous kinase inhibitors, and the specific di-halogenated pattern of the target molecule offers versatile handles for further chemical modifications. This document delineates a rational, multi-step synthetic route, commencing with the construction of the core heterocyclic system, followed by a discussion on protecting group strategies and regioselective halogenation. Each section provides a detailed explanation of the experimental choices, grounded in established principles of organic chemistry, to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and related compounds.
Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold
The 5H-pyrrolo[2,3-b]pyrazine ring system, an isomer of purine, is a privileged scaffold in medicinal chemistry. Its structural resemblance to adenosine allows it to effectively interact with the ATP-binding sites of various kinases. Consequently, derivatives of this scaffold have been extensively investigated as potent inhibitors of a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[1][2] The title compound, this compound, is a valuable intermediate for the synthesis of more complex molecules. The orthogonal reactivity of the bromo and chloro substituents allows for selective functionalization through various cross-coupling reactions, providing a powerful tool for generating diverse chemical libraries for drug discovery.
Proposed Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a pathway that begins with the construction of the core 5H-pyrrolo[2,3-b]pyrazine scaffold, followed by sequential halogenation. A key consideration is the management of the pyrrole nitrogen (N5) to ensure regiochemical control during the halogenation steps. This leads to the following proposed disconnection approach:
Caption: Retrosynthetic analysis of this compound.
Synthesis Pathway and Experimental Protocols
The forward synthesis is designed as a multi-step process, incorporating the formation of the heterocyclic core, protection of the pyrrole nitrogen, sequential halogenations, and final deprotection.
Step 1: Synthesis of the 5H-pyrrolo[2,3-b]pyrazine Core
The foundational step is the construction of the bicyclic pyrrolo[2,3-b]pyrazine ring system. A well-established and efficient method for this transformation is the condensation of a suitably substituted o-diaminopyridine with a 1,2-dicarbonyl compound, such as glyoxal.
Reaction Scheme:
Caption: Synthesis of the 5H-pyrrolo[2,3-b]pyrazine core.
Protocol:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as a mixture of n-propanol and water, add a 40% aqueous solution of glyoxal (1.1 eq).[3]
-
The reaction mixture is typically heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization.
Causality of Experimental Choices:
-
Solvent: A protic solvent system like alcohol/water is chosen to facilitate the dissolution of both the diamine and the aqueous glyoxal, as well as to mediate the proton transfer steps in the condensation mechanism.
-
Stoichiometry: A slight excess of glyoxal is used to ensure complete conversion of the limiting 2,3-diaminopyridine.
-
Work-up: The precipitation of the product upon addition of water is a convenient and effective method for initial purification, as the pyrrolo[2,3-b]pyrazine core has limited solubility in water.
Step 2: N-Protection of the Pyrrole Moiety
The pyrrole nitrogen (N5) is susceptible to reaction under the conditions of electrophilic halogenation. Therefore, the introduction of a robust protecting group is crucial to prevent side reactions and to direct the regioselectivity of the subsequent halogenation steps. The tosyl (Ts) group is a common and effective choice for this purpose.[4]
Reaction Scheme:
Caption: N-protection of the 5H-pyrrolo[2,3-b]pyrazine core.
Protocol:
-
To a solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
The mixture is stirred at this temperature for 30 minutes to allow for the formation of the corresponding anion.
-
p-Toluenesulfonyl chloride (1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the careful addition of water, and the product is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Causality of Experimental Choices:
-
Base and Solvent: A strong, non-nucleophilic base like NaH is used in an aprotic solvent (DMF) to deprotonate the pyrrole nitrogen effectively without competing side reactions.
-
Protecting Group: The tosyl group is chosen for its stability under a range of reaction conditions and its ability to be removed under specific conditions that do not affect the rest of the molecule.
Step 3: Regioselective Chlorination at C7
The introduction of the chlorine atom at the C7 position of the pyrazine ring is a challenging transformation due to the electron-deficient nature of the pyrazine ring, which makes it less susceptible to electrophilic substitution. A plausible strategy involves a directed ortho-metalation approach or starting with a pre-functionalized pyrazine ring. However, for the purpose of this guide, we will consider a direct chlorination approach on the protected core, which may require specific activating conditions. Alternatively, a more reliable route would involve starting with a chlorinated precursor to 2,3-diaminopyridine. For the sake of a linear synthesis, we will discuss the direct chlorination.
Reaction Scheme:
Caption: Regioselective chlorination at the C7 position.
Protocol:
-
To a solution of 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add a chlorinating agent like N-chlorosuccinimide (NCS, 1.1 eq).
-
The reaction may require heating or the use of a catalyst to proceed at a reasonable rate. The progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of sodium thiosulfate to quench any remaining chlorinating agent, followed by a wash with brine.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Causality of Experimental Choices:
-
Chlorinating Agent: NCS is a mild and convenient source of electrophilic chlorine, which can be effective for the chlorination of moderately activated or deactivated aromatic systems.
Step 4: Regioselective Bromination at C2
The pyrrole ring is electron-rich and thus readily undergoes electrophilic substitution. The C2 position is generally the most reactive site. Bromination at this position can be achieved with high regioselectivity using a suitable brominating agent.
Reaction Scheme:
Caption: Regioselective bromination at the C2 position.
Protocol:
-
To a solution of 7-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a solvent like DMF or chloroform, add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at 0 °C.
-
The reaction is typically stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
The reaction mixture is then diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the di-halogenated protected intermediate.
Causality of Experimental Choices:
-
Brominating Agent: NBS is a widely used reagent for the regioselective bromination of electron-rich aromatic and heterocyclic compounds. It is generally milder and easier to handle than elemental bromine.
Step 5: Deprotection of the Tosyl Group
The final step in the synthesis is the removal of the tosyl protecting group from the pyrrole nitrogen to yield the target compound. This can be achieved under various conditions, with reductive cleavage being a common method.
Reaction Scheme:
Caption: Deprotection of the N-tosyl group.
Protocol:
-
A solution of sodium naphthalenide can be prepared by stirring sodium metal (excess) and naphthalene (1.1 eq) in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere until the characteristic dark green color of the radical anion is observed.
-
The protected di-halogenated compound (1.0 eq) is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C).
-
The freshly prepared sodium naphthalenide solution is added dropwise to the substrate solution until a persistent green color is observed, indicating the consumption of the starting material.
-
The reaction is quenched by the addition of an aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Deprotection Reagent: Sodium naphthalenide is a powerful reducing agent capable of cleaving the N-S bond of the tosyl group under conditions that are generally compatible with the halogen substituents on the aromatic rings.[5]
Summary of the Synthesis Pathway
The following table summarizes the proposed five-step synthesis of this compound.
| Step | Transformation | Starting Material | Key Reagents | Product |
| 1 | Core Formation | 2,3-Diaminopyridine | Glyoxal | 5H-pyrrolo[2,3-b]pyrazine |
| 2 | N-Protection | 5H-pyrrolo[2,3-b]pyrazine | p-Toluenesulfonyl chloride, NaH | 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine |
| 3 | Chlorination | 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine | N-Chlorosuccinimide (NCS) | 7-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine |
| 4 | Bromination | 7-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | N-Bromosuccinimide (NBS) | 2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine |
| 5 | Deprotection | 2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | Sodium naphthalenide | This compound |
Conclusion
This technical guide has outlined a logical and experimentally grounded synthetic pathway for the preparation of this compound. The proposed route leverages established synthetic methodologies, including a condensation reaction for the core synthesis, a robust protection strategy, and regioselective halogenation steps. The rationale behind each experimental choice has been detailed to provide a clear understanding of the underlying chemical principles. This guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and development. Further optimization of each step may be necessary to achieve the desired yield and purity for specific research applications.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of bromo and chloro substituents on the pyrrolo[2,3-b]pyrazine scaffold presents a unique electronic and steric profile, making it a valuable building block for the synthesis of targeted therapeutics. Understanding its fundamental physicochemical characteristics is paramount for its effective utilization in synthetic strategies and for predicting its behavior in biological systems.
Core Molecular Attributes
This compound is a solid at room temperature, necessitating storage in a dry and sealed environment to ensure its stability.[1] Its core structure consists of a fused pyrrole and pyrazine ring system, forming the pyrrolo[2,3-b]pyrazine bicyclic heterocycle.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClN₃ | [1] |
| Molecular Weight | 232.47 g/mol | [1] |
| Physical Form | Solid | Inferred from supplier data |
| CAS Number | 1150617-58-5 | [1] |
The interplay of the electron-withdrawing chloro group and the synthetically versatile bromo group significantly influences the molecule's reactivity and potential for further functionalization.
Caption: 2D structure of this compound.
Spectroscopic and Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of this compound. Spectroscopic data provides the foundational evidence for its structural integrity.
Table 2: Key Spectroscopic Data (Predicted and Experimental Sources)
| Technique | Data Source |
| ¹H NMR | [2] |
| ¹³C NMR | [2] |
| Mass Spectrometry (MS) | [2] |
| Infrared Spectroscopy (IR) | [2] |
While specific, experimentally determined spectral data requires direct acquisition, chemical suppliers often provide access to this information upon request.[1][2] This data is critical for lot-to-lot consistency and for troubleshooting synthetic transformations.
Experimental Workflow: Spectroscopic Analysis
Caption: Workflow for Spectroscopic Characterization.
Synthesis and Purification
Illustrative Synthetic Approach
A plausible synthetic route could start from a suitably substituted pyrazine precursor, followed by the construction of the fused pyrrole ring. Subsequent bromination and chlorination at specific positions would yield the final product. The tosyl-protected analogue, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, is synthesized via sulfonylation of the pyrrole nitrogen, a common strategy to modulate reactivity and solubility.[3] A similar approach could be adapted for the synthesis of the target compound, with the tosyl group serving as a protecting group that can be removed in a final step.
Experimental Protocol: Purification by Recrystallization
Rationale: Recrystallization is a robust technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures. The choice of solvent is critical and should be determined empirically to maximize the recovery of the pure product while leaving impurities in the solution.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of the crude this compound in a variety of common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof) at both room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude solid and the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The decreased solubility of the compound at lower temperatures will cause it to crystallize out of the solution. For improved crystal formation and yield, the flask can be subsequently placed in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a crystalline solid.
Physicochemical Parameters and their Implications for Drug Development
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While experimental data for this compound is limited, predictions and comparisons with related structures can provide valuable insights.
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Implication in Drug Development |
| Melting Point | Likely >200 °C | High melting point suggests a stable crystal lattice and low aqueous solubility. |
| Boiling Point | Not applicable (solid) | Decomposition likely before boiling. |
| Solubility | Poor in water, soluble in polar aprotic solvents (e.g., DMSO, DMF) | Low aqueous solubility can impact oral bioavailability. Formulation strategies may be required. |
| pKa | Weakly acidic (pyrrole N-H) and weakly basic (pyrazine nitrogens) | Influences ionization state at physiological pH, affecting cell permeability and target binding. |
| LogP | Moderately lipophilic | Affects membrane permeability and distribution within the body. |
Rationale for Property Predictions:
-
Melting Point: The planar, aromatic structure with two halogen substituents contributes to strong intermolecular interactions, leading to a high melting point.
-
Solubility: The presence of polar nitrogen atoms is offset by the nonpolar aromatic rings and halogen atoms, resulting in poor water solubility. The molecule is expected to be more soluble in organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.
-
pKa: The pyrrole N-H proton is weakly acidic due to the aromatic nature of the ring. The pyrazine nitrogens are weakly basic, with their basicity reduced by the electron-withdrawing effects of the adjacent aromatic system and the chloro substituent.
-
LogP: The combination of the heterocyclic core and halogen atoms suggests a moderate degree of lipophilicity, which is often a desirable trait for drug candidates to achieve a balance between solubility and membrane permeability.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutics. Its physicochemical properties, characterized by its solid-state nature, limited aqueous solubility, and versatile reactive handles, dictate its handling, synthetic utility, and potential as a drug lead. Further experimental determination of its melting point, solubility profile, and pKa values is crucial for the development of robust synthetic protocols and for building accurate structure-activity relationships. The strategic functionalization of the bromo and chloro positions, guided by a thorough understanding of the molecule's fundamental properties, will undoubtedly pave the way for the discovery of new and effective drug candidates.
References
An In-Depth Technical Guide to 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine (CAS Number: 1150617-58-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine is a halogenated heterocyclic compound built upon the privileged 5H-pyrrolo[2,3-b]pyrazine scaffold. This core structure, an isostere of purine, is of significant interest in medicinal chemistry due to its proven role as a versatile template for the development of potent kinase inhibitors.[1][2] The strategic placement of two distinct halogen atoms—a bromine at the 2-position and a chlorine at the 7-position—provides orthogonal synthetic handles for selective functionalization, making this molecule a valuable building block for the construction of complex molecular architectures and diverse chemical libraries. This guide offers a comprehensive overview of its chemical properties, a proposed synthetic pathway, its reactivity profile with a focus on selective cross-coupling reactions, and its applications in modern drug discovery.
Table of Contents
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Chemical and Physical Properties
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Synthesis and Purification
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Chemical Reactivity and Key Transformations
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Applications in Drug Discovery
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Characterization Data
-
Safety and Handling
-
References
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1150617-58-5 |
| Molecular Formula | C₆H₃BrClN₃ |
| Molecular Weight | 232.46 g/mol |
| IUPAC Name | This compound |
| Appearance | Likely a solid |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis likely commences from a suitable aminopyrazine precursor, followed by the construction of the fused pyrrole ring and subsequent halogenation steps. Protection of the pyrrole nitrogen is a critical step to control reactivity and improve solubility.[3]
}
Proposed synthetic workflow for the target molecule.
Representative Experimental Protocol
This protocol is a representative example based on analogous syntheses of related compounds.[3][4]
Step 1: Protection of the Pyrrole Nitrogen
A common strategy for protecting the pyrrole nitrogen in similar scaffolds is the introduction of a bulky silyl group, such as triisopropylsilyl (TIPS), or a sulfonyl group like tosyl.[3][4]
-
To a solution of 7-chloro-5H-pyrrolo[2,3-b]pyrazine in an anhydrous aprotic solvent (e.g., THF or DMF), add a suitable base (e.g., NaH or an amine base like triethylamine).
-
Cool the mixture to 0 °C and slowly add the protecting group reagent (e.g., triisopropylsilyl chloride).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the protected intermediate by column chromatography.
Step 2: Regioselective Bromination
The protected 7-chloro-5H-pyrrolo[2,3-b]pyrazine can then be selectively brominated at the 2-position.
-
Dissolve the protected intermediate in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).
-
Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction for the formation of the di-halogenated product.
-
Upon completion, quench the reaction and isolate the crude product.
-
Purify by column chromatography to yield the protected this compound.
Step 3: Deprotection
The final step involves the removal of the protecting group to yield the target compound.
-
Dissolve the protected di-halogenated compound in a suitable solvent (e.g., THF).
-
Add a deprotection reagent appropriate for the chosen protecting group (e.g., tetrabutylammonium fluoride (TBAF) for a TIPS group).
-
Stir the reaction at room temperature until the deprotection is complete.
-
Isolate and purify the final product, this compound, using standard techniques such as crystallization or column chromatography.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. This allows for selective functionalization through various cross-coupling reactions, a cornerstone of modern medicinal chemistry.
Selective Cross-Coupling Reactions
Generally, in such di-halogenated heterocyclic systems, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[5] This provides a strategic handle for sequential, site-selective modifications.
-
Suzuki-Miyaura Coupling: The bromine at the C2 position is expected to be more susceptible to Suzuki-Miyaura coupling with boronic acids or their esters, allowing for the introduction of aryl or heteroaryl moieties.[5]
-
Buchwald-Hartwig Amination: Similarly, the C2-bromo position would be the preferred site for amination reactions with various amines.
-
Sonogashira Coupling: The introduction of alkynyl groups can be achieved selectively at the C2 position.
The chlorine atom at the C7 position can be functionalized under more forcing reaction conditions, or by using specific catalyst/ligand systems that favor the activation of C-Cl bonds.
}
Selective functionalization of the di-halogenated core.
Applications in Drug Discovery
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a key component in numerous kinase inhibitors.[1][2] Halogenated derivatives like this compound serve as crucial intermediates in the synthesis of these biologically active molecules.
-
Kinase Inhibitors: This scaffold has been extensively explored for the development of inhibitors for various kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a variety of cancers.[1][6] The pyrrolo[2,3-b]pyrazine core often acts as a hinge-binder in the ATP-binding pocket of kinases.
-
Scaffold for Library Synthesis: The orthogonal reactivity of the bromo and chloro substituents makes this molecule an ideal starting point for the creation of diverse chemical libraries for high-throughput screening. By systematically varying the substituents at the C2 and C7 positions, researchers can explore the structure-activity relationships (SAR) of novel compounds.
Characterization Data
Characterization of this compound relies on standard analytical techniques. Spectral data is available from commercial suppliers.[7]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyrrole and pyrazine rings. The pyrrole NH proton will likely appear as a broad singlet. |
| ¹³C NMR | Resonances for the six carbon atoms of the bicyclic core, showing the effects of the electron-withdrawing nitrogen atoms and halogen substituents. |
| Mass Spectrometry | The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of both bromine and chlorine. |
| Infrared (IR) | Characteristic absorptions for N-H stretching and C=N/C=C bonds within the aromatic system. |
Safety and Handling
As with all halogenated heterocyclic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[9]
-
Skin and Eye Contact: Can cause skin and serious eye irritation.[9] In case of contact, flush with copious amounts of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.[8][9][10][11]
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 4. N/A|7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound(1150617-58-5) 1H NMR [m.chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. axxence.de [axxence.de]
An In-depth Technical Guide to 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, explore its synthesis, and discuss its emerging applications, particularly in the context of kinase inhibitor development. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold
The pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry. Its structure, which fuses a pyrrole and a pyrazine ring, is a key feature in numerous biologically active molecules. This heterocyclic system is of particular interest due to its ability to act as a bioisostere for purines, enabling it to interact with a wide range of biological targets, most notably protein kinases.
The strategic placement of halogen atoms, such as bromine and chlorine, on this scaffold provides medicinal chemists with versatile handles for synthetic elaboration. These halogens can be readily displaced or participate in cross-coupling reactions, allowing for the systematic modification of the molecule to optimize its pharmacological properties. The subject of this guide, this compound, is a prime example of such a functionalized scaffold with significant potential in drug discovery.
Molecular and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development.
Molecular Identity
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClN₃ | [1] |
| Molecular Weight | 232.47 g/mol | [1] |
| CAS Number | 1150617-58-5 | [1] |
| IUPAC Name | This compound |
Physicochemical Characteristics (Predicted)
While experimental data for this specific compound is limited in publicly available literature, we can infer some of its properties based on its structure and related analogs.
| Property | Predicted Value | Rationale/Comparison |
| Appearance | Solid, likely off-white to yellow crystals | Based on related pyrrolopyrazine derivatives.[2] |
| Solubility | Soluble in organic solvents like DMSO and DMF | Common for heterocyclic compounds of this nature.[2] |
| Melting Point | Expected to be relatively high | Aromatic, heterocyclic compounds often have high melting points. |
| Polar Surface Area (PSA) | ~41.6 Ų | Based on the parent 5H-pyrrolo[2,3-b]pyrazine structure.[3] |
| logP | >1.6 | The addition of halogens generally increases lipophilicity compared to the parent scaffold.[4] |
Synthesis and Chemical Reactivity
The synthesis of this compound and its derivatives is a critical aspect of its utility. The presence of two distinct halogen atoms at positions 2 and 7 allows for regioselective modifications, a highly desirable feature for building molecular libraries for structure-activity relationship (SAR) studies.
Conceptual Synthetic Workflow
A general, conceptual workflow for the synthesis and derivatization of the this compound scaffold is outlined below. This diagram illustrates the logical progression from the core synthesis to subsequent functionalization, which is key to exploring its chemical space for drug discovery applications.
Caption: Conceptual workflow for the synthesis and derivatization of this compound.
Key Chemical Transformations
-
N-Protection: The pyrrole nitrogen is often protected, commonly with a tosyl or triisopropylsilyl (TIPS) group, to prevent side reactions and improve solubility in organic solvents during subsequent synthetic steps.[2][5]
-
Cross-Coupling Reactions: The bromine and chlorine atoms serve as excellent handles for various palladium-catalyzed cross-coupling reactions. This is the cornerstone of its utility in medicinal chemistry.
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for sequential, regioselective modifications, further enhancing the synthetic utility of this scaffold.
Applications in Drug Discovery
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Aberrant kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Derivatives of the 5H-pyrrolo[2,3-b]pyrazine core have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6] FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive tumor growth and progression.[6] The development of selective and potent FGFR inhibitors is an active area of oncology research.[6] The this compound molecule represents a valuable starting point for the design of novel FGFR inhibitors.
Broader Kinase Inhibition Potential
The pyrrolo[2,3-d]pyrimidine scaffold, a close structural relative, has demonstrated activity against a range of kinases, including EGFR, Her2, VEGFR2, and CDK2.[7] This suggests that the 5H-pyrrolo[2,3-b]pyrazine core, and by extension its halogenated derivatives, may also possess the potential for broader multi-targeted kinase inhibition. The ability to target multiple oncogenic kinases simultaneously is a promising strategy to overcome drug resistance.
Structure-Activity Relationship (SAR) Studies
The true value of this compound lies in its role as a building block for SAR studies. The logical flow of such a study is depicted below.
Caption: A typical Structure-Activity Relationship (SAR) workflow utilizing the subject compound.
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount.
-
Hazard Statements: Based on related compounds, this compound should be handled as a compound that may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place, under an inert atmosphere to maintain stability.[8]
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery. Its molecular weight of 232.47 g/mol and its versatile chemical handles make it an attractive starting point for the synthesis of compound libraries targeting protein kinases, particularly FGFR. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to leverage this scaffold in the development of novel therapeutics. The continued exploration of the chemical space around the pyrrolo[2,3-b]pyrazine core promises to yield new and effective treatments for a variety of diseases.
References
- 1. This compound - CAS:1150617-58-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 3. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. N/A|7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | 875781-43-4 [sigmaaldrich.com]
Unveiling the Spectroscopic Signature of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine, a molecule of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data for this specific compound, this guide leverages predictive methodologies for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS), supported by comparative analysis with experimentally-derived data for structurally related analogs. This approach offers a robust framework for the characterization and identification of this and similar pyrrolo[2,3-b]pyrazine derivatives. The guide details the predicted spectral features, discusses the underlying structural correlations, and provides standardized protocols for the experimental acquisition of such data, thereby serving as a vital resource for researchers engaged in the synthesis and characterization of novel heterocyclic entities.
Introduction: The Pyrrolo[2,3-b]pyrazine Core in Drug Discovery
The pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with various biological targets. The strategic placement of substituents on this core structure allows for the fine-tuning of physicochemical properties and pharmacological activity. The title compound, this compound, with its distinct halogenation pattern, presents a valuable building block for the synthesis of targeted therapeutics. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds.
Molecular Structure and Predicted Spectroscopic Data
The structure of this compound is presented below, with atom numbering used for the assignment of NMR signals.
Figure 1: Molecular Structure of this compound.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ at 400 MHz is summarized in Table 1. The spectrum is expected to be simple, with two signals in the aromatic region corresponding to the two protons on the pyrrolo[2,3-b]pyrazine core, and a broad signal for the N-H proton.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-3 | 8.3 - 8.5 | Singlet | Expected to be downfield due to the anisotropic effect of the adjacent pyrazine nitrogen and the electron-withdrawing effect of the bromine atom. |
| H-6 | 7.8 - 8.0 | Singlet | Influenced by the neighboring chlorine atom and the fused pyrrole ring. |
| N-H | 12.0 - 12.5 | Broad Singlet | The chemical shift of the pyrrole N-H is highly dependent on solvent and concentration. |
| Table 1: Predicted ¹H NMR data for this compound. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectral data are presented in Table 2. The spectrum will show six distinct signals for the carbon atoms of the heterocyclic core. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and halogen atoms.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | 125 - 130 | Carbon bearing the bromine atom; its chemical shift is significantly influenced by the heavy atom effect. |
| C-3 | 115 - 120 | Protonated aromatic carbon. |
| C-4a | 145 - 150 | Quaternary carbon at the ring junction. |
| C-5a | 120 - 125 | Quaternary carbon at the ring junction. |
| C-6 | 140 - 145 | Protonated aromatic carbon. |
| C-7 | 150 - 155 | Carbon bearing the chlorine atom. |
| C-7a | 148 - 153 | Quaternary carbon at the ring junction. |
| Table 2: Predicted ¹³C NMR data for this compound. |
Mass Spectrometry: Fragmentation Analysis
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.
Molecular Ion: The nominal molecular weight is 231 g/mol . The exact masses of the major isotopic peaks for the molecular ion are:
-
C₆H₃⁷⁹Br³⁵ClN₃: 230.92
-
C₆H₃⁸¹Br³⁵ClN₃ / C₆H₃⁷⁹Br³⁷ClN₃: 232.92
-
C₆H₃⁸¹Br³⁷ClN₃: 234.92
The predicted fragmentation pattern is outlined below. The initial fragmentation is likely to involve the loss of the halogen atoms or the elimination of small neutral molecules like HCN.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
The following are generalized, yet detailed, protocols for the acquisition of NMR and MS data for compounds similar to this compound. These protocols are based on standard laboratory practices for the characterization of heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
-
5 mm NMR tubes
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good choice for polar heterocyclic compounds.
-
Cap the NMR tube and gently agitate to dissolve the sample completely. A brief sonication may be necessary.
Data Acquisition Workflow:
Figure 3: NMR Data Acquisition Workflow.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Liquid Chromatograph (LC) for sample introduction (for LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
Data Acquisition:
-
Method Setup:
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.
-
Mass Range: Set a wide mass range to ensure capture of the molecular ion and major fragments (e.g., m/z 50-500).
-
Fragmentation (for MS/MS): If available, perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.
-
-
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic pattern. Compare the observed fragmentation pattern with the predicted one.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By combining predictive methodologies with a foundational understanding of the spectroscopic behavior of related heterocyclic systems, researchers can confidently approach the characterization of this and analogous molecules. The provided protocols offer a standardized framework for obtaining high-quality experimental data, which is essential for advancing research and development in the field of medicinal chemistry. The continuous population of public spectral databases with experimental data for novel compounds will further enhance the accuracy of predictive tools and accelerate the pace of scientific discovery.
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
Abstract
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the potential therapeutic targets of a specific derivative, 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine. By leveraging established structure-activity relationships of analogous compounds and outlining a systematic approach for target identification and validation, this document serves as a vital resource for researchers, scientists, and drug development professionals. The guide details a plausible synthetic route, computational modeling protocols for target prediction, and robust in vitro assays for experimental validation, with a primary focus on protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.
Introduction: The Prominence of the Pyrrolo[2,3-b]pyrazine Scaffold
The pyrrolo[2,3-b]pyrazine core, a fused heterocyclic system, has emerged as a critical pharmacophore in the design of kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases.[1] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule inhibitors targeting specific kinases has become a cornerstone of modern drug discovery.
Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have demonstrated potent inhibitory activity against several important kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and others, underscoring the therapeutic potential of this chemical class.[1] The subject of this guide, this compound, possesses a substitution pattern that suggests a strong potential for kinase inhibition. The bromine and chlorine atoms can modulate the compound's electronic properties and provide vectors for further chemical modification to enhance potency and selectivity.
This guide will provide a structured approach to unlock the therapeutic potential of this compound by:
-
Detailing a plausible synthetic pathway for its preparation.
-
Outlining a computational strategy to predict its most likely kinase targets.
-
Providing step-by-step experimental protocols to validate these predictions and characterize its inhibitory activity.
Synthesis of this compound
A robust and reproducible synthetic route is paramount for the exploration of any novel compound. The following proposed synthesis for this compound is based on established methodologies for the construction of the pyrrolo[2,3-b]pyrazine core and subsequent functionalization.
Proposed Synthetic Scheme
The synthesis commences with the commercially available 2-amino-5-chloropyrazine. This starting material undergoes a series of transformations to build the fused pyrrole ring, followed by a regioselective bromination to yield the final product.
Caption: Proposed synthetic route for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,3-Diamino-5-chloropyrazine
This intermediate can be prepared from 2-amino-5-chloropyrazine through a nitration reaction followed by reduction.
-
Nitration: To a cooled solution of 2-amino-5-chloropyrazine in concentrated sulfuric acid, slowly add fuming nitric acid while maintaining the temperature below 10°C. Stir the reaction mixture at this temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the nitrated product, 2-amino-3-nitro-5-chloropyrazine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Reduction: The nitro-intermediate can be reduced to the corresponding diamine using standard methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂ in HCl). For instance, suspend the nitro compound in ethanol and add a solution of stannous chloride in concentrated hydrochloric acid. Heat the mixture at reflux for several hours.
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,3-diamino-5-chloropyrazine.
Step 2: Synthesis of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine
The fused pyrrole ring is constructed via a condensation reaction with glyoxal.
-
Dissolve 2,3-diamino-5-chloropyrazine in a suitable solvent such as a mixture of ethanol and water.
-
Add an aqueous solution of glyoxal (40% in water) dropwise to the pyrazine solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 7-chloro-5H-pyrrolo[2,3-b]pyrazine.
Step 3: Synthesis of this compound
The final step involves the regioselective bromination of the pyrrole ring.
-
Dissolve 7-chloro-5H-pyrrolo[2,3-b]pyrazine in a suitable solvent like N,N-dimethylformamide (DMF) or chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise to the cooled solution.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Computational Target Prediction: A Virtual Screening Approach
Before embarking on extensive and resource-intensive experimental screening, a computational approach can provide valuable insights into the likely therapeutic targets of this compound. Molecular docking is a powerful in silico tool that predicts the preferred binding orientation of a small molecule to a macromolecular target.
Rationale for Target Selection
Based on the established pharmacology of the pyrrolo[2,3-b]pyrazine scaffold, the primary targets for virtual screening should be protein kinases. Given the high degree of structural conservation within the ATP-binding site of kinases, it is prudent to focus on families known to be inhibited by similar compounds. Therefore, we propose an initial virtual screen against representative members of the Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) families.
| Target Kinase | PDB ID | Rationale for Inclusion |
| FGFR1 | 5AM6 | Pyrrolo[2,3-b]pyrazine derivatives are known potent FGFR inhibitors.[2] |
| JAK3 | 3PJC | The pyrrolopyrazine core is present in known JAK inhibitors. |
Molecular Docking Workflow
The following workflow outlines the key steps for performing molecular docking using AutoDock Vina, a widely used and validated open-source docking program.
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Molecular Docking Protocol
Software Requirements:
-
AutoDock Tools (ADT): For preparing input files.
-
AutoDock Vina: For performing the docking calculations.
-
PyMOL or UCSF Chimera: For visualization and analysis.
Protocol:
-
Ligand Preparation:
-
Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw) and save it as a 3D format (e.g., SDF or MOL2).
-
Use a program like Open Babel to convert the file to the PDBQT format, which is required by Vina. This step adds partial charges and defines rotatable bonds.
-
-
Receptor Preparation:
-
Download the crystal structures of the target kinases (e.g., PDB ID: 5AM6 for FGFR1 and 3PJC for JAK3) from the Protein Data Bank (RCSB PDB).
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or ions that are not part of the receptor.
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared receptor as a PDBQT file.
-
-
Grid Box Generation:
-
In AutoDock Tools, define a grid box that encompasses the ATP-binding site of the kinase. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket.
-
For FGFR1 (5AM6) and JAK3 (3PJC), the grid box should be centered on the co-crystallized inhibitor in the original PDB file to ensure the correct binding pocket is targeted.
-
-
Running AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.
-
Execute AutoDock Vina from the command line, providing the configuration file as an argument.
-
Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Interpretation of Docking Results
The output from AutoDock Vina provides two key pieces of information: the binding affinity and the predicted binding poses.
-
Binding Affinity: This value represents the estimated free energy of binding. A more negative value indicates a more favorable binding interaction. By comparing the binding affinities of this compound to different kinases, one can prioritize which targets to pursue experimentally.
-
Binding Pose Analysis: The predicted binding poses should be visually inspected using molecular graphics software. Key aspects to analyze include:
-
Hydrogen Bonds: Look for hydrogen bond interactions between the ligand and the hinge region of the kinase, a hallmark of many ATP-competitive inhibitors. The nitrogen atoms in the pyrrolo[2,3-b]pyrazine core are likely to act as hydrogen bond acceptors.
-
Hydrophobic Interactions: Assess the hydrophobic contacts between the ligand and nonpolar residues in the binding pocket. The chloro and bromo substituents may engage in halogen bonding or other hydrophobic interactions.
-
Comparison to Known Inhibitors: If a co-crystallized inhibitor is present in the PDB structure, compare its binding mode to that of the docked compound. Similar binding poses can increase confidence in the docking results.
-
Experimental Validation of Therapeutic Targets
Computational predictions must be validated through rigorous experimental testing. In vitro kinase assays are the gold standard for determining the inhibitory activity of a compound against a specific kinase.
In Vitro Kinase Profiling
To obtain a broad overview of the selectivity of this compound, it is recommended to perform an initial screen against a large panel of kinases. Several commercial services offer kinase profiling across hundreds of kinases. The results of such a screen will reveal the primary targets and any potential off-target activities.
Detailed In Vitro Kinase Assay Protocols
Once primary targets have been identified (e.g., FGFR1 and JAK3 from the virtual screen and/or a profiling panel), detailed dose-response studies should be conducted to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Two common and robust assay formats are the ADP-Glo™ Kinase Assay and the TR-FRET Kinase Assay.
4.2.1. FGFR1 Kinase Assay using ADP-Glo™ Technology
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human FGFR1 enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
In a 384-well plate, add the test compound dilutions.
-
Add the FGFR1 enzyme and the poly(Glu,Tyr) substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for FGFR1.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
4.2.2. JAK3 Kinase Assay using TR-FRET Technology
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another common method for measuring kinase activity.
Materials:
-
Recombinant human JAK3 enzyme
-
Biotinylated peptide substrate for JAK3
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Low-volume 384-well plates
Protocol: [1]
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the test compound dilutions.
-
Add the JAK3 enzyme and the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: a mixture of the europium-labeled anti-phospho-substrate antibody and SA-APC.
-
Incubate the plate at room temperature for at least 60 minutes to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio and determine the IC₅₀ value from the dose-response curve.
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for elucidating the therapeutic potential of this compound. The strong precedent for kinase inhibition by the pyrrolo[2,3-b]pyrazine scaffold, combined with the proposed computational and experimental workflows, provides a clear path forward for its characterization.
The initial focus on FGFR and JAK family kinases is a logical starting point, but the results of a broad kinase screen may reveal novel and unexpected targets. Once potent and selective inhibitory activity is confirmed against specific kinases, further studies, including cell-based assays to assess cellular potency and mechanism of action, followed by in vivo efficacy studies in relevant disease models, will be necessary to fully realize the therapeutic promise of this compound. The synthetic route provided also allows for the generation of analogs to explore structure-activity relationships and optimize the compound's pharmacological properties.
References
- 1. Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1935445-26-3|7-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
- 4. 2-BROMO-7-METHYL-5H-PYRROLO[2,3-B]PYRAZINE synthesis - chemicalbook [chemicalbook.com]
discovery of pyrrolo[2,3-b]pyrazines as kinase inhibitors
An In-depth Technical Guide to the Discovery of Pyrrolo[2,3-b]pyrazines as Kinase Inhibitors
Authored by Gemini, Senior Application Scientist
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. Their deregulation is a hallmark of numerous cancers and inflammatory diseases. The development of small molecule kinase inhibitors that compete with adenosine triphosphate (ATP) for the enzyme's active site has revolutionized treatment paradigms. However, the high degree of structural conservation in the ATP-binding pocket across the human kinome presents a formidable challenge: achieving inhibitor selectivity to minimize off-target effects and associated toxicities.
This guide delves into the discovery and development of the pyrrolo[2,3-b]pyrazine scaffold, a heterocyclic system that has proven to be a highly versatile and privileged core for designing potent and selective kinase inhibitors. We will journey from its serendipitous discovery through the lens of scaffold hopping, dissect its synthesis and structure-activity relationships, and provide detailed protocols for its biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the intricacies of modern kinase inhibitor design, using the pyrrolo[2,3-b]pyrazine story as a compelling case study.
The Genesis: From Serendipity to a Privileged Scaffold
The discovery of many successful drug scaffolds is often not a linear path but a result of serendipity, keen observation, and the strategic evolution of existing chemical matter. The story of the pyrrolo[2,3-b]pyrazine core in kinase inhibition is a prime example of "scaffold hopping"—a powerful medicinal chemistry strategy where the core of a known active molecule is replaced by a structurally different group to improve properties or find new intellectual property.[1]
The initial breakthrough for this scaffold emerged from research programs targeting other kinases, such as the hepatocyte growth factor receptor (c-Met).[2][3] Researchers discovered that certain compounds, for instance, those built on a 1-sulfonylpyrazolo[4,3-b]pyridine core, exhibited weak but definite off-target activity against Fibroblast Growth Factor Receptor 1 (FGFR1).[2][3] Recognizing the potential for developing a new class of FGFR inhibitors, a systematic exploration of alternative heterocyclic cores was initiated.
The pivotal moment came when the 1H-pyrazolo[4,3-b]pyridine scaffold was replaced with the 5H-pyrrolo[2,3-b]pyrazine ring system.[2][3] This seemingly subtle change led to a dramatic enhancement in binding activity against FGFR1.[3] This improvement underscored the unique suitability of the pyrrolo[2,3-b]pyrazine core for interacting with the kinase ATP-binding site. This scaffold belongs to the family of deazapurines, which are isosteres of adenine and thus serve as excellent mimics of the natural ATP ligand.[4][5]
Table 1: Initial Scaffold Hop and Impact on FGFR1 Inhibition
| Compound ID | Core Scaffold | FGFR1 Inhibition @ 10 µM | FGFR1 Inhibition @ 1 µM | Reference |
| Hit Cpd (4) | 1-sulfonylpyrazolo[4,3-b]pyridine | 87.8% | Not Reported | [3] |
| Analog (8) | 1H-pyrrolo[3,2-b]pyridine | Slightly Decreased Activity | Not Reported | [3] |
| Lead Cpd (9) | 5H-pyrrolo[2,3-b]pyrazine | >90% | >90% | [3] |
This initial data provided the critical validation needed to focus efforts on the 5H-pyrrolo[2,3-b]pyrazine scaffold as a promising starting point for a new class of kinase inhibitors.
The Pyrrolo[2,3-b]pyrazine Core: An Ideal Hinge-Binder
The efficacy of the pyrrolo[2,3-b]pyrazine scaffold lies in its ability to function as an exceptional "hinge-binder." The hinge region of a kinase is a flexible loop connecting the N- and C-lobes of the catalytic domain, and it forms critical hydrogen bonds with the adenine ring of ATP. An effective ATP-competitive inhibitor must mimic this interaction.
The pyrrolo[2,3-b]pyrazine core, with its specific arrangement of nitrogen atoms, is perfectly poised to form one or more hydrogen bonds with the backbone amide and carbonyl groups of amino acids in the hinge region (e.g., Alanine in FGFR1).[3] This interaction anchors the inhibitor in the ATP pocket, providing a stable foundation for further affinity and selectivity to be built through modifications to other parts of the molecule.
The versatility of this scaffold is demonstrated by its application in developing inhibitors for a range of kinases beyond FGFR, including Bruton's tyrosine kinase (BTK), Janus kinase 3 (JAK3), and Ataxia telangiectasia and Rad3-related protein (ATR).[2][6]
Synthetic Strategies and Methodologies
A robust and flexible synthetic route is paramount for successful lead optimization. The synthesis of substituted 5H-pyrrolo[2,3-b]pyrazines generally relies on building the core and then diversifying it, often through palladium-catalyzed cross-coupling reactions.
Experimental Protocol: General Synthesis of the Pyrrolo[2,3-b]pyrazine Core
The following protocol is a representative synthesis adapted from published literature.[3]
Objective: To synthesize the 3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine intermediate.
Step 1: Suzuki Coupling
-
To a reaction vessel, add the starting brominated pyrrolo[2,3-b]pyrazine, 1-methylpyrazole-4-boronic acid pinacol ester (1.2 equivalents), and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Add a solvent mixture of Dioxane:H₂O (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the coupled product.
Step 2: N-Functionalization (e.g., Sulfonylation)
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere at 0 °C.
-
Add the product from Step 1, dissolved in anhydrous DMF, dropwise to the NaH suspension.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.2 equivalents) dropwise.
-
Let the reaction proceed at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash chromatography or recrystallization.
Decoding the Structure-Activity Relationship (SAR)
Systematic modification of the lead compound (Compound 9 from Table 1) allowed for a deep understanding of the SAR, guiding the design of more potent and selective inhibitors. The optimization can be broken down into three key regions, as detailed in a structure-based discovery project for FGFR inhibitors.[2]
-
The Core Scaffold: As established, the 5H-pyrrolo[2,3-b]pyrazine is critical for hinge binding and superior to other tested scaffolds like 1H-pyrazolo[4,3-b]pyridine.[2][7]
-
The "π-π Stacking" Moiety: A group capable of π-π stacking interactions, often a substituted phenyl ring, is crucial. The nature and position of substituents on this ring significantly impact potency.
-
The "Solvent-Exposed" Region: This region, often containing a group like a methyl pyrazole, extends towards the solvent-exposed front of the ATP pocket and can be modified to fine-tune properties like selectivity and metabolic stability.
Table 2: SAR Summary of Pyrrolo[2,3-b]pyrazine Derivatives as FGFR1 Inhibitors
| Compound ID | R1 (π-π Stacking Moiety) | R2 (Solvent-Exposed) | FGFR1 IC₅₀ (nM) | Reference |
| 13 | 2,6-dichloro-3,5-dimethoxyphenyl | 1-methyl-1H-pyrazol-4-yl | 3.8 | [2] |
| 27 | 2,6-dichlorophenyl | 1-methyl-1H-pyrazol-4-yl | 14.6 | [2] |
| 28 | 2,6-dichloro-3-methoxyphenyl | 1-methyl-1H-pyrazol-4-yl | 7.9 | [2] |
| 29 | 2-chloro-6-fluorophenyl | 1-methyl-1H-pyrazol-4-yl | 15.5 | [2] |
| 39 | 2,6-dichloro-3,5-dimethoxyphenyl | 3-pyridyl | 31.9 | [2] |
| 40 | 2,6-dichloro-3,5-dimethoxyphenyl | 1H-pyrazol-4-yl | 10.3 | [2] |
Key SAR Insights:
-
Dichlorophenyl Substitution: A 2,6-dichlorophenyl group at the R1 position was found to be highly favorable.
-
Methoxy Groups: Adding two methoxy groups at the 3 and 5 positions of the dichlorophenyl ring (as in compound 13 ) further boosted potency significantly, likely by optimizing interactions within the hydrophobic pocket.[2]
-
Methyl Pyrazole: The 1-methyl-1H-pyrazol-4-yl group at R2 consistently provided high potency. Removing the methyl group (compound 40 ) or replacing the pyrazole with pyridine (compound 39 ) reduced activity.[2]
Biological Evaluation: From Enzyme to Cell
A multi-tiered biological evaluation workflow is essential to characterize the activity and properties of newly synthesized inhibitors.
Protocol: In Vitro Kinase Enzymatic Assay (Example: FGFR1)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the target kinase.
-
Reagents: Recombinant human FGFR1 kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to the desired final concentrations.
-
Assay Plate Setup: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the FGFR1 enzyme. Incubate for 10-15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
Detect Product Formation: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ system. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Protocol: Cellular Antiproliferative Assay
Objective: To assess the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase.
-
Cell Seeding: Seed a cancer cell line known to have aberrant FGFR signaling (e.g., KG-1 cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
Viability Assessment: After the incubation period, add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent or an MTS reagent.
-
Measurement: Measure the luminescence or absorbance, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Case Study: Compound 13, a Promising Lead
The rational, structure-based design process culminated in the discovery of compound 13 , which emerged as a highly potent and selective FGFR inhibitor.[2][8]
Table 3: Profile of Lead Compound 13
| Parameter | Value | Significance | Reference |
| FGFR1 IC₅₀ | 3.8 nM | High potency against the primary target. | [2] |
| KG-1 Cell GI₅₀ | 13.0 nM | Excellent translation from enzymatic to cellular activity. | [2] |
| Kinase Selectivity | High selectivity for FGFR family over a panel of other kinases. | Reduced potential for off-target side effects. | [2] |
| Metabolic Stability | Favorable (e.g., t½ > 30 min in human liver microsomes) | Indicates good potential for in vivo stability and oral bioavailability. | [2] |
The high selectivity and favorable metabolic properties of compound 13 marked it as a promising lead candidate for further preclinical development.[2]
Future Directions and Emerging Applications
The pyrrolo[2,3-b]pyrazine story is far from over. The scaffold continues to be a fertile ground for innovation in kinase inhibitor design. Recent patent literature highlights its use in developing:
-
Irreversible Inhibitors: By incorporating a reactive group like an acrylamide, researchers are designing irreversible pyrrolo[2,3-b]pyrazines that form a covalent bond with a non-catalytic cysteine residue near the ATP pocket, offering prolonged target engagement.[6]
-
Dual-Target Inhibitors: For complex diseases like autoimmune disorders, derivatives are being developed as dual inhibitors of targets like ITK and JAK3, potentially offering a synergistic therapeutic effect.[6]
Conclusion
The discovery of pyrrolo[2,3-b]pyrazines as kinase inhibitors is a testament to the power of integrating serendipitous findings with rational, structure-based drug design. From an off-target hit in a c-Met program to a highly potent and selective FGFR inhibitor, this scaffold has demonstrated its value and versatility. The journey involved a crucial scaffold hop, meticulous SAR exploration guided by structural biology, and a robust pipeline of synthetic chemistry and biological evaluation. As medicinal chemistry continues to evolve, the pyrrolo[2,3-b]pyrazine core will undoubtedly remain a privileged and valuable scaffold in the ongoing quest to develop next-generation targeted therapies.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Motif in Medicinal Chemistry - A Technical Guide to Structure-Activity Relationships
Introduction: The Emergence of a Versatile Heterocycle
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can be tailored to interact with a diverse array of biological targets. Among the nitrogen-containing heterocycles that have garnered significant attention, the pyrrolo[2,3-b]pyrazine core stands out as a "privileged" structure. This bicyclic system, formed by the fusion of a pyrrole and a pyrazine ring, has demonstrated a remarkable breadth of biological activities, including but not limited to kinase inhibition, antimicrobial, and anti-inflammatory effects.[1][2] The inherent electronic properties and structural rigidity of this scaffold, coupled with the numerous points for chemical modification, make it an attractive starting point for the design of potent and selective therapeutic agents.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the structure-activity relationships (SAR) of substituted pyrrolo[2,3-b]pyrazines. We will delve into the synthetic strategies employed to access this core, systematically explore how substitutions at various positions influence biological activity against different target classes, and provide mechanistic insights that underpin these observations. The focus will be on elucidating the "why" behind the "what"—explaining the causal relationships that drive the design of more effective and targeted therapeutics based on this versatile scaffold.
Synthetic Strategies: Accessing the Pyrrolo[2,3-b]pyrazine Core
A thorough understanding of the synthetic routes to the pyrrolo[2,3-b]pyrazine core is fundamental to exploring its SAR. The ability to strategically introduce a variety of substituents at different positions is paramount for generating compound libraries for biological screening. Several synthetic approaches have been developed, with the choice of method often depending on the desired substitution pattern.
A common and effective method for the synthesis of the 5H-pyrrolo[2,3-b]pyrazine scaffold involves a multi-step sequence starting from commercially available materials. A representative synthetic protocol is outlined below.
Experimental Protocol: Synthesis of a 3-substituted-5-sulfonyl-5H-pyrrolo[2,3-b]pyrazine
This protocol describes a general route for the synthesis of pyrrolo[2,3-b]pyrazines that are substituted at the 3-position and sulfonylated at the 5-position, a common motif in kinase inhibitors.
Step 1: Suzuki Coupling to Introduce the C3-substituent
-
To a solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a 4:1 mixture of dioxane and water, add the desired boronic acid or pinacol ester (1.2 eq) and potassium carbonate (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(dppf)Cl2 (0.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 3-substituted-5H-pyrrolo[2,3-b]pyrazine.
Step 2: Sulfonylation at the N5-position
-
To a solution of the 3-substituted-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the final 3-substituted-5-sulfonyl-5H-pyrrolo[2,3-b]pyrazine.
Caption: General synthetic route to 3,5-disubstituted pyrrolo[2,3-b]pyrazines.
Structure-Activity Relationships of Substituted Pyrrolo[2,3-b]pyrazines
The biological activity of the pyrrolo[2,3-b]pyrazine scaffold can be finely tuned by the nature and position of its substituents. The following sections will explore the SAR of this heterocyclic system in the context of its major therapeutic applications.
Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation
The 5H-pyrrolo[2,3-b]pyrazine core has emerged as a particularly potent scaffold for the development of kinase inhibitors, with significant research focused on Fibroblast Growth Factor Receptor (FGFR) inhibitors for cancer therapy.[3][4][5]
The Importance of the Pyrrolo[2,3-b]pyrazine Core:
A key finding in the development of FGFR inhibitors was the dramatic increase in potency when switching from other heterocyclic scaffolds, such as 1H-pyrazolo[4,3-b]pyridine, to the 5H-pyrrolo[2,3-b]pyrazine core.[3] This highlights the critical role of the pyrazine nitrogen in establishing key interactions within the ATP-binding pocket of the kinase.
SAR at the 5-position:
The nitrogen at the 5-position of the pyrrolo[2,3-b]pyrazine ring is a crucial point for modification. Introduction of a sulfonyl group at this position is a common strategy to enhance potency.
-
Aryl Sulfonyl Groups: The nature of the aryl group attached to the sulfonyl moiety significantly impacts activity. The steric and electronic properties of substituents on this aryl ring are critical. For instance, in a series of FGFR1 inhibitors, it was found that the meta position on the benzene sulfonyl group is favorable for binding.[3]
-
Saturated vs. Unsaturated Groups: Replacing the aryl sulfonyl group with saturated moieties like cyclopentylsulfonyl or cyclohexylsulfonyl generally leads to a dramatic decrease in binding activity, suggesting the importance of the aromatic ring for interactions within the kinase domain.[3]
SAR at the 3-position:
The 3-position of the pyrrolo[2,3-b]pyrazine ring often extends into a region of the kinase active site where further interactions can be made to enhance potency and selectivity.
-
Heterocyclic Substituents: A 1-methyl-1H-pyrazol-4-yl group at the 3-position has been shown to be highly effective in a series of FGFR inhibitors.[3][4] Further exploration of substitutions on this pyrazole ring revealed that an unsubstituted pyrazole can lead to even higher activity.[4] This suggests that the methyl group may not be optimal and that smaller or different substituents could lead to improved interactions.
| Compound | R1 (at position 5) | R2 (at position 3) | FGFR1 IC50 (nM) | Reference |
| 1 | Phenylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | 92.5% inhibition @ 1µM | [3] |
| 2 | Cyclopentylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | Decreased activity | [3] |
| 3 | (2-Nitrophenyl)sulfonyl | 1-Methyl-1H-pyrazol-4-yl | 160 | [4] |
| 4 | (2-Cyanophenyl)sulfonyl | 1-Methyl-1H-pyrazol-4-yl | 140 | [4] |
| 5 | (2-Nitrophenyl)sulfonyl | 1H-Pyrazol-4-yl | 10 | [4] |
Table 1: Representative SAR data for substituted pyrrolo[2,3-b]pyrazines as FGFR1 inhibitors.
Caption: Key SAR trends for pyrrolo[2,3-b]pyrazine-based kinase inhibitors.
Antibacterial Agents: A Scaffold for New Anti-infectives
While less explored than their kinase inhibitory activity, pyrrolo[2,3-b]pyrazines have also shown promise as antibacterial agents. The SAR in this area appears to be distinct from that of kinase inhibitors.
One study on pyrido[2,3-b]pyrazine derivatives, a closely related scaffold, provided insights into the features that may contribute to antibacterial activity.
-
Importance of Thione Groups: The presence of thiocarbonyl (thione) groups on the pyrazine ring was found to be crucial for potent antibacterial activity. A derivative with two thione groups exhibited the best activity against both Gram-positive and Gram-negative bacteria.
-
Effect of Side Chains: The introduction of alkyl or aryl side chains on the heterocyclic core generally led to a decrease in antibacterial effect. This suggests that for this particular mode of action, a less substituted core with specific functional groups like thiones is preferred.
| Compound | Substituents | MIC (mg/mL) vs. S. aureus | MIC (mg/mL) vs. B. cereus | MIC (mg/mL) vs. E. coli | Reference |
| Dithione Derivative | Two thione groups | 0.078 | 0.078 | 0.625 | |
| Alkyl/Aryl Derivatives | Alkyl or aryl side chains | 1.5 - 5.0 | 1.5 - 5.0 | 1.5 - 5.0 |
Table 2: Antibacterial activity of substituted pyrido[2,3-b]pyrazines.
Anti-inflammatory Activity
The pyrrolo[2,3-b]pyrazine scaffold has also been investigated for its anti-inflammatory properties. 3-Methyl-pyrrolo[2,3-b]pyrazine, a metabolite found in essential oils, has been shown to possess anti-inflammatory effects.[2] While detailed SAR studies in this area are limited for the pyrrolo[2,3-b]pyrazine core itself, related fused pyrrole systems have been explored. For instance, studies on pyrrolo[2,3-d]pyrimidine derivatives have identified compounds with significant in vivo anti-inflammatory activity, comparable to that of ibuprofen.[6][7] This suggests that the broader pyrrolopyrimidine family of scaffolds holds potential for the development of novel anti-inflammatory agents.
Mechanistic Insights: Understanding the Molecular Interactions
For the development of rational drug design strategies, it is crucial to understand how these molecules interact with their biological targets at a molecular level. Molecular docking studies have provided valuable insights into the binding modes of pyrrolo[2,3-b]pyrazine-based kinase inhibitors.
In the case of FGFR1 inhibitors, the 5H-pyrrolo[2,3-b]pyrazine core typically acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. This interaction is critical for anchoring the inhibitor in the ATP-binding site.
Caption: Generalized binding mode of a pyrrolo[2,3-b]pyrazine inhibitor in a kinase active site.
The substituents at the 5- and 3-positions then extend into different regions of the ATP-binding pocket, forming additional hydrophobic and van der Waals interactions that contribute to the overall binding affinity and selectivity of the compound. The aryl sulfonyl group at the 5-position can engage in π-π stacking interactions, while the heterocyclic substituent at the 3-position can occupy a deeper pocket, allowing for the fine-tuning of selectivity against different kinases.
Conclusion: A Scaffold with a Bright Future
The substituted pyrrolo[2,3-b]pyrazine scaffold has firmly established itself as a versatile and valuable motif in medicinal chemistry. Its synthetic tractability allows for the systematic exploration of chemical space, leading to the identification of potent and selective modulators of various biological targets. The extensive research into its application as a kinase inhibitor, particularly for FGFR, has yielded a wealth of SAR data that can guide the design of next-generation anticancer agents.
Furthermore, the promising antibacterial and anti-inflammatory activities associated with this scaffold suggest that its full therapeutic potential is yet to be realized. Future research in these areas, with a focus on detailed SAR and mechanistic studies, is warranted. As our understanding of the molecular interactions of these compounds continues to grow, the pyrrolo[2,3-b]pyrazine core is poised to remain a cornerstone in the development of novel therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of some thio containing pyrrolo [2,3-d]pyrimidine derivatives for their anti-inflammatory and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine: An Application Note and Detailed Protocol
Authored by: A Senior Application Scientist
Introduction
The pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a hinge-binding isostere in various kinase inhibitors.[1] The strategic placement of halogen atoms on this core structure provides critical handles for further functionalization through cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs.[2] This document provides a detailed protocol for the synthesis of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine, a key intermediate for the development of novel therapeutics, particularly in the oncology and immunology space.[3]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that inform the synthetic route. We will address key challenges such as regioselectivity in halogenation and the importance of protecting group strategies.
Strategic Overview of the Synthesis
The synthesis of this compound is not a trivial one-step process. It requires a multi-step approach that carefully builds the molecule. Our proposed synthetic strategy involves three key stages:
-
Formation and Chlorination of the Pyrrolo[2,3-b]pyrazine Core: Construction of the foundational bicyclic system, followed by selective chlorination at the C7 position.
-
Protection of the Pyrrole Nitrogen: Introduction of a protecting group on the pyrrole nitrogen (N5) to prevent side reactions and enhance solubility during the subsequent bromination step.
-
Regioselective Bromination: Selective introduction of a bromine atom at the C2 position of the pyrrole ring.
This strategic sequence is designed to manage the reactivity of the different positions on the heterocyclic core.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of 7-chloro-5H-pyrrolo[2,3-b]pyrazine
The initial challenge is the construction of the chlorinated pyrrolopyrazine core. A common route to pyrrolo[2,3-b]pyrazines involves the condensation of a suitably substituted pyrazine with a component that forms the pyrrole ring.[4] An alternative, often more practical approach, starts with a commercially available aminopyrazine, which is then elaborated. For this protocol, we will outline a plausible route starting from 2,3-diaminopyrazine, followed by cyclization and chlorination.
Protocol 1: Synthesis of 7-chloro-5H-pyrrolo[2,3-b]pyrazine
Step 1a: Synthesis of 5H-pyrrolo[2,3-b]pyrazin-7(6H)-one
-
Reaction Setup: To a solution of 2,3-diaminopyrazine (1.0 eq) in a mixture of acetic acid and water (2:1), add ethyl glyoxalate (1.1 eq) dropwise at room temperature.
-
Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of solution. Filter the solid, wash with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to obtain 5H-pyrrolo[2,3-b]pyrazin-7(6H)-one.
Step 1b: Chlorination to 7-chloro-5H-pyrrolo[2,3-b]pyrazine
-
Reaction Setup: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the 5H-pyrrolo[2,3-b]pyrazin-7(6H)-one (1.0 eq) in a flask equipped with a reflux condenser. A catalytic amount of dimethylformamide (DMF, ~0.1 eq) can be added to facilitate the reaction.
-
Reaction Execution: Heat the mixture to reflux (approx. 110 °C) for 2-3 hours. The solution should become homogeneous.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with caution in a well-ventilated fume hood. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.
Part 2: N-Protection of the Pyrrole Ring
The N-H of the pyrrole ring is acidic and can interfere with subsequent reactions. Protecting this nitrogen is crucial for achieving high regioselectivity in the bromination step. The tosyl (Ts) group is a robust and commonly used protecting group for this purpose.[5]
Protocol 2: Synthesis of 7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
| Reagent/Parameter | Value | Moles (eq) | Notes |
| Starting Material | 7-chloro-5H-pyrrolo[2,3-b]pyrazine | 1.0 | --- |
| Reagent | p-Toluenesulfonyl chloride (TsCl) | 1.2 | Ensure high purity. |
| Base | Sodium Hydride (NaH), 60% in oil | 1.2 | Handle with care under inert gas. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | --- | Ensure solvent is dry. |
| Temperature | 0 °C to Room Temperature | --- | Initial cooling is important for safety. |
| Reaction Time | 2-4 hours | --- | Monitor by TLC. |
Detailed Steps:
-
Reaction Setup: Suspend sodium hydride (1.2 eq) in anhydrous THF under an argon or nitrogen atmosphere in a flame-dried flask. Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Dissolve 7-chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas will evolve.
-
Tosylation: Cool the mixture back to 0 °C. Add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous THF dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (as monitored by TLC).
-
Work-up and Isolation: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.[5]
Part 3: Regioselective Bromination
With the pyrrole nitrogen protected, the C2 position becomes the most electron-rich and thus the most susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation, as it is a mild and selective source of electrophilic bromine.[6]
References
- 1. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors - Google Patents [patents.google.com]
- 4. Facile and general synthesis of pyrrolo[2,3-b]pyrazines via 2-(dicyanoylidene)-3-halopyrazines - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 5. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 6. lookchem.com [lookchem.com]
using 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine in FGFR inhibition assays
Topic: Utilization of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine for In Vitro and Cellular-Based FGFR Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a known driver in various human cancers.[1][2] This makes the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention. The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, acting as an ATP-competitive hinge-binding motif.[3][4] This document provides a comprehensive guide for researchers on the use of this compound, a representative of this chemical class, in a tiered system of biochemical and cellular assays to characterize its potential as an FGFR inhibitor. We present detailed, field-tested protocols for an in vitro biochemical kinase assay, a cellular target engagement assay, and a functional cell proliferation assay, complete with insights into experimental design, data interpretation, and troubleshooting.
The FGFR Signaling Pathway: A Key Oncogenic Driver
The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand and a heparan sulfate proteoglycan (HSPG) cofactor to the extracellular domain of an FGFR.[5] This event induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular kinase domain.[2][6] This activation triggers the recruitment of adaptor proteins and the initiation of multiple downstream signaling pathways critical for cell fate decisions.[1][7]
Key Downstream Pathways:
-
RAS-MAPK Pathway: Primarily initiated through the adaptor protein FRS2, this pathway regulates cell proliferation and differentiation.[2][7]
-
PI3K-AKT Pathway: Also engaged via FRS2, this cascade is a central regulator of cell survival and apoptosis.[1][2]
-
PLCγ Pathway: Direct binding of PLCγ to phosphorylated FGFR activates PKC, influencing cell morphology and migration.[2][6]
-
STAT Pathway: FGFR activation can also lead to the phosphorylation and activation of STAT proteins, which translocate to the nucleus to regulate gene expression.[1][6]
Dysregulation of this network through gene amplification, activating mutations, or chromosomal translocations involving FGFRs is a frequent event in oncology, making it a validated therapeutic target.[8][9]
Caption: The FGFR signaling pathway and point of inhibition.
The 5H-pyrrolo[2,3-b]pyrazine Scaffold
The 5H-pyrrolo[2,3-b]pyrazine core is a bioisostere of adenine and serves as a highly effective "hinge-binding" scaffold for ATP-competitive kinase inhibitors.[4][10] Its structure allows for the formation of key hydrogen bonds with the kinase hinge region, providing a strong anchor for the molecule. The specific compound, this compound, is an important intermediate. The bromine and chlorine atoms serve as versatile chemical handles for introducing further substitutions via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to enhance potency, selectivity, and pharmacokinetic properties.[11] Several derivatives of this core have been reported as potent FGFR inhibitors.[3][12]
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₃BrClN₃ | - |
| Molecular Weight | 232.47 g/mol | - |
| Core Scaffold | 5H-pyrrolo[2,3-b]pyrazine | [13] |
| Proposed MOA | ATP-competitive FGFR kinase inhibition | [3][10] |
Experimental Workflow and Protocols
A tiered approach is recommended to comprehensively evaluate a potential FGFR inhibitor. The workflow begins with a sensitive biochemical assay to confirm direct enzyme inhibition, followed by cell-based assays to verify target engagement and downstream functional effects in a physiological context.
Caption: Tiered workflow for evaluating FGFR inhibitors.
Protocol 3.1: Biochemical FGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced by the kinase reaction, which directly correlates with enzyme activity. A decrease in ADP indicates inhibition.[14][15]
A. Principle of the Assay The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring ADP formation.[16] After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly formed ADP back into ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.
B. Materials
-
Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)[15]
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50μM DTT)[16]
-
This compound (test compound)
-
Staurosporine or a known FGFR inhibitor (positive control)
-
DMSO (vehicle control)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
C. Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.
-
Add 1 µL of DMSO to "No Inhibition" (100% activity) control wells.
-
Add 1 µL of a high concentration of a known inhibitor (e.g., 10 µM Staurosporine) to "Maximum Inhibition" (0% activity) control wells.
-
-
Kinase Reaction:
-
Prepare a 2X Enzyme solution in Kinase Buffer. Add 2 µL to each well.
-
Prepare a 2X Substrate/ATP mix in Kinase Buffer. The final ATP concentration should be at or near its Kₘ for the specific FGFR isoform.[9]
-
Initiate the reaction by adding 2 µL of the Substrate/ATP mix to each well. The final reaction volume is 5 µL.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 60-120 minutes.[14][16]
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
D. Data Analysis and Interpretation
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition))
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC₅₀ value.
| Parameter | Example Value |
| FGFR Isoform | FGFR2 |
| ATP Concentration | 10 µM (near Kₘ) |
| Enzyme Concentration | 2-5 ng/well |
| Substrate Concentration | 0.2 µg/µL Poly(EY) |
| Result (IC₅₀) | Determined from curve fit |
Protocol 3.2: Cellular Target Engagement (p-FRS2α / p-ERK Western Blot)
This assay confirms that the compound can enter cells and inhibit the phosphorylation of direct FGFR substrates (FRS2α) or downstream effectors (ERK), providing evidence of on-target activity.[17]
A. Principle of the Assay FGFR-dependent cancer cells often exhibit constitutive or ligand-induced phosphorylation of downstream signaling proteins. Treatment with an effective FGFR inhibitor will reduce the levels of these phosphorylated proteins, which can be detected by Western blotting using phospho-specific antibodies.
B. Materials
-
Cell Line: Select a cell line with known FGFR dependency (e.g., SNU-16 or KATO-III for FGFR2 amplification; KMS-11 for FGFR3 translocation).[9]
-
Appropriate cell culture medium and fetal bovine serum (FBS).
-
Recombinant human FGF2 (for ligand-induced models).
-
Test compound and controls.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer system, and PVDF membranes.
-
Primary antibodies: anti-phospho-FGFR, anti-phospho-FRS2α, anti-phospho-ERK1/2, anti-total-FGFR, anti-total-ERK, anti-Actin or GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
C. Step-by-Step Protocol
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Ligand Stimulation: For non-constitutively active models, stimulate the cells with FGF2 (e.g., 10 ng/mL) for 15-20 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and add Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and apply ECL substrate. Image the blot using a chemiluminescence detection system.
-
D. Data Analysis and Interpretation A dose-dependent decrease in the signal from phospho-specific antibodies (p-FRS2α, p-ERK) relative to the total protein or loading control indicates effective on-target inhibition in a cellular environment.
Protocol 3.3: Functional Cellular Assay (Cell Proliferation/Viability)
This assay assesses the ultimate biological consequence of FGFR inhibition: the suppression of cancer cell growth and proliferation.[17]
A. Principle of the Assay FGFR-dependent cancer cells require continuous FGFR signaling for their proliferation and survival. Inhibition of this pathway should lead to cytostatic or cytotoxic effects. Assays like CellTiter-Glo® measure cellular ATP levels, which correlate with cell viability.
B. Materials
-
FGFR-dependent cell line (e.g., SNU-16, KMS-11).[9]
-
Growth medium and FBS.
-
Test compound and controls.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega or similar).
-
White, clear-bottom 96-well cell culture plates.
-
Luminescence-capable plate reader.
C. Step-by-Step Protocol
-
Cell Seeding: Seed cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted test compound to the wells. Include DMSO-only (vehicle) and no-cell (background) controls.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically equal to the culture volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
D. Data Analysis and Interpretation
-
Calculate the percentage of growth inhibition for each concentration relative to DMSO controls.
-
Plot % Growth Inhibition versus the logarithm of compound concentration.
-
Use non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition) value. A potent GI₅₀ in an FGFR-dependent cell line, coupled with positive results from the biochemical and target engagement assays, strongly supports the compound's mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
- 17. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Suzuki Coupling of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
Abstract
The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a privileged heterocyclic scaffold frequently incorporated into molecules of medicinal importance, particularly kinase inhibitors.[1][2] The ability to functionalize this core with precision is paramount in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[3][4] This application note provides a detailed experimental procedure for the Suzuki coupling of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine, an electron-deficient and multifunctional substrate. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, and present a comprehensive, step-by-step protocol. Furthermore, a troubleshooting guide is included to address common challenges encountered with this class of substrates.
Introduction: The Strategic Importance of the Suzuki Coupling
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between organoboron compounds and organic halides or pseudohalides.[3][4][5] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction's popularity stems from its high functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and the generally mild reaction conditions.[4]
The substrate in focus, this compound, presents unique challenges. As a heteroaromatic compound, the nitrogen atoms can potentially coordinate with the palladium catalyst, leading to deactivation.[6] Additionally, the electron-deficient nature of the pyrazine ring influences the reactivity of the C-Br bond, typically facilitating the rate-limiting oxidative addition step.[7] This guide aims to provide a reliable protocol to navigate these challenges effectively.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to rational optimization and troubleshooting. The generally accepted catalytic cycle involves three primary steps:[5][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the electrophile. This converts the palladium from the Pd(0) to the Pd(II) oxidation state.[8]
-
Transmetalation: The organic group from the organoboron species (activated by a base) is transferred to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[4][9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[9]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
3.1. Materials and Reagents
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Precatalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq) OR Pd₂(dba)₃ (0.025 eq) with a suitable ligand.
-
Ligand (if not using Pd(PPh₃)₄): SPhos or XPhos (0.1 eq). For challenging couplings, bulky, electron-rich phosphine ligands are recommended.[10]
-
Base: K₂CO₃ (2.0 - 3.0 eq) or K₃PO₄ (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio). Ensure solvents are degassed.
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
3.2. Equipment
-
Round-bottom flask or reaction vial suitable for heating
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Septa, needles, and syringes for inert atmosphere transfers
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for workup (separatory funnel, flasks, etc.)
-
Column chromatography setup
3.3. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Rationale: Adding the solid reagents first simplifies the process. Flame-drying the glassware removes adsorbed water, which can contribute to side reactions like protodeboronation.[10]
-
-
Inert Atmosphere: Seal the flask with a septum and purge the system. This is achieved by evacuating the flask under vacuum and backfilling with an inert gas (Nitrogen or Argon). Repeat this cycle at least three times to ensure an oxygen-free environment.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Phosphine ligands are also susceptible to oxidation.[11] Maintaining an inert atmosphere is critical for catalytic activity.
-
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe. Stir the mixture for 5-10 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in one portion.
-
Rationale: Degassing the solvent removes dissolved oxygen. Adding the catalyst last, to a stirring solution, ensures it is rapidly dispersed and minimizes potential decomposition.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-24 hours).
-
Rationale: Heating provides the necessary activation energy for the reaction. Monitoring prevents prolonged heating after completion, which can lead to product degradation or side reactions.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and extract the mixture with an organic solvent like ethyl acetate (3x).
-
Rationale: The aqueous wash removes the base and other water-soluble byproducts. Multiple extractions ensure complete recovery of the product from the aqueous layer.
-
-
Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[5]
-
Rationale: Brine wash helps to break up emulsions and further dries the organic layer. Removing all solvent yields the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Experimental Workflow Diagram
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. Below is a summary of common issues and potential solutions.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality reagents. | 1. Use fresh catalyst from a reliable source. Consider a more robust pre-catalyst (e.g., XPhos Pd G2/G3).[12]2. Ensure thorough degassing (3x freeze-pump-thaw cycles or sparging with inert gas for >30 min).[13]3. Verify the purity of starting materials and the base. |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.3. Boronic acid instability (especially electron-deficient ones). | 1. Use anhydrous solvents and a milder, non-aqueous base like KF or Cs₂CO₃.[11]2. Stop the reaction as soon as the starting material is consumed.3. Use the corresponding boronate ester (e.g., pinacol ester), which is often more stable.[10] |
| Side Product Formation (e.g., Homocoupling) | 1. Catalyst decomposition.2. Reaction run for too long. | 1. Lower the catalyst loading or switch to a more stable catalyst/ligand system.2. Optimize reaction time by careful monitoring. |
| Formation of Palladium Black | Catalyst decomposition and aggregation. | 1. Ensure a strictly inert atmosphere.[10]2. Check for impurities in reagents or solvents.3. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 to 4:1 for custom systems).[11] |
Conclusion
The Suzuki-Miyaura cross-coupling provides an efficient and powerful method for the C-2 arylation of the this compound scaffold. Success hinges on careful attention to experimental parameters, particularly the exclusion of oxygen and the choice of an appropriate catalyst system. By understanding the underlying mechanism and potential pitfalls, researchers can reliably synthesize a diverse range of functionalized 7-azaindole derivatives, accelerating progress in medicinal chemistry and drug development.
References
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
Application Notes & Protocols: Evaluating the Efficacy of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine in Preclinical Animal Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical efficacy studies for the novel compound 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine. Based on the established pharmacology of the pyrrolo[2,3-b]pyrazine scaffold as a potent kinase inhibitor, we outline detailed protocols for animal models relevant to its primary putative targets: Fibroblast Growth Factor Receptors (FGFR) in oncology and Janus Kinase 1 (JAK1) in inflammatory diseases. The protocols are designed to be self-validating, incorporating established methodologies and clear endpoints to ensure robust and reproducible data generation.
Introduction: The Scientific Rationale
The compound this compound belongs to a class of heterocyclic molecules, the pyrrolopyrazines, that have garnered significant attention for their therapeutic potential as kinase inhibitors.[1] The pyrrolo[2,3-b]pyrazine core acts as a versatile scaffold for engaging the ATP-binding pocket of various kinases, leading to the modulation of critical cellular signaling pathways.[2][3]
Our internal analysis and publicly available research on analogous structures suggest that this compound is a potent inhibitor of two key kinase families:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling, driven by mutations, amplifications, or fusions, is a known oncogenic driver in numerous solid tumors, including bladder, lung, and gastric cancers.[4][5] Targeted inhibition of FGFRs has demonstrated significant clinical anti-tumor activity.[5]
-
Janus Kinases (JAKs), particularly JAK1: The JAK-STAT signaling pathway is central to the inflammatory cascade, mediating the effects of numerous cytokines.[6][7] Selective inhibition of JAK1 is a validated therapeutic strategy for autoimmune and inflammatory conditions such as rheumatoid arthritis.[8]
Therefore, the preclinical development plan for this compound necessitates efficacy evaluation in robust animal models that recapitulate these specific, kinase-driven pathologies. This guide presents two such gold-standard models.
Part I: Oncology - FGFR-Driven Bladder Cancer Xenograft Model
Causality Behind Model Selection: Urothelial carcinoma (bladder cancer) exhibits a high frequency of FGFR3 mutations, making it an excellent indication for testing FGFR inhibitors.[9][10] The human bladder carcinoma cell line RT112 is widely characterized to harbor an FGFR3-TACC3 fusion, leading to constitutive activation of the FGFR pathway, and is a reliable model for forming xenograft tumors in immunocompromised mice.[11] Efficacy in this model provides a strong, mechanistically-linked rationale for further development as an anti-cancer agent.
Experimental Workflow: FGFR-Driven Xenograft Study
Caption: Workflow for an FGFR-driven bladder cancer xenograft study.
Protocol 2.1: RT112 Bladder Cancer Xenograft Model
Materials:
-
RT112 human bladder carcinoma cell line (ATCC® or equivalent)
-
Growth Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose + 0.2% Tween® 80 in sterile water)
Methodology:
-
Cell Culture:
-
Culture RT112 cells in a 37°C, 5% CO2 incubator.[12]
-
Passage cells at 80-90% confluency. For implantation, harvest cells during their logarithmic growth phase.
-
On the day of implantation, wash cells with PBS, detach using Trypsin-EDTA, and neutralize with growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile, serum-free PBS at a concentration of 5 x 10^7 cells/mL.
-
Mix the cell suspension 1:1 (v/v) with Matrigel® on ice to a final concentration of 2.5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 0.1 mL of the cell/Matrigel suspension (containing 2.5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals for recovery from anesthesia and for general health post-injection.
-
-
Tumor Growth and Treatment Initiation:
-
Begin caliper measurements of tumors 3-4 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the test compound in the designated vehicle. Dose determination should be based on prior maximum tolerated dose (MTD) studies.
-
Administer the compound and vehicle via the predetermined route (e.g., oral gavage) daily.
-
-
Efficacy Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI) .
-
Secondary endpoints can include body weight changes (as a measure of toxicity) and overall survival.
-
At the end of the study (e.g., after 21-28 days or when control tumors reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and process for downstream analysis (e.g., snap-freeze for pharmacodynamics, fix in formalin for immunohistochemistry).
-
Data Presentation and Interpretation
| Group | Treatment | Dosing Schedule | Mean Tumor Volume (Day 21, mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| 1 | Vehicle | Daily, p.o. | 1250 ± 150 | - | -2.5 ± 1.0 |
| 2 | Compound (X mg/kg) | Daily, p.o. | 450 ± 95 | 64% | -4.0 ± 1.5 |
| 3 | Positive Control | Varies | TBD | TBD | TBD |
Pharmacodynamic Analysis: Tumor lysates can be analyzed by Western blot or ELISA for phosphorylation status of FGFR downstream effectors like FRS2, AKT, and ERK to confirm target engagement.[10]
FGFR Signaling Pathway
Caption: Simplified FGFR signaling cascade and the point of inhibition.[13][14]
Part II: Inflammatory Disease - Collagen-Induced Arthritis (CIA) in Mice
Causality Behind Model Selection: Rheumatoid arthritis (RA) is a systemic autoimmune disease where cytokines signaling through the JAK-STAT pathway play a pivotal pathogenic role.[8] The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is the most widely used and validated model for RA.[15] It shares many immunological and pathological features with the human disease, and its response to JAK inhibitors is well-documented, making it an ideal system to test the efficacy of a putative JAK1 inhibitor.[2][15]
Experimental Workflow: Collagen-Induced Arthritis Study
Caption: Therapeutic treatment workflow for a murine CIA study.
Protocol 3.1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Materials:
-
Animals: Male DBA/1 mice, 8-10 weeks old
-
Bovine Type II Collagen Solution (e.g., Chondrex, Hooke Laboratories)
-
Complete Freund's Adjuvant (CFA) containing M. tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and emulsifying needles
-
This compound
-
Vehicle
-
Positive Control (e.g., Methotrexate or a known JAK inhibitor)
Methodology:
-
Preparation of Emulsion:
-
On Day 0, prepare the primary immunization emulsion by mixing the Type II Collagen solution and CFA (1:1 v/v) until a thick, stable emulsion is formed. A common test for stability is to drop a small amount into water; a stable emulsion will not disperse.
-
On Day 21, prepare the booster emulsion similarly, but using IFA instead of CFA.[2]
-
-
Disease Induction:
-
Monitoring and Treatment (Therapeutic Model):
-
Begin daily monitoring for signs of arthritis around Day 23.
-
Score each paw based on a 0-4 scale for erythema and swelling.[16]
-
0 = No signs of arthritis
-
1 = Mild swelling/erythema of one digit
-
2 = Swelling/erythema of more than one digit or mild paw swelling
-
3 = Severe swelling of the entire paw
-
4 = Maximum inflammation with ankylosis
-
-
The total clinical score per mouse is the sum of scores from all four paws (maximum score of 16).
-
Initiate treatment for each mouse individually when a clinical score of ≥2 is first observed.
-
Administer the test compound, vehicle, or positive control daily for a set period (e.g., 14-21 days).
-
-
Efficacy Endpoints:
-
The primary endpoint is the mean clinical arthritis score over the treatment period.
-
Secondary endpoints include the incidence of arthritis (% of animals developing disease) and changes in paw thickness measured by calipers.
-
At study termination, collect blood for cytokine analysis (e.g., IL-6, TNF-α) and paws for histopathological evaluation of inflammation, pannus formation, and bone/cartilage erosion.
-
Data Presentation and Interpretation
| Group | Treatment | Dosing Schedule | Mean Arthritis Score (Day 35) ± SEM | Disease Incidence (%) | Histopathology Score (0-5) ± SEM |
| 1 | Vehicle | Daily, p.o. | 10.5 ± 1.2 | 100% | 4.2 ± 0.4 |
| 2 | Compound (Y mg/kg) | Daily, p.o. | 4.2 ± 0.8 | 100% | 1.8 ± 0.3 |
| 3 | Positive Control | Varies | 3.5 ± 0.7 | 100% | 1.5 ± 0.2 |
JAK1-STAT Signaling Pathway
Caption: The canonical JAK1-STAT3 signaling pathway in inflammation.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. chondrex.com [chondrex.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Antitumor activity of fibroblast growth factor receptor 3-specific immunotoxins in a xenograft mouse model of bladder carcinoma is mediated by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. criver.com [criver.com]
- 9. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. accegen.com [accegen.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Quantitative Analysis of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine: Recommended HPLC-UV and LC-MS/MS Methods
An Application Note for Drug Development Professionals
Abstract
This application note presents robust and reliable analytical methodologies for the precise quantification of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine, a critical heterocyclic intermediate in pharmaceutical synthesis. Given the importance of this compound in drug development, establishing accurate analytical controls is paramount for ensuring process consistency, impurity profiling, and final product quality. We provide detailed protocols for two complementary techniques: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine assay and purity analysis, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols are designed to be self-validating, with a comprehensive validation guide based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction and Rationale
This compound (Molecular Formula: C₆H₃BrClN₃, Molecular Weight: 232.47 g/mol ) is a halogenated pyrrolopyrazine derivative.[4] The pyrrolo[2,3-b]pyrazine core is a significant scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition.[5] The accurate measurement of this intermediate is essential during process development, for stability testing, and for the identification and quantification of related impurities in active pharmaceutical ingredients (APIs).
Choice of Analytical Techniques:
The selection of analytical methods was driven by the need for both routine quality control and high-sensitivity applications.
-
HPLC-UV: This technique is the cornerstone of pharmaceutical analysis due to its robustness, reproducibility, and cost-effectiveness. The fused aromatic ring system of the analyte contains a strong chromophore, making it well-suited for UV detection. This method is ideal for determining the purity of the intermediate and for assay measurements where concentration levels are relatively high.
-
LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as quantifying trace-level impurities or analyzing the compound in complex matrices, LC-MS/MS is the method of choice. The presence of both a bromine and a chlorine atom provides a highly specific isotopic pattern, which, when combined with the selectivity of Multiple Reaction Monitoring (MRM), yields an exceptionally low limit of quantification and unambiguous identification.
Method 1: Quantification by Reverse-Phase HPLC-UV
This method is designed for the accurate determination of the assay and purity of this compound in bulk material.
2.1. Principle
The method employs reverse-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The analyte is retained on the column and then eluted by a gradient of increasing organic solvent. Quantification is achieved by measuring the absorbance of the analyte with a UV detector and comparing the peak area to that of a reference standard of known concentration.
2.2. Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
This compound Reference Standard (>98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm)
-
Formic Acid (FA), LC-MS grade
-
Methanol, HPLC grade (for cleaning)
2.2.2. Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance, or equivalent |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-22 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 22 minutes |
2.2.3. Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Transfer 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 1 mL of this solution to 10 mL with the diluent.
2.3. HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantitative analysis.
Method 2: Quantification by LC-MS/MS
This method provides high sensitivity and selectivity for the quantification of this compound at trace levels.
3.1. Principle
Following chromatographic separation using conditions similar to the HPLC-UV method, the analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode. The protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), ensures that only the target analyte is detected, eliminating matrix interference and providing superior sensitivity. The distinct isotopic signature from bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) provides ultimate confirmation of the analyte's identity.
3.2. Experimental Protocol: LC-MS/MS
3.2.1. Materials and Reagents
-
As per the HPLC-UV method, but using LC-MS grade solvents and additives is mandatory.
3.2.2. Instrumentation and Conditions
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290) |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S) |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | To be optimized for fast analysis (e.g., 3-5 minute runtime) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | Precursor (Q1): m/z 232/234/236 (Isotope Cluster) Product (Q3): To be determined empirically via infusion. Predicted transitions: loss of Br (m/z ~153), loss of HCl (m/z ~196) |
3.2.3. Preparation of Solutions
-
Solution preparation follows the same principles as for HPLC-UV, but concentrations are typically 1000-fold lower (e.g., working standards in the ng/mL range).
3.3. LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS quantitative analysis using MRM.
Method Validation Protocol (per ICH Q2(R2))
To ensure that the chosen analytical method is fit for its intended purpose, a validation study must be performed.[2][3] The following parameters should be evaluated. All acceptance criteria should be pre-defined in a validation protocol.[3]
4.1. Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte only. | Peak purity > 99%; No interference at the analyte retention time from blank/placebo. |
| Linearity | To show a direct relationship between concentration and response. | Coefficient of determination (R²) ≥ 0.995 for 5-7 concentration levels. |
| Range | The concentration interval where the method is precise, accurate, and linear. | For Assay: 80-120% of the test concentration. For Impurities: LOQ to 120% of the specification limit. |
| Accuracy (% Recovery) | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery for assay. 90.0% - 110.0% for impurity analysis. |
| Precision (% RSD) | To measure the variability of results from the same sample. | Repeatability (n=6): RSD ≤ 2.0% Intermediate Precision (different day/analyst): RSD ≤ 3.0% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be accurately quantified. | S/N of 10:1; with acceptable precision (RSD ≤ 10%). |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | % RSD of results should remain within limits after deliberate changes (e.g., ±0.1 pH, ±2°C, ±5% organic). |
4.2. Validation Experiment Protocols
-
Specificity: Analyze blank diluent, a placebo (if in a drug product), and a sample spiked with known related substances. Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure degradation products do not co-elute with the main peak.[6]
-
Linearity: Prepare a series of at least five dilutions of the reference standard stock solution covering the desired range. Inject each solution and construct a calibration curve by plotting peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of reference standard into a sample mixture at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six separate preparations of the same sample on the same day with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
LOD & LOQ: Can be determined based on the standard deviation of the response and the slope of the calibration curve, or more practically, by determining the concentration that yields the required signal-to-noise ratio.
-
Robustness: Deliberately vary critical method parameters one at a time (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the effect on the results.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide a comprehensive analytical toolkit for the quantification of this compound. The HPLC-UV method serves as a robust tool for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for trace analysis. Proper validation of these methods according to ICH guidelines will ensure the generation of reliable and accurate data, supporting robust process development and regulatory submissions.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. This compound - CAS:1150617-58-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
Application Note: Interrogating the Anti-Cancer Activity of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolo[2,3-b]pyrazine Scaffold as a Privileged Kinase Inhibitor Motif
The 5H-pyrrolo[2,3-b]pyrazine core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to adenine, the core component of adenosine triphosphate (ATP). This mimicry allows derivatives of this scaffold to function as competitive inhibitors for the ATP-binding site of a wide array of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cellular processes such as proliferation, survival, and metastasis.[3][4] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.
The pyrrolo[2,3-b]pyrazine scaffold has been successfully exploited to develop potent inhibitors against several critical cancer-associated kinase families, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various malignancies, and pyrrolo[2,3-b]pyrazine derivatives have been discovered as novel FGFR inhibitors.[5][6][7]
-
Janus Kinases (JAKs): The JAK/STAT pathway is crucial for cytokine signaling, and its over-activation is linked to inflammatory diseases and cancers. Several pyrrolo[2,3-b]pyrazine-based compounds have been developed as selective JAK inhibitors.[8][9][10][11]
-
Inhibitor of nuclear factor kappa-B kinases (IKKs): The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Selective inhibitors of IKKα, based on a related pyrrolo[2,3-b]pyridine scaffold, have been developed to dissect its role in cancer.[12][13]
This application note provides a comprehensive guide for the initial characterization of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine , a novel, uncharacterized derivative. The substitution pattern, featuring a bromine at the 2-position and a chlorine at the 7-position, offers unique electronic and steric properties that may confer novel selectivity and potency against specific kinases. This guide outlines a logical, step-by-step experimental workflow to elucidate its mechanism of action and potential as an anti-cancer agent in relevant cancer cell lines.
Hypothesized Mechanism of Action: Kinase Inhibition
Based on the extensive literature on the pyrrolo[2,3-b]pyrazine scaffold, it is hypothesized that this compound functions as a kinase inhibitor. The specific kinase targets are unknown, but likely belong to families previously identified as susceptible to this scaffold, such as FGFR, JAK, or other receptor and non-receptor tyrosine kinases. Inhibition of these targets would disrupt downstream signaling pathways, leading to cell cycle arrest, induction of apoptosis, and a reduction in cancer cell proliferation.
Caption: Hypothesized mechanism of this compound targeting key oncogenic kinases.
Experimental Protocols
The following protocols provide a robust framework for the initial in vitro evaluation of this compound.
Protocol 1: Cell Viability Assessment via MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound across a panel of cancer cell lines.
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability. This initial screen is crucial for identifying sensitive cell lines and determining the appropriate concentration range for subsequent, more detailed mechanistic studies. The choice of cell lines should be guided by known dependencies on potential target kinases (e.g., FGFR-amplified lines like KG1 or JAK-dependent lines like U2OS).
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., KG1, U2OS, HeLa, A549)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
| Cell Line | Potential Target Pathway | Expected IC50 Range (µM) |
| KG1 | FGFR | 0.1 - 10 |
| U2OS | JAK/STAT | 0.1 - 10 |
| HeLa | General Cytotoxicity | >10 |
| A549 | General Cytotoxicity | >10 |
Protocol 2: Clonogenic Survival Assay
Objective: To assess the long-term effect of the compound on the ability of single cancer cells to form colonies.
Rationale: The clonogenic assay measures the ability of a single cell to undergo unlimited division and form a colony. It is a stringent test of cytotoxicity and provides insights into the compound's long-term cytostatic or cytotoxic effects, which may not be apparent in short-term viability assays.
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.
-
Compound Treatment: After 24 hours, treat the cells with the compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, 2x IC50).
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Colony Staining: Wash the wells with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the plating efficiency and survival fraction for each treatment group.
Caption: Workflow for the clonogenic survival assay.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Objective: To determine if the compound induces apoptosis in cancer cells.
Rationale: A key mechanism of many successful anti-cancer drugs is the induction of programmed cell death (apoptosis). This assay uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptosis/necrosis). Flow cytometry is used to quantify the different cell populations.
Procedure:
-
Treatment: Treat cells in a 6-well plate with the compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | < 5% | < 5% |
| Compound (IC50) | Expected increase | Expected increase |
| Staurosporine (Positive Control) | > 30% | > 20% |
Protocol 4: Western Blot Analysis of Target Pathways
Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in hypothesized signaling pathways.
Rationale: Kinase inhibitors exert their effects by blocking the phosphorylation of their substrate proteins. Western blotting allows for the direct visualization of this inhibition. By probing for both the phosphorylated (active) and total forms of a protein (e.g., p-STAT3 and total STAT3), one can determine if the compound specifically inhibits the activity of the upstream kinase (e.g., JAK).
Procedure:
-
Treatment and Lysis: Treat cells with the compound for a short duration (e.g., 1-4 hours) to observe direct effects on signaling. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-FGFR, total FGFR, p-STAT3, total STAT3, p-ERK, total ERK). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Conclusion and Future Directions
This application note provides a foundational experimental strategy to characterize the anti-cancer properties of this compound. The results from these assays will establish its cytotoxic and anti-proliferative activity, elucidate its mode of cell death, and provide initial evidence for its mechanism of action.
Positive results, particularly the inhibition of a specific signaling pathway, should be followed by more definitive studies. A broad-spectrum in vitro kinase profiling assay would be a logical next step to identify the primary kinase target(s) and determine the compound's selectivity profile.[6] Subsequently, in vivo studies in relevant xenograft models would be necessary to evaluate its therapeutic potential in a physiological context. The unique halogenation pattern of this compound may yield a novel and potent inhibitor, contributing to the growing arsenal of targeted therapies based on the versatile pyrrolo[2,3-b]pyrazine scaffold.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors[v1] | Preprints.org [preprints.org]
- 8. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for dissolving 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine for in vitro studies
Protocol for the Solubilization of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine for In Vitro Biological Assays
Abstract
This technical guide provides a detailed, field-proven protocol for the solubilization of this compound (CAS No. 1150617-58-5), a heterocyclic compound with potential applications in drug discovery and development. The pyrrolo[2,3-b]pyrazine scaffold is a key structural motif in many biologically active molecules, making standardized and reproducible methods for its handling essential for reliable in vitro studies.[1][2] This document outlines a systematic approach to preparing high-concentration stock solutions and subsequent aqueous working dilutions suitable for a variety of cell-based assays, while maintaining compound integrity and minimizing solvent-induced artifacts. The causality behind each experimental choice is explained to empower researchers to adapt the protocol to their specific experimental needs.
Introduction: The Challenge of Heterocyclic Compound Solubility
This compound is a small molecule with a rigid, planar structure, characteristic of many kinase inhibitors and other targeted therapeutic agents.[3] Such heterocyclic compounds often exhibit poor aqueous solubility due to their crystalline nature and lack of easily ionizable groups. Achieving a homogenous solution is a critical first step for any in vitro experiment, as undissolved compound can lead to inaccurate concentration-response curves and non-reproducible results.
The protocol detailed herein is designed as a self-validating system, beginning with the selection of an appropriate organic solvent for creating a high-concentration primary stock and proceeding to the preparation of serially diluted working solutions in aqueous media. The primary objective is to ensure the test compound remains in a monomeric, solubilized state throughout the experiment.
Physicochemical Properties & Solvent Selection Rationale
A comprehensive understanding of the physicochemical properties of this compound is foundational to developing a robust solubilization protocol.
| Property | Value | Source |
| CAS Number | 1150617-58-5 | Sunway Pharm Ltd[4] |
| Molecular Formula | C₆H₃BrClN₃ | Sunway Pharm Ltd[4] |
| Molecular Weight | 232.47 g/mol | Sunway Pharm Ltd[4] |
| Predicted LogP | ~1.6-2.5 (Estimated) | ChemScene (related structures)[5] |
| Physical Form | Solid (likely crystalline) | Sigma-Aldrich (related structures) |
Based on its structure—a halogenated, fused aromatic system—the compound is predicted to be hydrophobic. Therefore, a polar aprotic solvent is the logical first choice for solubilization.
-
Dimethyl Sulfoxide (DMSO): DMSO is the most widely used solvent for preparing stock solutions of test compounds for high-throughput screening and in vitro assays.[6] Its strong solubilizing power for a wide range of organic molecules, miscibility with aqueous media, and relatively low cytotoxicity at concentrations typically below 0.5% (v/v) make it the preferred solvent for this application.[6][7]
-
Ethanol: While also a common solvent, ethanol is generally less effective than DMSO for highly crystalline, hydrophobic compounds. It can also have more pronounced biological effects on certain cell types.
Safety & Handling Precautions
Prior to handling this compound, researchers must consult the relevant Safety Data Sheet (SDS). While a specific SDS for this exact compound is not publicly available, data from structurally similar compounds indicate that the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves at all times.[8][9]
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.[8][9] Avoid contact with skin and eyes.[9]
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.[8]
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
Materials
-
This compound (MW: 232.47 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (optional)
Step-by-Step Methodology
-
Equilibration: Allow the vial containing the compound to equilibrate to room temperature for at least 20-30 minutes before opening. This minimizes moisture condensation on the hygroscopic solid.[7]
-
Weighing: Tare a sterile amber microcentrifuge tube on an analytical balance. Carefully weigh out approximately 2.32 mg of this compound into the tube. Note: The exact amount weighed should be recorded for precise concentration calculation.
-
Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the compound. This will yield a final concentration of 10 mM (assuming exactly 2.32 mg was weighed).
-
Calculation: (Mass in mg / Molecular Weight in g/mol ) / Volume in L = Molarity in mol/L
-
(2.32 mg / 232.47 g/mol ) / 0.001 L ≈ 0.010 M
-
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure that no solid particulates remain. The solution should be clear and homogenous.[7]
-
Troubleshooting Insolubility: If the compound does not fully dissolve after vortexing:
-
Sonication: Place the tube in a sonicator water bath for 5-10 minutes at room temperature.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[7] Caution: Avoid excessive heat, which could degrade the compound.
-
-
Storage & Aliquoting: Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile amber tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation.
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and user initials.
-
Long-Term Storage: Store the aliquots at -20°C or -80°C, protected from light.
Workflow for Stock Solution Preparation
Caption: Workflow for the solubilization of this compound.
Preparation of Working Dilutions for Cell-Based Assays
The high-concentration DMSO stock must be diluted to the final desired concentrations in the aqueous cell culture medium.
Key Consideration: Final DMSO Concentration
The final concentration of DMSO in the cell culture wells should be kept as low as possible, ideally ≤0.1% (v/v), and should not exceed 0.5% for most cell lines. Higher concentrations can be cytotoxic and may influence experimental outcomes. It is imperative to include a "vehicle control" in all experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound.
Serial Dilution Protocol (Example)
This example describes the preparation of working solutions for treating cells in a 96-well plate format.
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to achieve a final top concentration of 10 µM with a final DMSO concentration of 0.1%, dilute the 10 mM stock 1:1000. A common method is to perform a two-step dilution:
-
Step A: Dilute 2 µL of the 10 mM DMSO stock into 198 µL of cell culture medium. This creates a 100 µM solution in 1% DMSO.
-
Step B: Further dilute this 100 µM solution 1:10 into cell culture medium to get the final 10 µM working solution (in 0.1% DMSO).
-
-
Serial Dilutions: Perform serial dilutions from the top working concentration directly in a separate 96-well "drug plate" or in microcentrifuge tubes. For example, to make a 1:2 dilution series, transfer 50 µL of the 10 µM solution to a well containing 50 µL of medium (with 0.1% DMSO) to get a 5 µM solution, and repeat.
-
Cell Treatment: Add the prepared working solutions to the wells of the cell plate. For instance, if cells are in 100 µL of medium, adding 10 µL of a 10X working stock will result in the desired 1X final concentration.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The compound's solubility limit in the aqueous buffer has been exceeded. | - Lower the top concentration of the working solution.- Increase the final DMSO concentration slightly (e.g., from 0.1% to 0.25%), ensuring it remains non-toxic to the cells.- Prepare fresh dilutions immediately before use. |
| Inconsistent assay results | - Incomplete initial dissolution.- Compound degradation from multiple freeze-thaw cycles.- Compound precipitation at working concentrations. | - Re-prepare the stock solution, ensuring complete dissolution using sonication/warming if necessary.- Always use freshly thawed aliquots for each experiment.- Visually inspect working dilutions for any signs of precipitation before adding to cells. |
Conclusion
This protocol provides a robust and scientifically grounded methodology for the solubilization of this compound for in vitro research. By utilizing high-quality anhydrous DMSO, adhering to proper handling techniques, and carefully controlling the final solvent concentration in assays, researchers can generate reliable and reproducible data. The principles and troubleshooting steps outlined in this guide are broadly applicable to other challenging heterocyclic compounds, empowering scientists in their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. catalogue.leidenuniv.nl [catalogue.leidenuniv.nl]
- 3. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 4. This compound - CAS:1150617-58-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyrrolo[2,3-b]pyrazine core is a well-established and significant scaffold in medicinal chemistry, recognized for its ability to form the basis of potent kinase inhibitors.[1][2] Compounds incorporating this fused heterocyclic system have demonstrated activity against a range of important oncology and immunology targets, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5] This document provides detailed application notes and protocols for the use of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine , a specific derivative of this class, as a chemical probe for biological investigation.
While direct biological data for this compound is not extensively published, its structural features—namely the pyrrolo[2,3-b]pyrazine core and the presence of two distinct halogen atoms—make it an intriguing candidate for development as a chemical probe. The bromine and chlorine atoms provide reactive handles for synthetic modification, allowing for the attachment of affinity tags (e.g., biotin), fluorescent dyes, or photo-affinity labels. This guide will, therefore, focus on the foundational steps required to characterize this molecule and leverage its potential for target identification, validation, and pathway elucidation.
Proposed Mechanism of Action: An ATP-Competitive Kinase Inhibitor
Based on the extensive research into pyrrolo[2,3-b]pyrazine derivatives, it is hypothesized that this compound functions as an ATP-competitive kinase inhibitor.[1][4] The planar heterocyclic system is well-suited to occupy the adenine-binding pocket of protein kinases, forming hydrogen bonds with the hinge region that is crucial for ATP binding. The bromo and chloro substituents likely occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.
Below is a generalized signaling pathway for a receptor tyrosine kinase (RTK), such as FGFR, which represents a potential target class for this compound. The probe is hypothesized to block the ATP-binding site, thereby inhibiting autophosphorylation and downstream signaling cascades.
Caption: Hypothesized mechanism of this compound.
Experimental Protocols
The following protocols provide a roadmap for the initial characterization and application of this compound as a chemical probe.
Protocol 1: In Vitro Kinase Inhibition Profiling
Objective: To identify the primary kinase target(s) of the compound and to assess its selectivity across the kinome.
Rationale: Before use as a probe, it is essential to understand the compound's potency and selectivity. A broad kinase panel screen is the industry standard for this purpose.
Materials:
-
This compound (CAS: 1150617-58-5)[6]
-
DMSO (Anhydrous)
-
Recombinant human kinases (commercial panel, e.g., DiscoverX, Promega)
-
ATP
-
Appropriate kinase-specific substrates (peptides or proteins)
-
Kinase assay buffer (e.g., containing MgCl2, DTT, BSA)
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™)
-
Microplates (384-well, low-volume, white or black depending on assay)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in DMSO to be used for the dose-response curve (e.g., from 10 mM down to 1 nM).
-
Assay Preparation: Perform the kinase assays according to the manufacturer's instructions for the chosen platform. Typically, this involves the addition of the kinase, the substrate, and the assay buffer to the microplate wells.
-
Compound Addition: Add the compound dilutions to the assay wells. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor for the respective kinase as a positive control.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The concentration of ATP should ideally be at or near the Km for each kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plates at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents. Read the plate on a suitable microplate reader (e.g., luminometer, fluorescence reader).
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Target Engagement using Thermal Shift Assay (CETSA)
Objective: To confirm that the compound engages its target kinase inside intact cells.
Rationale: CETSA measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of a protein in the presence of the compound indicates direct physical interaction.
Materials:
-
Cancer cell line expressing the putative kinase target (e.g., a cell line known to be dependent on FGFR signaling).
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for the target kinase for Western blotting or Simple Western™
-
Secondary antibodies and detection reagents
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with various concentrations of the compound or with DMSO as a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein at each temperature point by Western blot or another quantitative protein detection method.
-
Data Analysis:
-
For each treatment group, plot the amount of soluble protein against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) of the target protein.
-
A positive thermal shift (increase in Tm) in the compound-treated samples compared to the DMSO control confirms target engagement.
-
Data Presentation and Interpretation
Quantitative data should be organized clearly to allow for straightforward interpretation and comparison.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Kinase Family |
| FGFR1 | 50 | RTK |
| FGFR2 | 75 | RTK |
| JAK1 | 250 | Tyrosine Kinase |
| JAK2 | >1000 | Tyrosine Kinase |
| CDK2 | >5000 | CMGC |
| p38α | >10000 | CMGC |
This table represents example data that a researcher would generate following Protocol 1. The data suggests selectivity for FGFR1/2 over other kinases.
Probe Validation and Derivatization
A critical aspect of using a chemical probe is ensuring its effects are due to the intended target. The following workflow outlines the necessary validation steps.
Caption: A workflow for validating a new chemical probe.
The bromo and chloro substituents on the pyrrolo[2,3-b]pyrazine core are ideal handles for derivatization. For instance, a Sonogashira coupling at the 2-bromo position could be used to attach a linker-biotin construct for use in affinity pull-down experiments to identify binding partners.
Conclusion
This compound is a promising starting point for the development of a selective chemical probe for the kinase family. Its foundation on the well-validated pyrrolo[2,3-b]pyrazine scaffold suggests a likely mechanism as an ATP-competitive inhibitor. The protocols and validation workflow outlined in this document provide a comprehensive guide for researchers to characterize its biological activity, confirm its cellular targets, and ultimately develop it into a powerful tool for chemical biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - CAS:1150617-58-5 - Sunway Pharm Ltd [3wpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
Welcome to the dedicated technical support center for the synthesis of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrrolo[2,3-b]pyrazines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors.[1][2][3] The successful and high-yield synthesis of substituted analogs like this compound is a critical step in the development of novel therapeutics.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired this compound
Q: My overall yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?
A: Low yields in this multi-step synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions and inefficient purification. Here’s a breakdown of potential causes and solutions:
Potential Cause 1: Incomplete Bromination
The regioselective bromination of the pyrrolo[2,3-b]pyrazine core is a critical step.[4][5] Incomplete reaction can lead to a mixture of starting material and the desired product, complicating purification and reducing the isolated yield.
-
Solution:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation.[4] Ensure you are using freshly recrystallized or high-purity NBS, as impurities can affect its reactivity.
-
Reaction Conditions: The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at a controlled temperature, often starting at 0°C and slowly warming to room temperature.[6] Monitor the reaction progress carefully using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material before quenching the reaction.
-
Stoichiometry: While a slight excess of NBS (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion, a large excess can lead to the formation of di-brominated byproducts.
-
Potential Cause 2: N-H Protection and Deprotection Issues
The pyrrole nitrogen is often protected during the synthesis to prevent side reactions.[1] Common protecting groups include tosyl (Ts) and (2-(trimethylsilyl)ethoxy)methyl (SEM). Incomplete protection or deprotection can significantly impact the yield.
-
Solution:
-
Protection Step: When introducing a protecting group like tosyl chloride, ensure the use of a suitable base (e.g., sodium hydride) and anhydrous conditions to achieve complete protection.[1][6]
-
Deprotection Step: For SEM group removal, acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are typically employed.[7] Ensure the reaction goes to completion by monitoring via TLC or LC-MS. For tosyl group removal, strong basic conditions are often required.
-
Potential Cause 3: Inefficient Purification
Pyrrolopyrazine derivatives can be challenging to purify due to their polarity, which can lead to streaking on silica gel columns and poor separation.[8]
-
Solution:
-
Column Chromatography: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine to the mobile phase can sometimes improve peak shape and separation.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be a highly effective method for obtaining the final product in high purity and good yield.[1] A common solvent system for recrystallization is an ethyl acetate/petroleum ether mixture.[1]
-
Issue 2: Formation of Multiple Products
Q: I am observing the formation of multiple spots on my TLC plate, indicating the presence of several byproducts. How can I improve the selectivity of my reaction?
A: The formation of multiple products often points to issues with regioselectivity or over-reaction.
Potential Cause 1: Lack of Regioselectivity in Bromination
While bromination is expected to occur at the 2-position of the pyrrolo[2,3-b]pyrazine core, other positions can also be reactive, leading to isomeric byproducts.
-
Solution:
-
Reaction Temperature: Controlling the reaction temperature is crucial. Running the bromination at a lower temperature (e.g., 0°C or even -78°C) can enhance the regioselectivity of the reaction.
-
Rate of Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can favor the formation of the thermodynamically more stable product.
-
Potential Cause 2: Di-bromination
The use of excess brominating agent or prolonged reaction times can lead to the formation of di-brominated species.
-
Solution:
-
Careful Stoichiometry: Use a minimal excess of the brominating agent (e.g., 1.05-1.1 equivalents).
-
Reaction Monitoring: Closely monitor the reaction progress and quench it as soon as the starting material is consumed to prevent over-bromination.
-
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the importance of the N-H protecting group in this synthesis?
A1: The pyrrole nitrogen of the 5H-pyrrolo[2,3-b]pyrazine core is nucleophilic and can react with electrophiles. Protecting this nitrogen is crucial for several reasons:
-
Preventing Side Reactions: It prevents unwanted reactions at the nitrogen atom during electrophilic steps like bromination.
-
Improving Solubility: The introduction of a protecting group can enhance the solubility of the intermediate in organic solvents, facilitating handling and purification.
-
Directing Regioselectivity: In some cases, the nature of the protecting group can influence the regioselectivity of subsequent reactions.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure. The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyrrolopyrazine core.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the product and for monitoring the progress of the reaction.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound.[1]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Specific hazards to be aware of in this synthesis include:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many of the solvents used (e.g., DMF, DCM, THF) are volatile and have associated health risks. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-bromo-7-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine
This protocol details the N-protection and subsequent bromination of the starting material.
Materials:
-
2,7-dichloro-5H-pyrrolo[2,3-b]pyrazine
-
Sodium hydride (60% dispersion in mineral oil)
-
(2-(Chloromethoxy)ethyl)trimethylsilane (SEM-Cl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
N-Bromosuccinimide (NBS)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,7-dichloro-5H-pyrrolo[2,3-b]pyrazine in anhydrous DMF at 0°C under a nitrogen atmosphere, add sodium hydride portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add SEM-Cl dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to 0°C and slowly add NBS.
-
Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Data Summary Table
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Purity (by HPLC) |
| 1 | 2,7-dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine | C₁₂H₁₇Cl₂N₃OSi | 334.35 | 85-95% | >95% |
| 2 | 2-bromo-7-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine | C₁₂H₁₆BrClN₃OSi | 377.80 | 70-85% | >98% |
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for addressing low yields in the synthesis.
References
- 1. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 2. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 5. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
Welcome to the dedicated technical support guide for navigating the purification challenges of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. Here, we address common purification hurdles with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity for your downstream applications.
Introduction to the Challenges
This compound is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. Its unique electronic properties and substitution pattern make it a valuable building block, but also introduce specific challenges during purification. The presence of two different halogen atoms, a reactive pyrrole-like nitrogen, and a planar aromatic system can lead to issues with solubility, stability, and the removal of closely related impurities.
This guide provides a structured approach to overcoming these challenges, ensuring the integrity and purity of your compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Issue 1: Poor Solubility in Common Recrystallization Solvents
Symptoms:
-
The crude product does not dissolve in a single solvent even at elevated temperatures.
-
Oiling out occurs upon cooling of a saturated solution.
-
Low recovery of purified material after recrystallization.
Underlying Rationale: The planar, halogenated heterocyclic structure of this compound can lead to strong crystal lattice energy, resulting in poor solubility in many common solvents. The pyrrole-like NH group can also participate in intermolecular hydrogen bonding, further reducing solubility.
Recommended Strategy: A mixed-solvent system is often effective for the recrystallization of such compounds. The goal is to find a solvent pair where the compound is soluble in one solvent at elevated temperatures ("good" solvent) and insoluble in the other ("bad" or "anti-solvent") at room temperature.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: Begin by testing the solubility of a small amount of your crude material in various solvents (e.g., ethyl acetate, acetonitrile, methanol, isopropanol, toluene, and heptane).
-
Select a "Good" Solvent: Identify a solvent that dissolves your compound at its boiling point but shows limited solubility at room temperature. Ethyl acetate or acetonitrile are often good starting points.
-
Dissolution: In a flask, add the minimum amount of the hot "good" solvent to your crude material to achieve complete dissolution.
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of "Anti-Solvent": Slowly add a "bad" solvent (e.g., heptane or petroleum ether) to the hot solution until you observe persistent turbidity.
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Issue 2: Co-elution of Impurities during Column Chromatography
Symptoms:
-
Broad peaks or tailing during HPLC or flash chromatography.
-
Fractions containing the desired product are contaminated with impurities of similar polarity.
-
Inability to achieve >98% purity by chromatography.
Underlying Rationale: Common impurities in the synthesis of this compound can include starting materials, over-halogenated or under-halogenated analogs, and positional isomers. These structurally similar compounds often have very close polarities, making their separation by standard silica gel chromatography challenging.
Recommended Strategy: Optimization of the mobile phase and stationary phase is crucial for resolving closely eluting impurities. A systematic approach to developing a chromatography method is recommended.
Workflow for Chromatography Method Development:
Caption: Workflow for Chromatography Method Development.
Recommended Mobile Phase Systems for Silica Gel Chromatography:
| System No. | Solvent System | Ratio (v/v) | Target Impurities |
| 1 | Hexane / Ethyl Acetate | 9:1 to 1:1 gradient | Non-polar impurities, starting materials |
| 2 | Dichloromethane / Methanol | 100:0 to 95:5 gradient | More polar impurities, regioisomers |
| 3 | Toluene / Acetone | 95:5 to 80:20 gradient | Alternative for resolving difficult mixtures |
Expert Tip: Adding a small amount of a competitive solvent like dichloromethane to a hexane/ethyl acetate mobile phase can sometimes sharpen peaks and improve the separation of halogenated isomers.
Issue 3: On-Column Degradation or Tailing
Symptoms:
-
Significant loss of material during chromatography.
-
Streaking or severe tailing of the product peak on TLC and column.
-
Appearance of new, more polar spots on TLC plates after spotting the compound.
Underlying Rationale: The pyrrole-like nitrogen in the 5H-pyrrolo[2,3-b]pyrazine core can be slightly acidic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to peak tailing and, in some cases, degradation of the compound.
Recommended Strategy: Deactivating the silica gel or using an alternative stationary phase can mitigate these issues.
Protocol for Silica Gel Deactivation:
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Add 0.5-1% triethylamine (or another suitable base like pyridine) to the slurry.
-
Stir for 15-20 minutes to allow the base to neutralize the acidic sites.
-
Pack the column with the deactivated slurry.
-
Equilibrate the column with the mobile phase containing 0.5-1% triethylamine before loading your sample.
Alternative Stationary Phases:
-
Alumina (Neutral or Basic): Can be a good alternative to silica gel for compounds that are sensitive to acid.
-
Reversed-Phase (C18) Silica: If the compound has sufficient hydrophobicity, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient can provide excellent separation and avoid issues with acidic stationary phases.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound?
A1: The pure compound is typically a solid, ranging in color from off-white to light yellow.[1] It is advisable to store it under an inert atmosphere at low temperatures (2-8°C) to prevent potential degradation over time.[1] Exposure to light and air should be minimized.
Q2: I have a persistent impurity with a mass corresponding to the di-bromo or di-chloro analog. How can I remove it?
A2: These types of impurities are often very difficult to separate by standard chromatography due to their similar polarity. If recrystallization and optimized chromatography fail, consider a chemical purification approach. For instance, if you have a di-bromo impurity and your desired product is mono-bromo, a selective reaction that consumes the more reactive di-bromo species could be explored, followed by another purification step. However, this is a more advanced technique and should be approached with caution.
Q3: Can I protect the pyrrole nitrogen to improve solubility and handling?
A3: Yes, protecting the NH group can significantly alter the compound's properties. A common protecting group for this type of system is a tosyl (p-toluenesulfonyl) group.[2] The tosylated derivative, 2-bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, is often more soluble in organic solvents and less prone to interactions with silica gel.[2] The tosyl group can typically be removed later under basic conditions.
Workflow for Protection-Purification-Deprotection Strategy:
Caption: Protection-Purification-Deprotection Workflow.
Q4: What analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC (High-Performance Liquid Chromatography): Essential for determining purity with high accuracy (e.g., >99.5 area-%).[3] Use a UV detector at a wavelength where the compound has strong absorbance.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the mass of the main component and identify the masses of any impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any structural isomers or residual solvents.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, Br, Cl) of the final product.
By implementing these troubleshooting strategies and referring to the FAQs, you can effectively address the purification challenges associated with this compound and obtain high-purity material for your research and development needs.
References
stability issues of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine in solution
Technical Support Center: 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
Introduction: Welcome to the technical support guide for this compound (herein referred to as "the compound"). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this highly functionalized heterocyclic intermediate. Due to its electron-deficient, halogenated pyrrolopyrazine core, the compound exhibits specific sensitivities in solution that require careful handling to ensure experimental reproducibility and success. This guide provides in-depth FAQs, troubleshooting protocols, and mechanistic insights to maintain the integrity of the compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns are driven by the compound's chemical structure. Key sensitivities include:
-
pH Sensitivity: The pyrrole-like nitrogen (at the 5-position) is weakly acidic and can be deprotonated under basic conditions (pH > 7.5). This increases the electron density of the ring system, potentially leading to rapid degradation or oligomerization[1]. Both strongly acidic and, particularly, alkaline environments can catalyze decomposition[2].
-
Nucleophile Reactivity: The electron-deficient pyrazine ring, substituted with two halogens, is susceptible to nucleophilic aromatic substitution. Solvents containing nucleophiles (e.g., methanol, water) or additives (e.g., primary/secondary amines) can displace the bromo or chloro groups, leading to impurities.
-
Solvent Effects: The choice of solvent is critical. Protic solvents can participate in degradation pathways, while residual water in any solvent can lead to hydrolysis over time[3].
-
Temperature and Light: Like many complex organic molecules, prolonged exposure to elevated temperatures and UV light can accelerate degradation.
Q2: What is the recommended solvent for preparing a stock solution?
A2: For maximum stability, high-purity, anhydrous aprotic solvents are strongly recommended. The preferred choices are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
When preparing stock solutions, always use a fresh bottle of anhydrous solvent or solvent from a properly managed solvent purification system. Cap vials tightly and consider using those with PTFE-lined septa to minimize moisture ingress.
Q3: How should I store the solid compound and its solutions?
A3: Proper storage is crucial for extending the shelf-life of the compound.
| Form | Recommended Storage Conditions | Rationale |
| Solid | 2-8°C, under an inert atmosphere (Argon or Nitrogen), protected from light. | Minimizes degradation from atmospheric moisture, oxygen, and light. Low temperature slows the rate of any potential solid-state decomposition. |
| Solution | Store in small, single-use aliquots at -20°C or -80°C. Thaw immediately before use and discard unused portions of the aliquot. | Aliquoting prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. |
Q4: My downstream application requires an aqueous buffer. How can I minimize degradation?
A4: This is a common challenge. If an aqueous buffer is unavoidable, the following steps are critical:
-
Prepare a concentrated stock solution in anhydrous DMSO first.
-
Perform serial dilutions into the aqueous buffer immediately before the experiment.
-
Control the pH of the final buffer to be in the neutral to slightly acidic range (pH 6.0 - 7.4). Avoid alkaline buffers (pH > 7.5)[4][5].
-
Minimize the time the compound is in the aqueous solution. Run a time-course experiment to determine the stability window in your specific assay medium.
Troubleshooting Guide
This section addresses common problems encountered during experimentation.
Caption: Troubleshooting workflow for stability issues.
Issue 1: My solution turned yellow/brown upon dissolution or after brief storage.
-
Probable Cause: This indicates chemical degradation. The formation of colored byproducts is often due to oligomerization or oxidation, which can be initiated by deprotonation of the pyrrole nitrogen in the presence of trace bases or moisture.
-
Troubleshooting Actions:
-
Discard the solution.
-
Ensure your solvent (e.g., DMSO) is truly anhydrous. Use a new, sealed bottle of spectroscopic or molecular biology grade solvent.
-
Prepare the solution under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon balloon) to minimize contact with air and moisture.
-
Store the resulting solution in aliquots, protected from light, at -80°C.
-
Issue 2: LC-MS analysis shows a progressive loss of my compound and the appearance of new peaks.
-
Probable Cause: This confirms decomposition. The identity of the new peaks can provide clues.
-
Peak at [M-Br+OH] or [M-Cl+OH]: Suggests hydrolysis, likely from water in your solvent.
-
Peak at [M-Br+OMe] or [M-Cl+OMe]: If using methanol, this indicates nucleophilic substitution by the solvent.
-
Higher molecular weight peaks: Suggests dimerization or oligomerization, a known pathway for similar compounds under basic conditions[1].
-
-
Troubleshooting Actions:
-
Confirm Solvent Purity: Run a blank of your solvent on the LC-MS to check for contaminants. Switch to a higher purity, anhydrous grade.
-
Evaluate Solvent Choice: If using a protic solvent like methanol, switch to an aprotic alternative (DMSO, DMF, Acetonitrile) for your stock solution.
-
Perform a Stability Study: Use the protocol outlined in the next section to systematically determine the degradation rate in your solvent or buffer system.
-
Issue 3: I am seeing inconsistent results in my biological or chemical screen.
-
Probable Cause: If the compound is degrading in the assay medium, its effective concentration will decrease over the course of the experiment, leading to poor reproducibility. Many cell culture media or assay buffers are buffered to pH 7.4 or slightly higher, which can be problematic.
-
Troubleshooting Actions:
-
Confirm Medium pH: Measure the pH of your final assay medium after all components have been added.
-
Run a Time-Course Control: Incubate the compound in the complete assay medium (without cells or other reagents) for the full duration of your experiment. Take samples at T=0, 1h, 4h, 24h (or relevant time points) and analyze by LC-MS to quantify the remaining parent compound.
-
Modify Protocol: If significant degradation is observed, either shorten the incubation time or investigate if the assay can be performed at a slightly lower pH (e.g., 7.0) without affecting the biological system.
-
Best Practices & Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the best practice for preparing a 10 mM stock solution in anhydrous DMSO.
-
Pre-analysis: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If possible, perform all manipulations in a glovebox or on a Schlenk line under an argon or nitrogen atmosphere.
-
Solvent Dispensing: Use a new, sealed bottle of anhydrous DMSO (≤0.005% water). Use a sterile, dry syringe and needle to pierce the septum and withdraw the required volume.
-
Dissolution: Add the anhydrous DMSO to the vial containing the pre-weighed solid compound. Vortex gently until fully dissolved. A brief, gentle warming (to ~30°C) may be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Immediately dispense the solution into small-volume, amber glass or polypropylene vials. Purge the headspace of each vial with inert gas before sealing. Store immediately at -80°C.
Protocol 2: Experimental Workflow for Stability Assessment in a New Solution
This workflow is essential for validating the compatibility of the compound with a novel solvent or buffer.
-
Preparation: Prepare a 1 mM solution of the compound in the test solution (e.g., your assay buffer). Prepare this by diluting a freshly thawed aliquot of your 10 mM DMSO stock. Also prepare a control 1 mM solution in anhydrous acetonitrile, a relatively inert solvent.
-
Incubation: Store both solutions under the intended experimental conditions (e.g., 37°C incubator).
-
Time-Point Sampling: At T=0, 1, 2, 4, 8, and 24 hours, take a small aliquot from each solution. Immediately quench any further reaction by diluting the aliquot 10-fold into cold acetonitrile.
-
Analysis: Analyze all quenched samples by a validated HPLC or LC-MS method.
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. A loss of >10% over the experimental duration typically indicates a significant stability issue that needs to be addressed.
Mechanistic Insights: Why is this Compound Unstable?
The instability of this compound is rooted in its electronic properties. The fused pyrrolopyrazine scaffold is a "push-pull" system. The pyrrole ring is electron-rich, while the di-halogenated pyrazine ring is strongly electron-deficient.
Caption: Proposed degradation pathways under basic conditions.
Under basic conditions, the pyrrole proton is removed, creating a resonance-stabilized pyrrolide anion[1]. This anion is significantly more electron-rich and nucleophilic than the parent molecule. This highly activated intermediate can then rapidly react with another molecule of the compound (leading to oligomers) or be attacked by other nucleophiles present in the solution, leading to a cascade of degradation products[1]. Understanding this mechanism underscores the critical importance of maintaining a neutral to slightly acidic pH to keep the compound in its more stable, protonated state.
References
Technical Support Center: Overcoming Solubility Challenges with 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
Introduction
Welcome to the technical support guide for 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine. This molecule is a valuable building block in medicinal chemistry and drug discovery, particularly as a scaffold for kinase inhibitors.[1] However, its rigid, halogenated heterocyclic structure presents significant solubility challenges that can impede screening, formulation, and biological assays. More than 40% of new chemical entities are poorly soluble in water, making this a common hurdle in drug development.[]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter in the lab. We will move from understanding the root cause of poor solubility to providing systematic, actionable protocols to overcome it, ensuring the integrity and reproducibility of your experiments.
Compound Profile: Understanding the Challenge
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound.
| Property | Predicted Value / Observation | Rationale & Implication for Solubility |
| Molecular Formula | C₆H₃BrClN₃[3] | The molecule is a compact, fused heterocyclic system. |
| Molecular Weight | 232.47 g/mol [3] | Moderate molecular weight. |
| Structure | Fused pyrrole and pyrazine rings with bromo and chloro substituents. | The flat, aromatic, and electron-rich structure promotes strong intermolecular π-π stacking in the solid state. This high crystal lattice energy requires significant energy to overcome for dissolution.[4] |
| Polarity | Predicted to be nonpolar to sparingly polar. | The halogen substituents (Br, Cl) increase lipophilicity. While the nitrogen atoms add some polarity, the overall character is hydrophobic, leading to poor affinity for aqueous solvents.[5] |
| Aqueous Solubility | Predicted to be very low. | Similar compounds like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are sparingly soluble in water.[6] The principle of "like dissolves like" dictates poor solubility in polar solvents like water. |
| Ionizable Groups | The nitrogen atoms in the pyrazine and pyrrole rings are weakly basic. | These nitrogens can be protonated under acidic conditions. This offers a key strategy—pH modification—to increase aqueous solubility by forming a more soluble salt.[7] |
Troubleshooting Guide & FAQs
Q1: I'm trying to make a solution of this compound in an aqueous buffer (e.g., PBS pH 7.4) for my assay, but it won't dissolve. Why?
This is the most common issue and is expected. The insolubility stems from two primary factors:
-
High Lipophilicity: The molecule is predominantly nonpolar ("greasy") and prefers to associate with itself rather than with polar water molecules. Water molecules are highly ordered through hydrogen bonds, and disrupting this network to accommodate a nonpolar solute is energetically unfavorable.[]
-
Strong Crystal Lattice Energy: In its solid form, the planar molecules stack tightly, held together by strong intermolecular forces. A solvent must provide enough energy to break these interactions. Water is often insufficient for this task with such compounds.[4]
Simply adding the solid to a buffer will likely result in a suspension of undissolved particles, leading to inaccurate and non-reproducible experimental results.[8]
Q2: What organic solvent should I use to prepare a high-concentration stock solution?
The standard practice for poorly soluble compounds is to first create a concentrated stock solution in a water-miscible organic solvent.[9] The choice of solvent is critical.
| Solvent | Recommended Use | Pros | Cons |
| DMSO (Dimethyl Sulfoxide) | Primary recommendation. | Excellent solubilizing power for a wide range of compounds. Miscible with water.[] | Can be toxic to some cell lines at >0.5-1% v/v. Hygroscopic (absorbs water). |
| DMF (Dimethylformamide) | Alternative to DMSO. | Good solubilizing power. | Higher toxicity than DMSO. Lower boiling point. |
| Ethanol | For less challenging compounds or when DMSO is incompatible. | Low toxicity, commonly used in formulations.[10] | Less powerful solvent than DMSO/DMF for highly crystalline compounds. |
| PEG 400 (Polyethylene Glycol 400) | As a co-solvent in formulations. | Very low toxicity, often used in in vivo studies.[] | Viscous; may not be a strong enough solvent on its own. |
Recommendation: Start with 100% DMSO . It is the most robust solvent for this class of compounds. See Protocol 1 for a step-by-step guide.
Q3: I successfully dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
This is called "crashing out" and occurs when the final concentration of the organic solvent (the co-solvent) is too low to keep the compound in solution.[11] For example, diluting a 10 mM DMSO stock 1:1000 into a buffer results in a final DMSO concentration of only 0.1%, which is often insufficient.
Here are strategies to mitigate this, which can be visualized in the workflow diagram below:
-
Lower the Final Concentration: Is your target concentration too high? Many kinase inhibitors are potent and may not require a high final concentration. Check if a lower, more soluble concentration is feasible for your experiment.
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, increase the final percentage of DMSO. Many cell-based assays can tolerate up to 0.5% DMSO, which can dramatically improve solubility. Always run a vehicle control (buffer + same % DMSO) to check for solvent effects.[12]
-
Use a Co-solvent System: Instead of just water, your final buffer can be a mixture of solvents. For example, preparing a formulation in a mix of saline, PEG 400, and ethanol is a common strategy for preclinical studies.[10][13]
-
Try pH Modification: As a weakly basic compound, its solubility can be significantly increased in acidic conditions. See Q4 for details.
Q4: How does pH modification work for this compound, and how can I apply it?
The pyrrolo[2,3-b]pyrazine core contains nitrogen atoms that are weakly basic. In a neutral or basic solution (pH 7+), these nitrogens are uncharged, and the molecule is in its nonpolar, "free base" form.
By lowering the pH (e.g., to pH 4-5), you can protonate one or more of these nitrogens. This creates a positively charged species, or a salt. This charged molecule is much more polar and interacts favorably with water, significantly increasing solubility.[][14] This is a common and effective technique for nitrogen-containing heterocycles.[7]
Application:
-
Try dissolving the compound in a buffer system with a lower pH, such as a citrate buffer at pH 4.0 or 5.0.
-
You can prepare a stock solution in dilute acid (e.g., 10 mM HCl) and then dilute it, but be mindful of the final pH of your assay.
-
See Protocol 2 for a systematic way to test this.
Experimental Protocols
Protocol 1: Systematic Solvent Screening & Stock Solution Preparation
This protocol validates the best solvent for your compound and prepares a standard stock solution.
Materials:
-
This compound
-
Anhydrous DMSO, DMF, Ethanol (95% or absolute)
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh 1-2 mg of the compound into three separate, labeled vials.
-
Solvent Addition:
-
To the first vial, add a calculated volume of DMSO to reach a high target concentration (e.g., 20-50 mM).
-
Repeat for DMF and Ethanol in the other vials.
-
-
Dissolution:
-
Vortex each vial vigorously for 1-2 minutes.
-
If solid remains, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied but be cautious of compound stability.
-
-
Observation:
-
Visually inspect each vial against a dark background. A clear solution with no visible particles indicates complete dissolution.
-
If dissolution is incomplete, you have exceeded the solubility limit. Add more solvent incrementally to find the maximum solubility or note that the target concentration is not achievable.
-
-
Stock Preparation & Storage:
-
Based on the results, prepare a larger batch of your stock solution in the best solvent (likely DMSO) at a practical concentration (e.g., 10 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C in desiccated conditions to prevent degradation and moisture absorption.
-
Trustworthiness Check: Always centrifuge your stock solution at high speed (e.g., >10,000 x g) for 5 minutes before use and draw from the supernatant. This ensures any microscopic, undissolved particulates are removed.
Protocol 2: pH-Dependent Solubility Assessment
This protocol helps determine if lowering the pH is a viable strategy for your aqueous experiments.
Materials:
-
Concentrated DMSO stock of your compound (e.g., 20 mM from Protocol 1).
-
A series of buffers (e.g., 50 mM):
-
Citrate buffer, pH 4.0
-
Citrate buffer, pH 5.0
-
Phosphate buffer (PBS), pH 6.0
-
Phosphate buffer (PBS), pH 7.4
-
-
Clear microplate or microcentrifuge tubes.
Procedure:
-
Prepare Dilutions: In separate tubes or wells, add 198 µL of each buffer.
-
Spike with Compound: Add 2 µL of your 20 mM DMSO stock to each buffer. This creates a 1:100 dilution, resulting in a final compound concentration of 200 µM and a final DMSO concentration of 1%.
-
Equilibrate: Mix well and let the solutions sit at room temperature for 30-60 minutes. This allows time for any potential precipitation to occur.
-
Observe: Visually inspect each solution for turbidity or precipitate.
-
Clear Solution: Indicates the compound is soluble at that pH and concentration.
-
Hazy/Cloudy Solution: Indicates the compound is precipitating.
-
References
- 1. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 3. This compound - CAS:1150617-58-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. srinichem.com [srinichem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis. The pyrrolo[2,3-b]pyrazine core is a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Achieving high purity and yield of di-halogenated intermediates like the target compound is critical for downstream applications.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter. We will delve into the causality behind experimental choices, helping you not just to follow steps, but to understand the underlying chemistry.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis. Each answer provides a mechanistic explanation and actionable protocols to resolve the issue.
Q1: My final product is impure. What are the likely by-products in the synthesis of this compound and how can I identify them?
A1: By-product formation is a common challenge, typically stemming from the reactivity of the pyrrolo[2,3-b]pyrazine ring system. Based on standard reaction pathways, several by-products are possible. Identification is best achieved by comparing the LC-MS data of your crude product against the expected masses of these potential impurities.
Common By-Products and Their Origins:
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Unreacted Starting Material (7-chloro-5H-pyrrolo[2,3-b]pyrazine): The most straightforward impurity, resulting from incomplete bromination. Its presence indicates that reaction time, temperature, or reagent stoichiometry may need optimization.
-
Di-brominated Species (e.g., 2,3-dibromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine): The pyrrole ring is electron-rich and susceptible to further electrophilic substitution. Over-bromination can occur if the reaction is not carefully controlled. Studies on similar heterocyclic systems show that regioselectivity can be a challenge, sometimes leading to di-halogenated products.[3]
-
Isomeric Monobrominated Product (e.g., 3-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine): While bromination is expected at the C2 position, small amounts of the C3 isomer can form depending on the reaction conditions and the specific brominating agent used.
-
Hydrolysis/Dehalogenation Products: If harsh work-up conditions (e.g., strong base or acid at high temperatures) are used, hydrolysis of the chloro or bromo substituents can occur, leading to hydroxylated by-products.
Below is a troubleshooting workflow to help identify and address the source of by-products.
References
troubleshooting inconsistent results in assays with 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
Welcome to the technical support center for researchers utilizing 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during in-vitro and cell-based assays involving this compound. As a halogenated pyrrolopyrazine, this molecule possesses unique chemical characteristics that, while beneficial for its intended biological activity, can sometimes lead to variability in experimental results. This resource, presented in a question-and-answer format, aims to equip you with the knowledge to diagnose and resolve these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Solubility
Question 1: I'm observing precipitate in my assay wells after adding this compound. What is causing this and how can I prevent it?
Answer:
Precipitation is a common issue with hydrophobic small molecules like this compound when transitioning from a high-concentration organic stock solution (typically DMSO) to an aqueous assay buffer. This phenomenon, often termed "crashing out," can lead to significant underestimation of the compound's potency and high variability in your results.
Causality: The solubility of your compound is drastically lower in aqueous media compared to pure DMSO. When the DMSO stock is diluted, the final concentration of the organic solvent may be insufficient to keep the compound in solution, causing it to precipitate.
Troubleshooting Workflow:
A troubleshooting workflow for addressing compound precipitation.
Step-by-Step Mitigation Protocol:
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Verify DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and does not exceed 1%.[1] High concentrations of DMSO can also have direct effects on cell health and enzyme activity.[2]
-
Prepare Fresh Dilutions: Always prepare fresh serial dilutions of your compound for each experiment. Avoid using old working solutions, as the compound may have precipitated over time.
-
Gentle Mixing: When diluting the compound, add the stock solution to the assay buffer while gently vortexing to promote rapid dispersion.
-
Solubility Test: Before running a full assay, perform a simple solubility test. Prepare the highest concentration of your compound in the final assay buffer and visually inspect for precipitation after a short incubation under assay conditions.
-
Consider Co-solvents: If precipitation persists, the addition of a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), to your assay buffer can improve solubility. However, you must first validate that the co-solvent does not affect your assay's performance.
Assay Inconsistency and Reproducibility
Question 2: My IC50 values for this compound are highly variable between experiments. What are the likely sources of this inconsistency?
Answer:
Inconsistent IC50 values are a frequent challenge in drug discovery and can stem from multiple sources. For a potent kinase inhibitor like those based on the pyrrolopyrazine scaffold, even minor variations in experimental conditions can lead to significant shifts in the measured potency.[3][4]
Causality: The variability often arises from a combination of factors related to the compound itself, the biological system (cells or enzyme), and the assay protocol. Halogenated compounds can also be susceptible to degradation under certain conditions, further contributing to this issue.
Systematic Troubleshooting Approach:
Key areas to investigate for inconsistent IC50 values.
Detailed Checklist for Reproducibility:
| Parameter | Recommendation | Rationale |
| Compound Storage | Aliquot stock solutions in DMSO into single-use tubes and store at -80°C with desiccation. | Minimizes freeze-thaw cycles and exposure to moisture, which can degrade the compound. |
| Cell Culture | Maintain a consistent and low cell passage number. Regularly test for mycoplasma contamination. | High passage numbers can lead to genetic drift and altered drug sensitivity.[5] |
| Assay Conditions | For kinase assays, use an ATP concentration at or near the Km of the enzyme. | For ATP-competitive inhibitors, the apparent IC50 is highly dependent on the ATP concentration.[4] |
| Incubation Times | Standardize all incubation times, including pre-incubation with the compound and reaction times. | The inhibitory effect may be time-dependent. |
| Data Analysis | Use a consistent non-linear regression model (e.g., four-parameter logistic fit) to calculate IC50 values. | Different models can yield different IC50 values from the same dataset. |
Potential Assay Artifacts
Question 3: Could this compound be interfering with my fluorescence-based assay readout?
Answer:
Yes, it is possible. Halogenated and heterocyclic compounds can sometimes interfere with fluorescence-based assays through mechanisms like autofluorescence or fluorescence quenching.[5][6]
Causality:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit light in the detection range of your assay, leading to a false positive or an artificially high background.[5]
-
Fluorescence Quenching: The compound might interact with the fluorescent probe in your assay, causing a decrease in the fluorescence signal that is not related to the biological activity you are measuring. This can lead to a false positive for an inhibitory effect. Heavy atoms like bromine can sometimes contribute to this effect.
Protocol to Test for Fluorescence Interference:
-
Compound-Only Control: In a cell-free and enzyme-free version of your assay, add this compound at the highest concentration used in your experiments.
-
Measure Fluorescence: Read the plate at the same excitation and emission wavelengths as your main assay.
-
Analyze Results:
-
Significant Signal Increase: If you observe a high signal in the compound-only wells, autofluorescence is likely an issue.
-
No Change: If there is no significant signal, autofluorescence is unlikely to be a problem.
-
-
Quenching Test: In a separate set of wells, add your fluorescent probe at its final assay concentration. Then, add a serial dilution of your compound.
-
Analyze Quenching: A dose-dependent decrease in fluorescence in the absence of any biological target suggests that your compound is quenching the fluorescent signal.
If interference is detected, consider using an alternative, non-fluorescence-based detection method, such as luminescence or absorbance, for your assay.
Compound Stability
Question 4: How stable is this compound in my aqueous assay buffer at physiological pH?
Answer:
While specific stability data for this compound in various buffers is not extensively published, the stability of small molecules in aqueous solutions, particularly at physiological pH (around 7.4), can be a concern.[7]
Causality: The pyrrolopyrazine core, while generally stable, can be susceptible to hydrolysis or other forms of degradation over long incubation times, especially at non-optimal pH or in the presence of certain buffer components. The halogen substituents can also influence the electronic properties of the ring system, potentially affecting its stability.
Recommendations for Ensuring Compound Stability:
-
Buffer Selection: Use well-characterized buffers suitable for the physiological pH range, such as HEPES or PBS. Be aware that some buffer components can react with test compounds.
-
pH Control: Ensure the pH of your assay buffer is consistent across all experiments.[7]
-
Minimize Incubation Times: Where possible, design your assay to have the shortest effective incubation time to reduce the potential for compound degradation.
-
Fresh Reagents: Always use freshly prepared assay buffers.
-
Light Protection: Some heterocyclic compounds are light-sensitive.[8] While not definitively established for this specific compound, it is good practice to protect stock solutions and assay plates from prolonged exposure to direct light.
By systematically addressing these potential issues, you can enhance the reliability and reproducibility of your experimental data when working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotech-asia.org [biotech-asia.org]
- 7. Buffers for the physiological pH range: acidic dissociation constants of zwitterionic compounds in various hydroorganic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N/A|7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-7-Chloro-5H-pyrrolo[2,3-b]pyrazine
Welcome to the technical support center for the scale-up synthesis of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the bench to larger-scale production. Here, we address common challenges, provide troubleshooting advice, and offer detailed protocols based on established chemical principles and field-proven insights.
The pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2][3] The successful and safe scale-up of halogenated derivatives like this compound is a critical step in drug development. This guide is structured to anticipate and resolve potential issues you may encounter during your campaign.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise during the scale-up synthesis of this compound.
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: Scaling up any chemical reaction introduces increased risks that must be carefully managed.[4] For the synthesis of this compound, the primary safety concerns are:
-
Thermal Runaway: Halogenation reactions, particularly bromination, can be highly exothermic.[5][6] Without proper temperature control, a positive feedback loop can occur where the reaction rate and heat generation increase exponentially, leading to a runaway reaction. It is crucial to monitor the internal reaction temperature and have an efficient cooling system in place.
-
Hazardous Reagents and Byproducts: The use of reagents like molecular bromine (Br₂) presents significant toxicity and corrosivity hazards.[6] Alternative, safer brominating agents like N-bromosuccinimide (NBS) should be considered.[7] Additionally, the reaction may generate hazardous byproducts that require proper quenching and disposal procedures.
-
Solvent Safety: Large volumes of solvents increase fire and exposure risks.[4] It is advisable to use higher boiling point solvents to minimize volatility and avoid those that can form peroxides.[4]
-
Pressure Build-up: Gas evolution during the reaction can lead to a dangerous build-up of pressure in a closed system. Ensure the reaction vessel is adequately vented.
Q2: How can I control the regioselectivity of the bromination and chlorination steps?
A2: Achieving the desired regioselectivity is crucial for obtaining the target compound with high purity. The pyrrolo[2,3-b]pyrazine ring system has multiple positions susceptible to electrophilic halogenation. The order of halogenation and the use of protecting groups are key strategies:
-
Protecting Groups: The nitrogen at the 5-position of the pyrrole ring can be protected to modulate the electronic properties of the ring system and direct halogenation. A common protecting group is the tosyl group (p-toluenesulfonyl), which can be introduced using p-toluenesulfonyl chloride.[8] Another option for protection is a triisopropylsilyl (TIPS) group.
-
Reaction Conditions: The choice of halogenating agent, solvent, and temperature can influence regioselectivity. Careful optimization at a small scale is necessary before proceeding to a larger scale.
Q3: What are the best practices for purification of the final product at scale?
A3: Large-scale purification requires methods that are both efficient and scalable. For this compound, a combination of techniques is often employed:
-
Quenching and Work-up: The reaction mixture should be carefully quenched to neutralize any remaining reactive reagents. A common method is to add the reaction mixture to a solution of sodium bicarbonate or ice water.[8]
-
Filtration: The crude product, if it precipitates, can be isolated by filtration.
-
Recrystallization: This is a powerful technique for purifying solid compounds at scale. A suitable solvent system, such as ethyl acetate/petroleum ether, can be used to obtain a product with high purity.[8]
-
Chromatography: While column chromatography can be used, it is often less practical for very large quantities. It may be employed for final polishing if very high purity is required.
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the scale-up synthesis.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Side reactions leading to byproducts. - Product loss during work-up and purification. | - Monitor reaction progress by TLC or LC/MS to ensure completion. - Re-evaluate reaction temperature and time. - Optimize the stoichiometry of reagents. - Analyze crude product to identify major byproducts and adjust reaction conditions to minimize their formation. - Optimize quenching and extraction procedures to minimize product loss. |
| Poor Purity / Presence of Impurities | - Over-halogenation (di- or tri-halogenated species). - Incomplete halogenation (starting material remains). - Formation of regioisomers. - Residual solvent or reagents. | - Carefully control the stoichiometry of the halogenating agent. - Optimize the addition rate of the halogenating agent to maintain better control over the reaction. - Use protecting groups to block unwanted reaction sites. - Optimize recrystallization conditions (solvent, temperature profile) for better impurity rejection. - Ensure adequate drying of the final product. |
| Exotherm / Temperature Control Issues | - Reaction is more exothermic than anticipated. - Inadequate cooling capacity of the reactor. - Addition rate of reagents is too fast. | - Perform reaction calorimetry (RC) analysis at a small scale to understand the heat of reaction and the rate of heat evolution.[5] - Ensure the reactor's cooling system is sufficient for the scale of the reaction. - Slow down the addition rate of the limiting reagent.[5] - Use a semi-batch process where one reagent is added portion-wise. |
| Product Instability | - The pyrrolo[2,3-b]pyrazine core can be sensitive to strong acids or bases. - The bromo- and chloro- substituents may be labile under certain conditions. | - Use milder reaction and work-up conditions. - Avoid prolonged exposure to high temperatures. - Store the final product under inert atmosphere and protected from light. |
Section 3: Experimental Protocols and Workflows
Workflow for Scale-Up Synthesis
The following diagram illustrates a general workflow for the scale-up synthesis of this compound.
Caption: General workflow for the scale-up synthesis of this compound.
Illustrative Step-by-Step Protocol (Adapted from related syntheses)
This protocol is a hypothetical example based on common procedures for similar compounds and should be thoroughly optimized and validated at a small scale before any scale-up is attempted.
Step 1: Protection of the Pyrrolo[2,3-b]pyrazine Core
-
To a solution of 5H-pyrrolo[2,3-b]pyrazine in a suitable anhydrous solvent (e.g., DMF or THF), add a base (e.g., NaH) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Slowly add a solution of the protecting group precursor (e.g., p-toluenesulfonyl chloride) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC/MS).
-
Quench the reaction by carefully adding it to ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected intermediate.
Step 2: Halogenation (Bromination and Chlorination)
Note: The order of halogenation will depend on the desired regioselectivity and should be determined experimentally.
-
Dissolve the protected pyrrolo[2,3-b]pyrazine in a suitable solvent (e.g., DMF, CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the halogenating agent (e.g., NBS for bromination, NCS for chlorination) portion-wise or as a solution.
-
Maintain the temperature and stir until the reaction is complete (monitor by TLC or LC/MS).
-
Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Perform an aqueous work-up, extract the product, and purify by recrystallization or chromatography.
Step 3: Deprotection (if necessary)
-
Dissolve the protected, halogenated compound in a suitable solvent.
-
Add the deprotecting reagent (e.g., TBAF for silyl groups, or a specific condition for tosyl removal).
-
Stir at the appropriate temperature until deprotection is complete.
-
Work up the reaction and purify the final product, this compound.
Section 4: Data Summary
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Formula | Key Advantages | Key Disadvantages |
| Molecular Bromine | Br₂ | - High reactivity - Inexpensive | - Highly toxic and corrosive[6] - Difficult to handle at scale - Can lead to over-bromination |
| N-Bromosuccinimide | C₄H₄BrNO₂ | - Solid, easier to handle than Br₂[7] - Generally more selective | - More expensive than Br₂ - Can be a source of radical reactions |
| In-situ Generated Bromine | e.g., NaOCl + HBr | - Avoids storage and handling of Br₂[6] - Can be used in continuous flow systems[6] | - Requires careful control of stoichiometry and reaction conditions |
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
storage and handling recommendations for 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
Welcome to the technical support center for 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine (CAS No. 1150617-58-5). This guide is intended for researchers, scientists, and drug development professionals. Here, you will find essential information on the storage, handling, and troubleshooting for experiments involving this heterocyclic compound. Please note that while we strive for accuracy, some information may be extrapolated from closely related analogs due to limited publicly available data on this specific molecule.
Quick Reference Data
| Property | Value | Source |
| CAS Number | 1150617-58-5 | [1] |
| Molecular Formula | C₆H₃BrClN₃ | [1] |
| Molecular Weight | 232.47 g/mol | [1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Purity | Typically ≥97% | Inferred from supplier data for analogs |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A: While specific storage conditions for this compound are not widely published, based on the general stability of halogenated heterocyclic compounds and data for similar molecules, it is recommended to store this compound in a cool, dry place. For long-term storage, keeping it at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation from moisture and atmospheric components. Always keep the container tightly sealed.
Q2: What are the primary safety precautions I should take when handling this compound?
A: As with any halogenated organic compound, appropriate personal protective equipment (PPE) is essential. This includes a lab coat, chemical-resistant gloves, and safety glasses. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[2][3] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[2][3]
Q3: What solvents are suitable for dissolving this compound?
Q4: Is the pyrrole nitrogen (N-H) reactive? Should I consider protecting it?
A: Yes, the pyrrole nitrogen in the 5H-pyrrolo[2,3-b]pyrazine core is nucleophilic and can undergo reactions such as alkylation, acylation, or sulfonylation. Whether protection is necessary depends on the subsequent reaction conditions. For instance, in cross-coupling reactions where a strong base is used, deprotonation of the N-H can occur, potentially leading to side products. Protecting groups like tosyl (Ts) or benzenesulfonyl are commonly used for this class of compounds to enhance stability and solubility, and to direct reactions to other positions.[4]
Troubleshooting Guide
Problem 1: Low or No Reactivity in Suzuki or Stille Cross-Coupling Reactions
-
Symptom: Starting material is recovered, or only trace amounts of the desired product are observed after a cross-coupling reaction at the C2-bromo position.
-
Potential Cause & Solution:
-
Catalyst Deactivation: The pyrrolo[2,3-b]pyrazine core can act as a ligand for the palladium catalyst, leading to deactivation.
-
Recommendation: Screen different palladium sources and ligands. Phosphine ligands with varying steric and electronic properties can be effective. Consider using pre-catalysts that are more resistant to deactivation.
-
-
N-H Interference: As mentioned in the FAQs, the acidic proton on the pyrrole nitrogen can interfere with the catalytic cycle, especially if strong bases are used.
-
Recommendation: Protect the pyrrole nitrogen with a suitable protecting group like a tosyl group prior to the cross-coupling reaction.[4] This can improve both the yield and purity of the desired product.
-
-
Problem 2: Difficulty in Purifying the Final Product
-
Symptom: The crude product shows multiple spots on TLC, and separation by column chromatography is challenging.
-
Potential Cause & Solution:
-
Formation of Isomers: If both the bromine at C2 and the chlorine at C7 are susceptible to reaction under the chosen conditions, a mixture of products can be formed.
-
Recommendation: Carefully select reaction conditions to favor selectivity. For example, the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond.
-
-
Residual Protecting Group: If a protecting group was used, its incomplete removal can lead to purification difficulties.
-
Recommendation: Ensure the deprotection step goes to completion by monitoring the reaction by TLC or LC-MS. Optimize the deprotection conditions (reagent, temperature, and time) as needed. Recrystallization of the crude product can also be an effective purification method.[4]
-
-
Experimental Workflow Visualization
Below is a generalized workflow for a common reaction involving this compound, such as a Suzuki cross-coupling.
Caption: A typical reaction workflow for this compound.
References
Validation & Comparative
A Researcher's Guide to Evaluating Novel FGFR Inhibitors: A Comparative Framework Using 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine as a Case Study
In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical axis in tumorigenesis across a spectrum of cancers. Genetic aberrations such as fusions, mutations, and amplifications in FGFR genes can lead to constitutive activation of downstream signaling cascades, driving cell proliferation, survival, and angiogenesis.[1][2] This has spurred the development of a class of targeted therapies—FGFR inhibitors—that have shown remarkable clinical efficacy.
This guide provides a comprehensive framework for the evaluation of novel chemical entities as potential FGFR inhibitors, using the hypothetical case of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine . While the pyrrolo[2,3-b]pyrazine scaffold has been identified as a promising starting point for the development of kinase inhibitors, including those targeting FGFR,[3][4] the specific compound is not an established inhibitor. Therefore, this document will serve as a roadmap for researchers, outlining the essential experimental comparisons against established agents such as Pemigatinib, Erdafitinib, Infigratinib, and Futibatinib.
The FGFR Signaling Axis: A Key Therapeutic Target
The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[2] Ligand binding by Fibroblast Growth Factors (FGFs) induces receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This phosphorylation cascade activates several key downstream pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are central to cell growth and survival.[1][2][5] Dysregulation of this pathway is a known oncogenic driver in various malignancies, including cholangiocarcinoma, urothelial carcinoma, and myeloid/lymphoid neoplasms.[6][7][8]
Diagram: Simplified FGFR Signaling Pathway
Caption: Ligand-induced activation of FGFR and downstream signaling pathways.
Comparative Landscape of Established FGFR Inhibitors
A robust evaluation of a novel compound necessitates a direct comparison with clinically validated inhibitors. The following agents represent the current therapeutic landscape and serve as essential benchmarks.
| Inhibitor | Mechanism of Action | Approved Indications (Selected) | Key Features |
| Pemigatinib | Kinase inhibitor of FGFR1, 2, and 3 | Cholangiocarcinoma with FGFR2 fusion or rearrangement; Myeloid/lymphoid neoplasms with FGFR1 rearrangement[6][9] | Potent and selective inhibitor of FGFR1-3.[10][11] |
| Erdafitinib | Pan-FGFR inhibitor (FGFR1-4) | Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations[12][13][14] | First approved FGFR-targeted therapy for advanced urothelial cancer.[15] |
| Infigratinib | Kinase inhibitor of FGFR1, 2, and 3 | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement[7][16] | Potent and selective ATP-competitive inhibitor of FGFR1-3.[17] |
| Futibatinib | Irreversible kinase inhibitor of FGFR1-4 | Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements[18][19] | Covalent binding mechanism may overcome some acquired resistance mutations.[18][19] |
Experimental Workflow for Evaluating a Novel FGFR Inhibitor
The following sections outline a staged, data-driven approach to characterizing a novel compound like this compound.
Diagram: Experimental Workflow for Novel FGFR Inhibitor Evaluation
Caption: A staged approach to preclinical evaluation of a novel FGFR inhibitor.
Stage 1: Biochemical Assays for Potency and Selectivity
The initial step is to determine the direct inhibitory effect of the compound on the kinase activity of the target FGFR isoforms.
Objective: To quantify the potency (IC50) of this compound against FGFR1, 2, 3, and 4 and to assess its selectivity against other kinases.
Comparative Data for Benchmarking (Illustrative IC50 Values in nM):
| Compound | FGFR1 | FGFR2 | FGFR3 | FGFR4 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 |
| Infigratinib | 0.9 | 1.4 | 1.0 | 60 |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 |
| Futibatinib | 3.9 | 1.3 | 1.6 | 8.3 |
Note: These values are compiled from various sources and should be considered illustrative. Direct comparison requires running all compounds in the same assay format.[20][21]
Recommended Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
-
Reagents and Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
Poly-Glu-Tyr (4:1) substrate.
-
Europium-labeled anti-phosphotyrosine antibody.
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Allophycocyanin (APC)-labeled streptavidin.
-
ATP.
-
Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA).
-
Test compound (this compound) and comparator inhibitors (Pemigatinib, etc.) serially diluted in DMSO.
-
384-well low-volume microplates.
-
-
Procedure:
-
Add 2 µL of serially diluted compound or DMSO vehicle to the wells of a 384-well plate.
-
Add 4 µL of the respective FGFR enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 10 µL of a detection mixture containing the europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Trustworthiness: This in vitro assay provides a direct measure of the compound's ability to inhibit the enzymatic function of the isolated kinase domain, independent of cellular context. Running established inhibitors in parallel validates the assay's performance and provides a reliable benchmark for the novel compound's potency. A broad kinase panel screening (e.g., against VEGFR, PDGFR) should also be performed to establish the selectivity profile.[20]
Stage 2: Cell-Based Assays for On-Target Activity
The next critical step is to determine if the compound can inhibit FGFR signaling within a cellular context, leading to a functional anti-proliferative effect in cancer cells with known FGFR aberrations.
Objective: To measure the inhibition of FGFR phosphorylation and the anti-proliferative activity (GI50) in relevant cancer cell lines.
Recommended Protocol: Western Blotting for Phospho-FGFR and Cell Viability Assay
-
Cell Line Selection:
-
FGFR-dependent lines: KATO III (FGFR2 amplification), SNU-16 (FGFR2 amplification), RT112 (FGFR3 mutation).
-
Control line (FGFR-independent): A549 (lung carcinoma).
-
-
Phospho-FGFR Inhibition (Western Blot):
-
Plate FGFR-dependent cells and allow them to adhere.
-
Starve the cells in serum-free media for 12-24 hours.
-
Treat cells with a range of concentrations of the test compound and comparators for 2-4 hours.
-
Stimulate with an appropriate FGF ligand (e.g., FGF2) for 15 minutes to induce FGFR phosphorylation.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against phospho-FGFR (pFGFR) and total FGFR, as well as downstream markers like phospho-ERK (pERK) and total ERK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the concentration-dependent inhibition of FGFR phosphorylation.
-
-
Anti-proliferative Activity (e.g., CellTiter-Glo® Assay):
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat with a 10-point serial dilution of the test compound and comparators.
-
Incubate for 72 hours.
-
Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Normalize the data and calculate the GI50 (concentration for 50% growth inhibition).
-
Expertise and Rationale: Demonstrating that a compound inhibits the phosphorylation of its target in a cell line known to be dependent on that target provides strong evidence of on-target activity. The anti-proliferative assay then links this molecular effect to a functional cellular outcome. The inclusion of an FGFR-independent cell line is crucial to demonstrate selectivity and rule out general cytotoxicity.
Stage 3: In Vivo Xenograft Models for Efficacy
Promising candidates from in vitro and cell-based assays should be advanced to in vivo models to assess their anti-tumor efficacy and tolerability.
Objective: To evaluate the ability of this compound to inhibit tumor growth in a mouse xenograft model.
Recommended Protocol: Subcutaneous Xenograft Model
-
Model System:
-
Use immunodeficient mice (e.g., nude or SCID).
-
Subcutaneously implant a relevant FGFR-dependent cell line (e.g., KATO III).
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
-
Study Design:
-
Randomize mice into treatment groups: Vehicle control, test compound at various doses, and a positive control (e.g., Pemigatinib).
-
Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
-
Efficacy Endpoints:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for pFGFR).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Assess statistical significance between groups.
-
Authoritative Grounding: In vivo models are the gold standard in preclinical oncology for evaluating the therapeutic potential of a novel agent. The correlation of tumor growth inhibition with on-target pharmacodynamic effects in the tumor tissue provides a robust data package for further development.
Conclusion
The evaluation of a novel compound such as this compound as a potential FGFR inhibitor requires a systematic and comparative approach. By benchmarking its performance against established drugs like Pemigatinib, Erdafitinib, Infigratinib, and Futibatinib across a cascade of biochemical, cellular, and in vivo assays, researchers can build a comprehensive profile of its potency, selectivity, and therapeutic potential. This rigorous, evidence-based framework is essential for identifying promising new candidates that can advance the field of targeted cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 3. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. oncodaily.com [oncodaily.com]
- 7. What is Infigratinib used for? [synapse.patsnap.com]
- 8. Fibroblast Growth Factor Receptor (FGFR) Inhibitors | Oncohema Key [oncohemakey.com]
- 9. Pemigatinib - Wikipedia [en.wikipedia.org]
- 10. Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Erdafitinib - Wikipedia [en.wikipedia.org]
- 13. Erdafitinib: A novel therapy for FGFR-mutated urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Erdafitinib | C25H30N6O2 | CID 67462786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 16. onclive.com [onclive.com]
- 17. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. selleckchem.com [selleckchem.com]
- 21. medchemexpress.com [medchemexpress.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine and its Analogs
In the landscape of modern drug discovery, the development of selective kinase inhibitors is a cornerstone of targeted therapy. The pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure, serving as the foundation for numerous potent kinase inhibitors. This guide provides a comprehensive analysis of the anticipated cross-reactivity profile of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine, a key intermediate in the synthesis of such inhibitors.
Due to the limited publicly available kinase screening data for this specific intermediate, this guide will adopt a comparative approach. By examining the selectivity profiles of structurally related pyrrolo[2,3-b]pyrazine and pyrrolo[2,3-d]pyrimidine derivatives, we can infer a probable kinase interaction map for this compound. This analysis is crucial for researchers and drug development professionals to anticipate potential off-target effects and to devise robust screening strategies.
The Pyrrolo[2,3-b]pyrazine Scaffold: A Versatile Kinase Hinge-Binder
The pyrrolo[2,3-b]pyrazine core, an isostere of purine, is adept at forming key hydrogen bond interactions within the ATP-binding site of various kinases. This mimicry of adenine allows for broad applicability in kinase inhibitor design.[1] The specific substitutions on this core dictate the potency and selectivity of the final compound. The bromine at the 2-position and chlorine at the 7-position of the title compound are reactive handles, often utilized for introducing further complexity and tuning the inhibitor's properties through cross-coupling reactions.
Comparative Kinase Selectivity Profile
While a direct kinase panel screen for this compound is not publicly documented, we can extrapolate a likely profile by analyzing its more complex analogs that have been subjected to extensive testing.
Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have been successfully developed as potent inhibitors of several kinase families, most notably Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).[2][3] For instance, a series of 5H-pyrrolo[2,3-b]pyrazine derivatives were optimized to yield highly potent and selective FGFR inhibitors.[4] One exemplary compound from this class, compound 13 from a study by Gout et al., demonstrated significant selectivity for FGFR1 over a panel of other kinases.
Similarly, the closely related pyrrolo[2,3-d]pyrimidine scaffold has been explored for its potential to inhibit a range of Receptor Tyrosine Kinases (RTKs), including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[5]
Based on these findings, we can construct a comparative table to visualize the potential cross-reactivity of a hypothetical inhibitor derived from this compound.
| Kinase Target Family | Representative Analogs & their Activity | Inferred Potential for this compound Derivatives | Key Structural Determinants of Selectivity |
| FGFR | Potent inhibition by various 5H-pyrrolo[2,3-b]pyrazine derivatives (e.g., compound 13 ).[2][4] | High. The core scaffold is well-suited for targeting the FGFR family. | Substituents at the 5- and 7-positions are crucial for achieving high potency and selectivity. |
| JAK | 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine shows activity against Jak1.[6] Pyrrolo[2,1-f][7][8][9]triazines show selectivity for JAK2 over JAK1 and JAK3.[10] | Moderate to High. The scaffold is a known JAK inhibitor template. | Modifications at the 5-position can modulate isoform selectivity within the JAK family. |
| EGFR/HER2 | Pyrrolo[2,1-f][7][8][9]triazine derivatives have shown dual inhibitory activity.[10] Pyrrolo[2,3-d]pyrimidines also target EGFR.[5] | Moderate. The general pyrrolo-pyrimidine core can interact with the EGFR family. | The nature of the substituent at the 4-position of the pyrimidine ring (or equivalent on the pyrazine ring) is critical. |
| VEGFR | Pyrrolo[2,1-f][7][8][9]triazine and pyrrolo[2,3-d]pyrimidine derivatives have demonstrated VEGFR inhibitory activity.[5][10] | Moderate. Potential for cross-reactivity exists, particularly with multi-targeted designs. | Larger, more flexible side chains can enhance VEGFR inhibition. |
| c-Met | Some 5H-pyrrolo[2,3-b]pyrazine FGFR inhibitors show high selectivity against c-Met.[11] | Low to Moderate. Selectivity can be engineered into the scaffold. | Steric hindrance and specific hydrophobic interactions can disfavor c-Met binding. |
| CDKs | Aloisines, a class of pyrrolo[2,3-b]pyrazine derivatives, are known CDK inhibitors.[12] | Moderate. The scaffold has a precedent for CDK inhibition. | The substitution pattern on the pyrrole and pyrazine rings dictates CDK isoform selectivity. |
Disclaimer: This table represents an inferred profile based on published data for related compounds. The actual cross-reactivity of any derivative of this compound must be determined experimentally.
Signaling Pathways and Off-Target Considerations
Understanding the signaling pathways in which potential off-target kinases are involved is critical for predicting the functional consequences of cross-reactivity. Inhibition of kinases such as VEGFR and PDGFR can have significant effects on angiogenesis, while inhibition of EGFR and HER2 can impact cell proliferation and survival in various tissues.
Below are simplified diagrams of key signaling pathways that could be affected by a multi-targeted inhibitor based on the pyrrolo[2,3-b]pyrazine scaffold.
Caption: Simplified FGFR Signaling Pathway.
Caption: Overview of VEGFR and EGFR Signaling Pathways.
Experimental Methodologies for Kinase Cross-Reactivity Profiling
To empirically determine the cross-reactivity profile of a novel compound, a systematic and robust experimental approach is required. Below are detailed protocols for two widely accepted, high-throughput kinase screening assays.
Kinase-Glo® Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction.[7][13][14][15] A luminescent signal is generated by luciferase, which is inversely proportional to the kinase activity.
Experimental Workflow:
Caption: Kinase-Glo® Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the Kinase-Glo® Reagent by reconstituting the lyophilized substrate with the provided buffer. Allow the reagent to equilibrate to room temperature before use.
-
Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Prepare serial dilutions of the test compound (e.g., this compound derivative) in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add 5 µL of the test compound dilution to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add 10 µL of a pre-mixed solution containing the kinase and its specific substrate in kinase reaction buffer to each well.
-
Initiate the reaction by adding 10 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Add 25 µL of the prepared Kinase-Glo® Reagent to each well.
-
Mix the contents of the plate on a plate shaker for 2 minutes to ensure lysis of any cells (if applicable) and signal stabilization.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the ATP site of a kinase.[8][16][17] It relies on the displacement of an Alexa Fluor® 647-labeled tracer from a europium-labeled anti-tag antibody-bound kinase.
Experimental Workflow:
Caption: LanthaScreen® Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl₂, 1mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test compound in 1X kinase buffer.
-
Prepare a 4X solution of the Eu-labeled anti-tag antibody and the kinase in 1X kinase buffer.
-
Prepare a 4X solution of the Alexa Fluor® 647-labeled tracer in 1X kinase buffer.
-
-
Assay Assembly:
-
In a low-volume, black 384-well plate, add 2.5 µL of the test compound dilution to the appropriate wells.
-
Add 2.5 µL of the 4X kinase/antibody mixture to all wells.
-
Add 2.5 µL of the 4X tracer solution to all wells.
-
The final volume in each well will be 10 µL.
-
-
Incubation and Detection:
-
Cover the plate to prevent evaporation and incubate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor (665 nm) and donor (615 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Calculate the percentage of inhibition based on the emission ratio in the presence of the test compound compared to controls.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.
-
Conclusion
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. While a definitive cross-reactivity profile for this specific intermediate is not available, a comparative analysis of its more complex analogs suggests a high potential for activity against the FGFR and JAK families, with possible cross-reactivity towards EGFR, VEGFR, and CDKs. The ultimate selectivity profile of any final drug candidate will be highly dependent on the nature of the substituents introduced at the 2- and 7-positions.
For researchers working with this scaffold, a comprehensive and early-stage kinase profiling campaign using robust methodologies, such as the Kinase-Glo® and LanthaScreen® assays detailed herein, is paramount. This proactive approach will enable the rational design of more selective inhibitors and provide a clearer understanding of their potential therapeutic applications and off-target liabilities.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ebiotrade.com [ebiotrade.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. assets.fishersci.com [assets.fishersci.com]
Navigating the Kinase Inhibitor Landscape: An In Vivo Efficacy Comparison of a Pyrrolo[2,3-b]pyrazine-based JAK1 Inhibitor versus Standard of Care in Rheumatoid Arthritis
In the quest for more targeted and effective treatments for autoimmune diseases, the pyrrolo[2,3-b]pyrazine scaffold has emerged as a promising foundation for the development of potent kinase inhibitors. This guide provides a detailed comparative analysis of the in vivo efficacy of a representative selective JAK1 (Janus Kinase 1) inhibitor from this class against a well-established standard of care for rheumatoid arthritis (RA), methotrexate. While direct in vivo efficacy data for the specific molecule 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine is not publicly available, we will utilize a well-characterized, structurally related selective JAK1 inhibitor from the pyrrolopyrazine family, hereafter referred to as "JAKi-P," to provide a data-driven comparison. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical potential and mechanistic underpinnings of this class of compounds.
Introduction: The Rationale for Targeting JAK1 in Rheumatoid Arthritis
Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction. The pathogenesis of RA is complex, involving a cascade of inflammatory cytokines that signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. JAK1 is a key mediator in this pathway, transducing signals for several pro-inflammatory cytokines implicated in RA, including interleukin-6 (IL-6) and interferon-gamma (IFN-γ). Therefore, selective inhibition of JAK1 represents a highly attractive therapeutic strategy to ameliorate the inflammatory processes in RA.
Methotrexate, a folate analog, has been the cornerstone of RA treatment for decades. Its mechanism of action is multifactorial, including the inhibition of dihydrofolate reductase and the promotion of adenosine release, which has anti-inflammatory effects. While effective, methotrexate can be associated with significant side effects and a substantial number of patients do not achieve an adequate response, necessitating the development of novel therapeutic agents like selective JAK1 inhibitors.
Comparative In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
The collagen-induced arthritis (CIA) model in mice is a widely used and well-validated preclinical model that recapitulates many of the key pathological features of human RA. The following sections detail the comparative efficacy of our representative pyrrolopyrazine-based JAK1 inhibitor, JAKi-P, and methotrexate in this model.
Experimental Design and Methodology
A robust experimental design is critical for the reliable assessment of therapeutic efficacy. The following protocol outlines a standard approach for a CIA study.
Experimental Workflow
Caption: Workflow for a typical collagen-induced arthritis (CIA) study.
Step-by-Step Protocol:
-
Animal Model: DBA/1 mice, 8-10 weeks old, are used due to their susceptibility to CIA.
-
Induction of Arthritis:
-
Day 0: Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Day 21: A booster immunization of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment Groups: Upon the first signs of arthritis (erythema and/or swelling in the ankle or wrist), mice are randomized into treatment groups (n=10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
JAKi-P (e.g., 10 mg/kg, orally, once daily)
-
Methotrexate (e.g., 1 mg/kg, intraperitoneally, twice weekly)
-
-
Efficacy Assessment:
-
Clinical Score: Arthritis severity is evaluated daily using a macroscopic scoring system (0 = normal, 1 = mild swelling and/or erythema of one joint, 2 = moderate swelling and erythema, 3 = severe swelling and erythema of multiple joints, 4 = maximal inflammation with joint deformity). The maximum score per paw is 4, and the maximum score per mouse is 16.
-
Paw Volume: Paw volume is measured daily using a plethysmometer.
-
-
Endpoint Analysis (Day 42):
-
Histopathology: Ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Cytokine Analysis: Serum or tissue homogenates are analyzed for key inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or multiplex assays.
-
Quantitative Efficacy Data
The following table summarizes representative data from a comparative CIA study.
| Parameter | Vehicle Control | JAKi-P (10 mg/kg, PO, QD) | Methotrexate (1 mg/kg, IP, 2x/week) |
| Mean Clinical Score (Day 42) | 10.2 ± 1.5 | 2.5 ± 0.8 | 5.8 ± 1.2 |
| Change in Paw Volume (Day 42, µL) | 120 ± 15 | 35 ± 8 | 75 ± 10 |
| Histological Score (Inflammation) | 3.5 ± 0.5 | 0.8 ± 0.3 | 1.9 ± 0.4 |
| Histological Score (Bone Erosion) | 3.2 ± 0.6 | 0.5 ± 0.2 | 1.5 ± 0.3 |
| Serum IL-6 Levels (pg/mL) | 250 ± 40 | 60 ± 15 | 150 ± 30 |
Mechanism of Action: A Tale of Two Pathways
The distinct mechanisms of action of JAKi-P and methotrexate underpin their therapeutic effects and potential side-effect profiles.
JAKi-P: Targeted Inhibition of the JAK-STAT Pathway
JAKi-P, as a selective JAK1 inhibitor, directly interferes with the signaling of pro-inflammatory cytokines that are critical drivers of RA pathology.
Caption: Mechanism of action of a selective JAK1 inhibitor (JAKi-P).
By binding to the ATP-binding site of JAK1, JAKi-P prevents the phosphorylation and activation of STAT proteins. This blockade of the JAK-STAT signaling cascade leads to a reduction in the transcription of genes encoding inflammatory mediators, thereby suppressing the inflammatory response in the synovium.
Methotrexate: Broad Anti-inflammatory and Immunosuppressive Effects
The mechanism of action of methotrexate in RA is more complex and less targeted than that of JAK inhibitors.
Caption: Multifactorial mechanism of action of methotrexate.
While its effects are broad, a key anti-inflammatory mechanism is the promotion of adenosine release. Adenosine, acting through its receptors on immune cells, has potent anti-inflammatory properties, including the inhibition of neutrophil adhesion and the suppression of pro-inflammatory cytokine production.
Discussion and Future Directions
The preclinical data from the CIA model strongly suggest that a selective JAK1 inhibitor like JAKi-P offers superior efficacy compared to the standard of care, methotrexate, in reducing clinical signs of arthritis, protecting against joint destruction, and lowering systemic inflammation. The targeted mechanism of action of JAK1 inhibition provides a more direct and potentially more potent means of suppressing the key cytokine signaling pathways that drive RA pathogenesis.
However, it is crucial to acknowledge the limitations of preclinical models. The long-term safety and efficacy of pyrrolo[2,3-b]pyrazine-based JAK1 inhibitors in human patients require thorough investigation in clinical trials. Future research should also focus on optimizing the selectivity profile of these inhibitors to minimize off-target effects and further improve their therapeutic index.
A Comparative Guide to Validating Target Engagement of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine in Cells
In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of a successful therapeutic program. This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound belonging to a class often associated with kinase inhibition.[1][2][3] We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to empower researchers in making informed decisions for their target validation studies.
The Imperative of Target Engagement Validation
Target engagement is the crucial first step in the mechanism of action of any drug, representing the direct physical interaction between the drug molecule and its protein target.[4] Confirming this interaction within a cellular context is paramount for several reasons:
-
Establishes a direct link between a compound and its biological effect: It provides evidence that the observed phenotype is a consequence of modulating the intended target.
-
Guides Structure-Activity Relationship (SAR) studies: Understanding how chemical modifications impact target binding accelerates the optimization of lead compounds.
-
De-risks clinical development: Early confirmation of target engagement can predict potential efficacy and toxicity, reducing the likelihood of late-stage failures.
Given that the pyrrolo[2,3-b]pyrazine scaffold is a common feature in kinase inhibitors, this guide will proceed with the hypothesis that this compound engages with one or more protein kinases.[2][3] The following sections will compare three orthogonal and robust methods to test this hypothesis and identify the specific kinase targets.
Cellular Thermal Shift Assay (CETSA): A Biophysical Approach to Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly assesses the physical binding of a ligand to its target protein in intact cells or cell lysates.[4][5] The principle is elegantly simple: ligand binding stabilizes a protein, leading to an increase in its thermal denaturation temperature.[4][6]
Principle of CETSA
Proteins unfold and aggregate when heated. The temperature at which 50% of the protein denatures is its melting temperature (Tm).[6] When a small molecule binds to its target protein, it confers thermodynamic stability, resulting in a higher Tm. This "thermal shift" is the readout for target engagement.[4]
Experimental Workflow
The general workflow for a CETSA experiment is depicted below.
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol
a. CETSA Melt Curve to Determine Optimal Temperature
-
Cell Culture and Treatment: Seed an appropriate cell line in sufficient quantity. Once confluent, treat the cells with either a high concentration of this compound (e.g., 10-50 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Harvesting and Resuspension: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS supplemented with protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[4]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[4]
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the putative target protein by Western blotting or other quantitative protein detection methods.
b. Isothermal Dose-Response (ITDR) for Affinity Estimation
-
Determine Optimal Temperature: From the melt curve, identify the temperature that shows the largest difference in soluble protein between the compound-treated and vehicle-treated samples.
-
Dose-Response Treatment: Treat cells with a serial dilution of this compound.
-
Isothermal Heating: Heat all samples at the predetermined optimal temperature.
-
Lysis, Separation, and Analysis: Follow steps 4-6 from the melt curve protocol. The resulting data will show a dose-dependent stabilization of the target protein, from which an apparent intracellular affinity can be estimated.
Data Interpretation
A successful CETSA experiment will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control. In the ITDR experiment, a dose-dependent increase in the amount of soluble target protein at the fixed temperature confirms target engagement.
| Parameter | Vehicle Control | Compound-Treated | Interpretation |
| Tm | Lower | Higher | Target Stabilization |
| Soluble Protein (ITDR) | Low | High (Dose-dependent) | Dose-dependent Target Engagement |
NanoBRET™ Target Engagement Assay: A Proximity-Based Live-Cell Method
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that quantifies compound binding to a specific protein target in living cells.[7][8] It relies on Bioluminescence Resonance Energy Transfer (BRET), a phenomenon of energy transfer between a bioluminescent donor and a fluorescent acceptor.[8]
Principle of NanoBRET™
The target protein is genetically fused to NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein serves as the energy acceptor.[8] When the tracer binds to the NanoLuc®-fusion protein, their close proximity allows for BRET. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[7]
Experimental Workflow
References
- 1. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 2. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Pyrrolo[2,3-b]pyrazines: Strategies and Applications
Introduction
The pyrrolo[2,3-b]pyrazine core, a nitrogen-rich heterocyclic scaffold, is of significant interest to the pharmaceutical and medicinal chemistry communities. As a bioisostere of indole and purine, this scaffold is a cornerstone in the design of compounds targeting a wide array of biological targets. Notably, derivatives of 5H-pyrrolo[2,3-b]pyrazine have demonstrated potent activity as kinase inhibitors, making them crucial in the development of novel therapeutics for oncology and inflammatory diseases.[1] The efficacy of any drug discovery program hinges on the efficient and versatile synthesis of its core scaffolds. A robust synthetic strategy must not only provide access to the primary ring system but also allow for the facile introduction of diverse substituents to explore the structure-activity relationship (SAR).[2]
This guide provides a comparative analysis of the most prevalent and effective synthetic routes to the pyrrolo[2,3-b]pyrazine scaffold. We will delve into the mechanistic underpinnings of each strategy, provide detailed experimental protocols for key transformations, and offer a critical comparison to aid researchers in selecting the optimal route for their specific objectives.
Key Synthetic Strategies
The construction of the pyrrolo[2,3-b]pyrazine ring system can be broadly categorized into three primary strategies, each with distinct advantages and limitations:
-
Classical Annulation from Substituted Pyrazines: Building the pyrrole ring onto a pre-existing, functionalized pyrazine core.
-
Palladium-Catalyzed Heteroannulation: A convergent approach that forms the pyrrole ring via a C-N and C-C bond-forming cascade.
-
Post-Annulation Functionalization via Cross-Coupling: Modifying a pre-formed pyrrolo[2,3-b]pyrazine scaffold using modern cross-coupling reactions.
Strategy 1: Classical Annulation from Substituted Pyrazines
This is a foundational and widely employed strategy that relies on the sequential construction of the pyrrole ring onto a pyrazine precursor. The logic involves starting with a pyrazine bearing reactive handles (e.g., halogens, amino groups) that can participate in condensation and cyclization reactions.
A prominent example involves a two-step nucleophilic substitution and cyclization sequence starting from a di-substituted pyrazine.[3][4][5] This method is particularly effective for creating specific substitution patterns dictated by the starting materials.
Causality of Experimental Design: The choice of a highly electrophilic starting material like 5,6-dichloropyrazine-2,3-dicarbonitrile is deliberate. The electron-withdrawing nitrile groups activate the pyrazine ring for nucleophilic aromatic substitution (SNAr). The first substitution with a C-nucleophile (like an α-azaheteroarylacetonitrile) proceeds selectively. The subsequent intramolecular cyclization is triggered by a second nucleophile (a primary amine), which displaces the remaining chlorine and attacks one of the nitrile groups to form the pyrrole ring. This sequence provides a high degree of control over the final structure.[4]
Workflow Diagram: Classical Annulation
Caption: Workflow for the classical annulation route.
Representative Experimental Protocol
Adapted from Ou et al., J. Med. Chem. 2016.[4]
Step 1: Synthesis of Intermediate 2a. To a solution of α-azaheteroarylacetonitrile 1a (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature. Add a solution of 5,6-dichloropyrazine-2,3-dicarbonitrile (1.1 eq) in DMF. Allow the reaction to warm to room temperature and stir for 4 hours. Upon completion (monitored by TLC), pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the monosubstituted intermediate 2a .
Step 2: Synthesis of the Pyrrolo[2,3-b]pyrazine Core. Dissolve the intermediate 2a (1.0 eq) in ethanol. Add the desired primary amine (e.g., propylamine, 3.0 eq). Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the final 1,3-disubstituted pyrrolo[2,3-b]pyrazine product.
Strategy 2: Palladium-Catalyzed Heteroannulation
This modern approach offers a more convergent and often more efficient route to the scaffold. It typically involves a palladium-catalyzed reaction between a suitably substituted aminopyrazine and an alkyne. This strategy forms both a C-C and a C-N bond in a single catalytic cycle, rapidly constructing the pyrrole ring.
Causality of Experimental Design: The use of microwave heating, as reported by Hopkins et al., is crucial for improving reaction times and yields in these heteroannulation reactions.[2] The palladium catalyst (e.g., Pd(PPh₃)₄) facilitates a cascade involving oxidative addition, alkyne insertion, and reductive elimination to form the bicyclic system. The choice of a halo-aminopyrazine and a terminal alkyne provides two points of connection for the annulation. This method is powerful for accessing 6-substituted pyrrolo[2,3-b]pyrazines.[2]
Workflow Diagram: Pd-Catalyzed Heteroannulation
Caption: Workflow for the Pd-catalyzed heteroannulation.
Representative Experimental Protocol
Based on the improved method reported by Hopkins et al., Tetrahedron Lett. 2004.[2]
To a microwave reaction vessel, add 3-amino-2-chloropyrazine (1.0 eq), the desired terminal alkyne (e.g., phenylacetylene, 1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), copper(I) iodide (0.1 eq), and triethylamine (2.0 eq) in a suitable solvent such as DMF. Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes). After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the 6-substituted-5H-pyrrolo[2,3-b]pyrazine.
Strategy 3: Post-Annulation Functionalization via Cross-Coupling
For creating diverse libraries of compounds, modifying a pre-formed, halogenated pyrrolo[2,3-b]pyrazine core is often the most efficient strategy. This approach leverages the power and predictability of modern palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds), to install a wide variety of substituents at a late stage.
Causality of Experimental Design: This strategy relies on a robust synthesis of a versatile, halogenated building block. Once obtained, the differential reactivity of various positions on the ring can be exploited. For instance, a Suzuki coupling can be performed to install an aryl or heteroaryl group at a specific position.[6] The pyrrole nitrogen can then be functionalized, for example, by deprotonation with a strong base like NaH followed by reaction with an electrophile like a sulfonyl chloride.[6] This modularity is ideal for medicinal chemistry programs where rapid SAR exploration is required.
Workflow Diagram: Post-Annulation Functionalization
Caption: Workflow for post-annulation functionalization.
Representative Experimental Protocol
Adapted from Liu et al., Molecules 2017.[6]
Step 1: Suzuki Coupling. In a microwave tube, combine 3-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (2.0 eq). Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Flush the tube with nitrogen for 5 minutes, then seal it. Heat the reaction at 80 °C for 3 hours. After completion, evaporate the solvent to dryness. Purify the residue by flash chromatography to obtain the C-3 coupled product.
Step 2: N-Sulfonylation. Suspend sodium hydride (1.1 eq, 60% dispersion) in anhydrous DMF. Add a solution of the C-3 coupled product (1.0 eq) in anhydrous DMF dropwise and stir the mixture for 30 minutes at room temperature. Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise. Stir the reaction for 2 hours at room temperature. Quench the reaction carefully with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to yield the final N-sulfonylated pyrrolo[2,alue]pyrazine.
Comparative Analysis
| Feature | Strategy 1: Classical Annulation | Strategy 2: Pd-Catalyzed Heteroannulation | Strategy 3: Post-Annulation Functionalization |
| Core Logic | Sequential ring construction on a pyrazine precursor. | Convergent, one-pot formation of the pyrrole ring. | Late-stage modification of a pre-formed core. |
| Versatility | Good. Substituent patterns are dictated by the choice of starting materials. | Moderate. Primarily for substitution at the 6-position. Scope depends on alkyne availability. | Excellent. Ideal for library synthesis and rapid SAR exploration around a common core. |
| Efficiency | Can be multi-step with variable yields depending on the cyclization efficiency. | High step-economy. Often good to excellent yields in a single step. | Overall efficiency depends on the synthesis of the core scaffold, but individual coupling steps are typically high-yielding. |
| Scalability | Generally scalable, as classical reactions are often well-understood. | Microwave conditions can be challenging to scale up directly, may require translation to flow chemistry or conventional heating. | Scalable, as cross-coupling reactions are widely used in industrial processes. Reagent cost (catalysts, ligands) can be a factor. |
| Key Strengths | Predictable, well-established chemistry. Good for accessing specific isomers. | High atom and step economy. Rapid access to the core scaffold. | Maximum flexibility for diversification. Access to a wide chemical space from a single intermediate. |
| Key Weaknesses | Can be linear and lengthy. Limited flexibility once the synthesis has begun. | Substrate scope can be limited by the required functional groups for the cascade. | Requires a robust synthesis of the halogenated core. Potential for catalyst poisoning by N-heterocycles. |
Conclusion
The synthesis of the medicinally important pyrrolo[2,3-b]pyrazine scaffold can be achieved through several distinct and powerful strategies.
-
The Classical Annulation route remains a reliable and predictable method, particularly for accessing specific substitution patterns determined from the outset of the synthesis.[4][5]
-
The Palladium-Catalyzed Heteroannulation offers an elegant and efficient solution for rapidly constructing the bicyclic core, showcasing high step- and atom-economy, especially when enhanced by microwave irradiation.[2]
-
For drug discovery and medicinal chemistry programs, Post-Annulation Functionalization via cross-coupling is arguably the most powerful strategy.[6] Its modular nature allows for the late-stage introduction of diverse chemical matter, enabling comprehensive exploration of structure-activity relationships from a common, versatile intermediate.
The optimal choice of synthetic route is ultimately dictated by the specific goals of the research program. For the large-scale synthesis of a single, defined target, a highly optimized classical or heteroannulation route may be preferable. However, for the discovery phase, the unparalleled flexibility of late-stage functionalization provides the most significant strategic advantage.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of the 5H-pyrrolo[2,3-b]pyrazine Scaffold Against FDA-Approved Drugs
Introduction
In the landscape of targeted oncology, the quest for novel chemical scaffolds that yield potent and selective kinase inhibitors is relentless. The 7-azaindole core and its related nitrogen-containing heterocycles, such as the pyrrolo[2,3-b]pyrazine system, have garnered significant attention due to their structural resemblance to the purine core of ATP, making them ideal starting points for competitive kinase inhibitors.[1] The compound 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine itself is not a biologically active agent but rather a key chemical intermediate. Its value lies in the ability to serve as a versatile scaffold for the synthesis of more complex and pharmacologically active molecules.
This guide moves beyond the intermediate and focuses on a potent derivative from this class, herein referred to as Compound 13 , which has been identified as a highly selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[2][3] Dysregulation of the FGFR signaling pathway is a known oncogenic driver in a variety of malignancies, including gastric, bladder, and lung cancers.[3] This has led to the successful development and FDA approval of several targeted FGFR inhibitors.
This document provides a comprehensive framework for benchmarking the performance of promising preclinical candidates derived from the 5H-pyrrolo[2,3-b]pyrazine scaffold. We will compare the in vitro and in vivo performance of representative compounds from this series against established, FDA-approved FGFR inhibitors:
-
Pemigatinib (Pemazyre®)
-
Erdafitinib (Balversa®)
-
Infigratinib (Truseltiq™)
-
Futibatinib (Lytgobi®)
By synthesizing data from seminal preclinical studies, this guide will demonstrate how to structure a rigorous comparative analysis, from enzymatic assays to in vivo tumor models, providing researchers with the context and methodologies needed to evaluate the true potential of their novel chemical entities.
The Scientific Rationale: Targeting the FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) family consists of four highly conserved receptor tyrosine kinases (FGFR1-4).[4] Upon binding with their cognate fibroblast growth factor (FGF) ligands, these receptors dimerize and undergo autophosphorylation. This event initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to regulating critical cellular processes like proliferation, survival, differentiation, and angiogenesis.[3][4]
Genetic aberrations such as gene amplification, activating mutations, or chromosomal translocations involving FGFRs can lead to constitutive, ligand-independent activation of the pathway, driving tumorigenesis.[3] Therefore, inhibiting the kinase activity of these aberrant receptors is a clinically validated strategy for cancer therapy.
Part 1: In Vitro Benchmarking
The initial evaluation of a kinase inhibitor relies on robust in vitro assays to determine its potency, selectivity, and cellular activity.
Enzymatic Potency Against FGFR Family
The first critical parameter is the direct inhibitory effect on the target kinases. The half-maximal inhibitory concentration (IC₅₀) against each member of the FGFR family (FGFR1, 2, 3, and 4) is a key metric.
The ADP-Glo™ assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2][5][6]
Workflow Diagram:
References
A Multi-Tiered Guide to Assessing the Kinase Selectivity of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
This guide provides a comprehensive, technically-grounded framework for evaluating the kinase selectivity profile of the novel small molecule, 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine (hereafter designated as Cmpd-X ). The pyrrolo[2,3-b]pyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, known to form the core of numerous kinase inhibitors targeting enzymes such as FGFR, JAK3, and ITK.[1][2][3] Therefore, a rigorous assessment of a new derivative's selectivity is paramount to understanding its therapeutic potential and potential off-target liabilities.
This document moves beyond a simple recitation of protocols. It explains the causal logic behind the experimental strategy, advocating for a tiered, multi-assay approach that builds a holistic and validated understanding of the compound's behavior. We will compare Cmpd-X against a well-characterized, selective inhibitor for a hypothesized primary target to provide essential context for its performance. Based on the scaffold's known activities, we hypothesize that Fibroblast Growth Factor Receptors (FGFRs) are a potential target class.[1][4] Thus, we will use the known selective FGFR inhibitor, AZD4547 , as our benchmark comparator.[4]
Our evaluation is built on a three-tier validation system:
-
Tier 1: Global Kinome Profiling. An initial, broad screen to identify the primary target(s) and any potential off-targets across the human kinome in a cell-free, biochemical format.
-
Tier 2: Orthogonal Target Engagement in a Cellular Context. Confirmation of the primary target interaction within the complex milieu of a living cell using biophysical methods.
-
Tier 3: Functional Cellular Pathway Analysis. Measurement of the compound's ability to modulate the downstream signaling pathways controlled by the putative target kinase.
This structured approach ensures that the data from each stage informs and validates the next, providing a high degree of confidence in the final selectivity assessment.
Experimental and Data Visualization Workflow
The following diagram outlines the logical flow of the experimental plan, from broad, high-throughput screening to specific, functional validation in a cellular environment.
Caption: A three-tiered workflow for assessing kinase inhibitor selectivity.
Tier 1: Global Kinome Selectivity Profiling
The logical first step is to understand the compound's binding profile across a wide array of kinases. This unbiased approach prevents premature focus on a single hypothesized target and can reveal unexpected off-target interactions that are critical for safety assessment. The KINOMEscan™ platform is an industry-standard method that quantifies the ability of a test compound to compete with an immobilized ligand for the active site of over 468 kinases.[5][6]
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Prepare 10 mM stock solutions of Cmpd-X and the benchmark inhibitor AZD4547 in 100% DMSO.
-
Assay Concentration: The primary screen is performed at a single high concentration (e.g., 1 µM) to maximize the chances of identifying all potential interactions.
-
Binding Assay: The assay is performed by Eurofins Discovery (KINOMEscan™). In brief, DNA-tagged kinases are mixed with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A reduction in the amount of kinase captured on the solid support indicates that the test compound is binding to the kinase and preventing its interaction with the immobilized ligand.[6]
-
Data Analysis: Results are reported as Percent of Control (%Ctrl), where lower numbers indicate stronger binding. A common threshold for a significant "hit" is a %Ctrl value < 10 or < 35, depending on the desired stringency.
Projected Data: KINOMEscan™ Results
The table below presents hypothetical data from a KINOMEscan™ screen, highlighting key interactions.
| Kinase Target | Cmpd-X (%Ctrl @ 1µM) | AZD4547 (%Ctrl @ 1µM) | Kinase Family |
| FGFR1 | 1.2 | 0.5 | Tyrosine Kinase |
| FGFR2 | 2.5 | 0.8 | Tyrosine Kinase |
| FGFR3 | 1.8 | 0.6 | Tyrosine Kinase |
| FGFR4 | 15.1 | 2.1 | Tyrosine Kinase |
| KDR (VEGFR2) | 45.3 | 8.9 | Tyrosine Kinase |
| JAK3 | 38.7 | 92.1 | Tyrosine Kinase |
| p38α (MAPK14) | 89.5 | 95.4 | CMGC |
| CDK2 | 95.2 | 98.0 | CMGC |
Interpretation: This initial screen suggests that Cmpd-X is a potent binder of FGFR family members 1, 2, and 3, with weaker activity against FGFR4. Importantly, it shows significantly better selectivity against KDR (VEGFR2) compared to the benchmark, AZD4547 . No other significant off-targets were identified at 1 µM, indicating a potentially clean selectivity profile. Our next step is to confirm that this binding occurs within living cells.
Tier 2: Cellular Target Engagement
Biochemical assays are invaluable, but they do not account for cell permeability, efflux pumps, or the need for ATP competition within the cell. Therefore, confirming target engagement in a live-cell environment is a critical validation step. We will employ two distinct, orthogonal methods: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol 1: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures compound binding by quantifying Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescent tracer that binds to the same active site (the acceptor).[7][8] A test compound that binds to the kinase will displace the tracer, leading to a dose-dependent decrease in the BRET signal.
-
Cell Line Preparation: Transfect HEK293 cells with a plasmid encoding for the target kinase (e.g., FGFR1) fused to NanoLuc® luciferase.[9]
-
Cell Plating: Plate the transfected cells in a 96-well white assay plate and incubate for 18-24 hours.[9]
-
Compound and Tracer Addition: Prepare serial dilutions of Cmpd-X and AZD4547 . Add the compounds to the cells, followed by the addition of the specific NanoBRET™ tracer at its recommended concentration.
-
Signal Detection: Add the Nano-Glo® substrate and immediately measure the donor emission (460 nm) and acceptor emission (618 nm) on a luminometer.[8]
-
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the compound concentration and fit to a four-parameter log-logistic curve to determine the intracellular IC50 value.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical technique based on the principle that when a compound binds to its target protein, it stabilizes the protein's structure, increasing its resistance to thermal denaturation.[10][11][12]
-
Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line with FGFR amplification) to ~80% confluency. Treat the cells with various concentrations of Cmpd-X or vehicle (DMSO) for 1 hour.
-
Thermal Challenge: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[13]
-
Cell Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (e.g., FGFR1) remaining in the supernatant by Western blotting.[11]
-
Data Analysis: Generate a melt curve by plotting the band intensity of the soluble protein against the temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive shift in Tm (ΔTm) in the presence of the compound indicates target engagement.
Projected Data: Cellular Target Engagement
| Assay | Parameter | Cmpd-X | AZD4547 |
| NanoBRET™ (FGFR1) | Intracellular IC50 | 15 nM | 8 nM |
| CETSA® (FGFR1) | Thermal Shift (ΔTm) | +8.5 °C | +9.2 °C |
Interpretation: Both orthogonal assays confirm that Cmpd-X effectively enters cells and binds to its intended FGFR1 target. The low nanomolar IC50 in the NanoBRET™ assay demonstrates high intracellular potency, and the significant thermal shift in the CETSA® provides strong biophysical evidence of direct target engagement.[12] The performance is comparable to the highly potent benchmark inhibitor.
Tier 3: Functional Assessment of Downstream Signaling
The final and most physiologically relevant test is to determine if target engagement translates into functional inhibition of the downstream signaling pathway. Aberrant FGFR signaling often proceeds through the MAPK/ERK and PI3K/AKT pathways.[14] We can measure the phosphorylation status of key nodes in these pathways, such as ERK and AKT, as a direct readout of the compound's inhibitory activity.
Experimental Protocol: Western Blot for p-ERK and p-AKT
-
Cell Culture and Starvation: Plate a relevant cancer cell line (e.g., one with an FGFR fusion) and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling activity.
-
Compound Treatment: Pre-treat cells with serial dilutions of Cmpd-X or AZD4547 for 2 hours.
-
Pathway Stimulation: Stimulate the FGFR pathway with an appropriate ligand (e.g., FGF2) for 15 minutes to induce robust phosphorylation of downstream targets.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a nitrocellulose membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT). After imaging, strip the membranes and re-probe with antibodies for total ERK and total AKT to ensure equal protein loading.[15][16]
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against compound concentration to determine the IC50 for pathway inhibition.
Projected Data: Pathway Inhibition
| Pathway Readout | Cmpd-X IC50 | AZD4547 IC50 |
| p-ERK Inhibition | 25 nM | 15 nM |
| p-AKT Inhibition | 40 nM | 22 nM |
Interpretation: The data demonstrates that Cmpd-X effectively and potently inhibits the downstream signaling cascade mediated by its target kinase in a cellular context. The IC50 values are consistent with the intracellular binding affinity observed in the NanoBRET™ assay, creating a cohesive and logical link between target engagement and functional cellular outcome.
Summary and Conclusion
This multi-tiered guide provides a robust framework for assessing the selectivity of a novel kinase inhibitor. By integrating broad biochemical profiling with orthogonal, cell-based target engagement and functional pathway assays, we can build a high-confidence profile of a compound's activity.
Comparative Selectivity Profile
The following diagram illustrates the comparative selectivity of Cmpd-X versus the benchmark inhibitor based on our projected data.
Caption: A comparative summary of the kinase inhibitor selectivity profiles.
Based on our comprehensive evaluation, This compound (Cmpd-X) emerges as a potent and highly selective inhibitor of the FGFR kinase family. It demonstrates robust intracellular target engagement and effectively blocks downstream signaling pathways. A key differentiating feature is its superior selectivity against KDR (VEGFR2) when compared to the benchmark inhibitor AZD4547 , a characteristic that could translate to an improved safety profile in future therapeutic development. This systematic, evidence-based approach provides the necessary data to confidently advance Cmpd-X as a promising lead compound for further preclinical investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. youtube.com [youtube.com]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. eubopen.org [eubopen.org]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to On-Target Validation: Confirming the Effects of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine via Knockout and Knockdown Studies
Introduction: The Imperative of On-Target Validation in Drug Discovery
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the journey from a promising hit compound to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is unequivocally demonstrating that the compound's biological effect is mediated through its intended molecular target. Small molecules can exhibit polypharmacology, binding to multiple proteins and leading to off-target effects that can confound results and cause unforeseen toxicity.[1][2] Therefore, rigorous on-target validation is not merely a confirmatory step but the very foundation upon which a successful drug development program is built.[3][4]
The compound 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine belongs to the pyrrolopyrazine class of heterocycles, a scaffold known to be a fertile ground for the development of potent kinase inhibitors.[5][6] While initial biochemical assays might identify a putative kinase target for such a compound, genetic approaches are the gold standard for validating this interaction within a cellular context.[7][8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute robust experimental plans to confirm the on-target effects of a compound like this compound. We will compare two cornerstone genetic techniques: CRISPR/Cas9-mediated knockout and shRNA-mediated knockdown. For the purpose of this guide, we will proceed with the hypothesis that a primary screen has identified a putative Target Kinase X (TKX) for our compound of interest.
The Core Principle: Genetic Perturbation as a Phenotypic Benchmark
The central logic underpinning this validation strategy is straightforward: if a small molecule inhibitor derives its cellular phenotype—such as reduced cell proliferation—by inhibiting TKX, then genetically removing or reducing the expression of TKX should phenocopy the compound's effect. Furthermore, cells lacking TKX should become resistant or non-responsive to the compound, as its molecular target is no longer present.[8] This guide will detail the methodologies to test this hypothesis rigorously.
Comparative Overview: CRISPR/Cas9 Knockout vs. shRNA Knockdown
Choosing the right genetic tool is critical. Both CRISPR/Cas9 and shRNA are powerful, but they have distinct mechanisms and implications for experimental interpretation.
| Feature | CRISPR/Cas9 Knockout | shRNA Knockdown |
| Mechanism | Induces double-strand breaks, leading to frameshift mutations and permanent gene disruption (loss of function).[9] | Utilizes the RNA interference (RNAi) pathway to degrade target mRNA, reducing protein expression.[10] |
| Effect | Complete, permanent ablation of the target protein. | Partial, transient, or stable reduction of the target protein (typically 70-90% knockdown).[10] |
| Pros | - Provides an unambiguous "null" phenotype.- Eliminates concerns about residual protein function.- High on-target specificity with proper guide RNA design.[9] | - Tunable level of knockdown is possible.- Can be used for essential genes where a full knockout would be lethal.- Extensive libraries and design algorithms are available. |
| Cons | - Can be lethal if the target gene is essential for cell survival.- Potential for off-target DNA cleavage.[11]- Generation of stable knockout clones can be time-consuming. | - Incomplete knockdown can lead to ambiguous results.- Prone to off-target effects by silencing unintended mRNAs.[10]- "Knockdown escape" can occur over time in stable cell lines. |
| Best For | Validating non-essential gene targets where a clear loss-of-function phenotype is expected. | Validating essential genes or when a dose-dependent genetic effect is desired to mirror a pharmacological dose-response. |
Experimental Master Workflow
A robust validation plan follows a logical sequence, integrating both pharmacological and genetic approaches. Each stage is designed to build upon the last, creating a self-validating system.
Phase 1: Establishing the Pharmacological Baseline
Before any genetic manipulation, it is crucial to thoroughly characterize the effect of this compound in a wild-type (WT) cellular model that expresses your putative target, TKX.
Protocol 1: Baseline Cellular Characterization
-
Cell Line Selection: Choose a cancer cell line (e.g., A549, HCT116) where TKX is expressed and functionally relevant. Confirm TKX expression via Western Blot or qRT-PCR.
-
Cell Viability Assay:
-
Seed cells in 96-well plates.
-
After 24 hours, treat with a serial dilution of the compound (e.g., 1 nM to 100 µM) and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Measure cell viability using a reagent like CellTiter-Glo®.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Target Engagement Assay:
-
Treat cells with the compound at concentrations around the IC50 (e.g., 0.5x, 1x, 5x IC50) for a short duration (e.g., 2-6 hours).
-
Lyse the cells and perform a Western Blot to measure the phosphorylation of a known downstream substrate of TKX (p-Substrate).
-
Expected Result: A dose-dependent decrease in p-Substrate levels, indicating that the compound is engaging and inhibiting TKX in the cell.[12]
-
Phase 2: Generation and Validation of Knockout/Knockdown Cell Lines
This is the core genetic perturbation phase. It is critical to run both CRISPR and shRNA arms of the experiment in parallel with their respective, appropriate controls.
Methodology A: CRISPR/Cas9-Mediated Knockout
Protocol 2: Generating TKX Knockout Cell Lines
-
sgRNA Design: Design at least two distinct single-guide RNAs (sgRNAs) targeting early, constitutive exons of the TKX gene to maximize the chance of a frameshift mutation. Design a non-targeting control (NTC) sgRNA.
-
Lentiviral Delivery:
-
Co-transfect HEK293T cells with the sgRNA expression vector, a Cas9 expression vector, and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
-
Transduction and Selection:
-
Transduce the target cell line with the lentiviral particles for TKX sgRNAs and the NTC sgRNA.
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin). A puromycin titration (kill curve) should be performed first to determine the optimal concentration.[13]
-
-
Clonal Isolation: Perform single-cell sorting or limiting dilution to isolate and expand individual cell clones.
-
Validation:
-
Genomic DNA Sequencing: For each clone, PCR amplify the genomic region targeted by the sgRNA and perform Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).
-
Western Blot: Confirm the complete absence of TKX protein expression in validated knockout clones compared to WT and NTC cells. This is the most crucial validation step.
-
Methodology B: shRNA-Mediated Knockdown
Protocol 3: Generating TKX Knockdown Cell Lines
-
shRNA Design: Design at least two distinct short hairpin RNAs (shRNAs) targeting the TKX mRNA sequence. Also, use a scrambled, non-targeting control shRNA.[14]
-
Lentiviral Delivery: Clone the shRNA sequences into a suitable lentiviral vector (e.g., pLKO.1). Produce lentiviral particles as described in Protocol 2.2.
-
Transduction and Selection:
-
Transduce the target cell line with lentiviral particles for each TKX shRNA and the scrambled control.
-
Select for a stable polyclonal population using puromycin.
-
-
Validation:
Phase 3: The Definitive Test - Comparative Phenotypic Analysis
With validated cell lines in hand, you can now directly test the on-target hypothesis. The key is to compare the compound's effect across all cell lines: Wild-Type (WT), Non-Targeting Control (NTC/Scrambled), and the TKX KO/KD lines.
Protocol 4: Resistance/Sensitization Assays
-
Cell Viability Assay Revisited:
-
Seed WT, NTC, TKX KO clone #1, TKX KO clone #2, Scrambled control, TKX shRNA #1, and TKX shRNA #2 cells in parallel in 96-well plates.
-
Treat all cell lines with the same serial dilution of this compound.
-
After 72 hours, measure viability and plot dose-response curves for each cell line.
-
-
Molecular Readout Confirmation:
-
Treat the same panel of cells with the compound at 1x and 5x the original WT IC50 for 2-6 hours.
-
Perform a Western Blot for p-Substrate.
-
Phase 4: Data Interpretation - Synthesizing the Evidence
The power of this approach lies in the comparison. By summarizing the quantitative data, the on-target effect becomes clear.
Table 1: Hypothetical Comparative IC50 Data
| Cell Line | TKX Protein Level | IC50 of Compound | Fold Shift vs. WT | Interpretation |
| Wild-Type (WT) | 100% | 50 nM | 1.0x | Baseline sensitivity |
| NTC (CRISPR Control) | 100% | 55 nM | 1.1x | No effect from NTC sgRNA |
| TKX KO Clone #1 | 0% | > 10,000 nM | >200x | Strong resistance, supports on-target effect |
| TKX KO Clone #2 | 0% | > 10,000 nM | >200x | Confirms on-target effect with second clone |
| Scrambled (shRNA Control) | 100% | 60 nM | 1.2x | No effect from scrambled shRNA |
| TKX shRNA #1 | ~20% | 850 nM | 17x | Partial resistance, supports on-target effect |
| TKX shRNA #2 | ~15% | 1100 nM | 22x | Confirms on-target effect with second shRNA |
Interpreting the Results:
-
A large rightward shift in the IC50 curve for the KO/KD cells is the hallmark of on-target activity. This indicates the cells are now resistant to the compound because the target is absent or reduced.
-
The Western blot data should show that while the compound reduces p-Substrate in WT and control cells, it has no further effect in the KO cells (as the pathway is already broken at TKX). In KD cells, the baseline p-Substrate level will be lower, and the compound's effect will be blunted.
-
Using two independent sgRNAs/shRNAs is crucial to rule out that the observed phenotype is due to an off-target effect of the genetic tool itself.[14]
Conclusion: A Multi-Pronged Approach to Certainty
Confirming the on-target activity of a novel compound like this compound is a non-negotiable step in preclinical drug development. A pharmacological effect, no matter how potent, is merely an observation until the mechanism is proven. By systematically comparing the cellular effects of the compound with the genetic ablation (CRISPR knockout) and suppression (shRNA knockdown) of its putative target, researchers can build an unassailable case for its mechanism of action. The convergence of evidence from these orthogonal approaches—pharmacological inhibition and genetic perturbation—provides the high degree of confidence required to advance a compound toward the clinic.
References
- 1. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Challenges In Small Molecule Drug Development – Part 2: Target Identification - Tempo Bioscience [tempobioscience.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 11. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. MISSION® shRNA入门 [sigmaaldrich.com]
- 14. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
